molecular formula C8H6O B3415516 Phenol, 4-ethynyl- CAS No. 2200-91-1

Phenol, 4-ethynyl-

Cat. No.: B3415516
CAS No.: 2200-91-1
M. Wt: 118.13 g/mol
InChI Key: HLXJEKPLQLVJGK-UHFFFAOYSA-N
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Description

Phenol, 4-ethynyl- is a useful research compound. Its molecular formula is C8H6O and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4-ethynyl- is 118.041864811 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905921
Record name 4-Ethynylphenol
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-91-1, 24979-70-2
Record name Phenol, 4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethenyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-ethynylphenol (also known as 4-hydroxyphenylacetylene), a versatile bifunctional molecule of significant interest in medicinal chemistry, polymer science, and materials research. We will delve into its core physicochemical properties, explore robust synthetic methodologies, analyze its reactivity profile, and highlight its key applications, grounding all claims in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

4-Ethynylphenol (CAS No. 2200-91-1) is an aromatic compound featuring a hydroxyl group and a terminal alkyne moiety on a benzene ring in a para configuration. This unique arrangement of a nucleophilic phenol and a reactive ethynyl group makes it a highly valuable building block in organic synthesis.[1][2] The presence of these two distinct functional groups allows for sequential and orthogonal chemical modifications, providing a gateway to a wide array of complex molecular architectures.

The physical and chemical properties of 4-ethynylphenol are summarized below. It is typically a clear yellow liquid or a low-melting solid that can decompose rapidly when pure and exposed to air or light, necessitating specific storage conditions.[3][4]

PropertyValueSource(s)
CAS Number 2200-91-1[2][3][5]
Molecular Formula C₈H₆O[2][3][6]
Molecular Weight 118.13 g/mol [2][3][6]
Boiling Point 216.2°C at 760 mmHg[3][6]
Flash Point 97°C[3][6]
Density 1.12 g/cm³[3][6]
IUPAC Name 4-ethynylphenol[3][5]
Synonyms 4-Hydroxyphenylacetylene, p-ethynylphenol[2]
Appearance Clear yellow liquid[3]

Synthesis Methodologies: The Sonogashira Coupling Approach

The most prevalent and efficient method for synthesizing 4-ethynylphenol is the Sonogashira cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper(I) complexes.[9][10]

From a practical standpoint, direct coupling with 4-iodophenol can be challenging due to the reactivity of the unprotected hydroxyl group. Therefore, a more reliable and commonly employed strategy involves a two-step process:

  • Protection & Coupling: The phenolic hydroxyl group of a starting material like 4-iodophenol is first protected. A common protecting group is the tetrahydropyranyl (THP) ether. The protected aryl iodide is then subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA).

  • Deprotection: The silyl protecting group on the alkyne and the protecting group on the phenol are subsequently removed to yield the final product. The TMS group can often be removed in situ or in a separate step with a mild base like potassium carbonate or a fluoride source.[4]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start 4-Iodophenol pdt1 Protected 4-Iodophenol (e.g., THP ether) start->pdt1 Protection (DHP, p-TsOH) couple Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) pdt1->couple tmsa Trimethylsilylacetylene (TMSA) tmsa->couple pdt2 Protected 4-((Trimethylsilyl)ethynyl)phenol couple->pdt2 deprotect Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl) pdt2->deprotect final 4-Ethynylphenol deprotect->final

Caption: General workflow for the synthesis of 4-ethynylphenol.

Exemplary Laboratory Protocol: Synthesis via Deprotection

This protocol is adapted from a procedure for the deprotection of a silyl-protected precursor.[4] The causality behind this choice is that the precursor, 4-((trimethylsilyl)ethynyl)phenol, is often more stable and commercially available, simplifying the overall process.

Objective: To synthesize 4-ethynylphenol by removing the trimethylsilyl (TMS) protecting group.

Materials:

  • 4-((trimethylsilyl)ethynyl)phenol

  • Methanol (MeOH)

  • 1N Aqueous Potassium Hydroxide (KOH)

  • 1N Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the starting material, p-[(trimethylsilyl)ethynyl]-phenol, in a 1:1 mixture of methanol and 1N aqueous KOH solution.[4]

  • Stir the solution at room temperature for approximately 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous residue by adding 1N HCl until the pH is acidic.

  • Extract the product from the aqueous layer into diethyl ether (3x volumes).

  • Combine the organic extracts and wash sequentially with water (2x) and then with saturated sodium chloride solution (1x).[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crucial Note: The resulting 4-ethynylphenol is an oil that can decompose rapidly.[4] It should be used immediately in the next synthetic step or stored under stringent inert conditions.

Reactivity and Chemical Behavior

The utility of 4-ethynylphenol stems from its three distinct reactive sites, which can be addressed with high selectivity. This trifunctional nature makes it an exceptionally versatile building block.[1]

Caption: Key reactive sites and associated reactions of 4-ethynylphenol.

  • Terminal Alkyne: The ethynyl group is arguably the most versatile handle.

    • Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole linkages. This reaction is widely used in bioconjugation and drug discovery.[1]

    • Sonogashira Coupling: The terminal alkyne can itself be a substrate in further Sonogashira couplings, allowing for the extension of the conjugated system.[1]

    • Cyclotrimerization: In the presence of catalysts like cobalt complexes, three molecules of 4-ethynylphenol can undergo a [2+2+2] cyclotrimerization to regioselectively form 1,3,5-triarylbenzene derivatives.[3]

  • Phenolic Hydroxyl: The -OH group is acidic and nucleophilic.

    • Esterification/Etherification: It can be easily converted into esters or ethers, which is useful for prodrug strategies or for modifying the molecule's solubility and electronic properties.

  • Aromatic Ring: The benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic aromatic substitution, primarily at the positions ortho to the hydroxyl group.

    • Mannich Reaction: It can undergo Mannich reactions, demonstrating the reactivity of the aromatic core.[3]

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

4-Ethynylphenol is a valuable scaffold for the synthesis of biologically active compounds. Its ability to act as a rigid linker and engage in specific interactions (e.g., hydrogen bonding via the phenol, π-stacking via the ring) makes it a privileged fragment in drug design.

A notable application is in the development of protein kinase inhibitors . Many kinase inhibitors feature a "hinge-binding" motif, and the phenol group can serve as a critical hydrogen bond donor. The alkyne provides a vector for elaborating the molecule to access other pockets of the enzyme's active site or to attach solubility-enhancing groups. For instance, derivatives of 4-ethynylphenol have been synthesized and evaluated as potent angiogenesis and protein kinase inhibitors for cancer therapy.[11]

Polymer Chemistry and Materials Science

The dual functionality of 4-ethynylphenol makes it an excellent monomer for creating advanced polymers. The phenolic hydroxyl group can be used in the formation of polyesters or polyethers, while the alkyne can be used for cross-linking or post-polymerization modification via click chemistry. This allows for the design of materials with tailored thermal properties, solubility, and functionality.[12] For example, polymers derived from similar phenolic monomers have been investigated for their antioxidant properties.[13]

Biochemical Probes

The molecule has been reported for use as a fluorogenic and chromogenic probe for detecting bacterial enzymes, highlighting its utility in diagnostics and biochemical assays.[3]

Spectroscopic Signature

While experimental spectra should always be obtained for confirmation, the expected spectroscopic characteristics of 4-ethynylphenol are predictable based on its structure.[14][15]

Spectroscopy TypeExpected Features
¹H NMR ~9.5-10 ppm (s, 1H): Phenolic -OH proton (position is concentration and solvent dependent). ~7.4 ppm (d, 2H) & ~6.8 ppm (d, 2H): Aromatic protons showing an AA'BB' splitting pattern typical of 1,4-disubstitution. ~3.0 ppm (s, 1H): Acetylenic C-H proton.[16]
¹³C NMR ~155-160 ppm: Aromatic carbon attached to the -OH group. ~130-135 ppm & ~115-120 ppm: Other aromatic carbons. ~83 ppm & ~77 ppm: Acetylenic carbons (C≡C).
IR Spectroscopy ~3600-3200 cm⁻¹ (broad): O-H stretch from the phenol group. ~3300 cm⁻¹ (sharp): Acetylenic C-H stretch. ~2100 cm⁻¹ (weak to medium): C≡C triple bond stretch. ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.[15]
Mass Spectrometry M⁺ peak at m/z = 118: Corresponding to the molecular ion [C₈H₆O]⁺. Fragmentation would likely involve loss of CO (m/z = 90) or C₂H (m/z = 93).[14]

Safety, Handling, and Storage

Proper handling of 4-ethynylphenol is critical due to its potential hazards and instability.

Safety AspectRecommendationSource(s)
Hazards Warning. Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[5][17]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only in a well-ventilated area.[5]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray (P261). Wash skin thoroughly after handling.[5][18]
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer below -20°C. The compound is unstable and can decompose.[5][17]
In Case of Exposure IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Conclusion

4-Ethynylphenol is a powerful and versatile chemical building block whose strategic importance in modern organic synthesis continues to grow. Its unique combination of a reactive terminal alkyne and a nucleophilic phenol within a rigid aromatic framework provides chemists with a reliable platform for constructing complex molecules. From the development of next-generation kinase inhibitors in drug discovery to the synthesis of functional polymers in materials science, the applications of 4-ethynylphenol are both broad and impactful. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its full potential.

References

  • Chemsrc. 4-Ethynylphenol | CAS#:2200-91-1. [Link]

  • National Center for Biotechnology Information. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Ethylphenol, 97%. [Link]

  • Wikipedia. 4-Ethylphenol. [Link]

  • Synerzine. SAFETY DATA SHEET Phenol, 4-ethyl-. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PrepChem.com. Synthesis of p-ethynylphenol. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

  • Chemcd. 4-ethynyl-phenol ,2200-91-1. [Link]

  • Watson International. 4-ethynyl-phenol cas 2200-91-1. [Link]

  • YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]

  • National Center for Biotechnology Information. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC. [Link]

  • Royal Society of Chemistry. Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity - New Journal of Chemistry. [Link]

  • PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

  • National Center for Biotechnology Information. Evolving paradigms for natural-product drug discovery - PMC. [Link]

Sources

4-ethynylphenol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethynylphenol: Structure, Analysis, and Applications

Introduction

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic compound featuring a phenol ring substituted at the para position with an ethynyl (acetylenic) group. This unique combination of a nucleophilic hydroxyl group and a reactive terminal alkyne makes it a highly versatile building block in organic synthesis, medicinal chemistry, and materials science. Its rigid, linear ethynyl moiety and the electronic properties of the phenol ring are leveraged in the design of novel pharmaceuticals, molecular probes, and advanced polymers.

This guide provides a comprehensive technical overview of 4-ethynylphenol, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical structure, detail robust analytical methodologies for its characterization and quantification, explore its synthesis, and discuss its significant applications, particularly its emerging role in drug discovery.

Chemical Structure and Physicochemical Properties

The structure of 4-ethynylphenol consists of a benzene ring where a hydroxyl (-OH) group and an ethynyl (-C≡CH) group are attached to carbon atoms 1 and 4, respectively. The presence of the hydroxyl group activates the aromatic ring, while the terminal alkyne provides a key reactive site for a variety of chemical transformations.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Ethynylphenol start p-[(trimethylsilyl)ethynyl]phenol step1 Dissolve in MeOH / 1N KOH start->step1 step2 Stir at RT under Argon (45 min) step1->step2 step3 Remove Methanol (Rotovap) step2->step3 step4 Acidify (1N HCl) & Extract (Ether) step3->step4 step5 Wash, Dry, and Concentrate step4->step5 end_product 4-Ethynylphenol (Oil) step5->end_product HPLC_Workflow cluster_hplc HPLC Analysis Workflow Solvent Mobile Phase (Solvent A/B) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector DAD Detector (λ = 280 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Synthesis of 4-hydroxyphenylacetylene for beginners

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyphenylacetylene

Abstract

4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, is a pivotal bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, liquid crystals, and advanced polymer materials. Its rigid alkynyl rod and reactive phenolic hydroxyl group offer unique structural and chemical properties. However, the synthesis of this compound presents distinct challenges for the novice chemist, primarily revolving around the chemoselectivity required to manipulate one functional group in the presence of the other. This guide provides an in-depth exploration of the primary synthetic routes to 4-hydroxyphenylacetylene, focusing on the underlying chemical principles, practical experimental considerations, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Strategic Overview: Navigating the Synthetic Landscape

The successful synthesis of 4-hydroxyphenylacetylene hinges on a strategic approach to carbon-carbon bond formation while managing the reactivity of the phenolic hydroxyl group. Two principal and robust strategies dominate the literature:

  • Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling of a 4-halophenol with a terminal alkyne source. This is arguably the most versatile and widely adopted method.

  • Carbonyl Homologation: The conversion of 4-hydroxybenzaldehyde into the corresponding terminal alkyne, typically via the Seyferth-Gilbert or Bestmann-Ohira protocol.

The choice between these routes often depends on the availability and cost of the starting materials, as well as the specific functional group tolerance required for more complex derivatives.

Synthesis_Overview cluster_0 Starting Materials cluster_1 Key Transformations 4-Halophenol 4-Halophenol Sonogashira Coupling Sonogashira Coupling 4-Halophenol->Sonogashira Coupling 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Bestmann-Ohira Homologation Bestmann-Ohira Homologation 4-Hydroxybenzaldehyde->Bestmann-Ohira Homologation Final Product 4-Hydroxyphenylacetylene Sonogashira Coupling->Final Product Bestmann-Ohira Homologation->Final Product Sonogashira_Workflow Start 4-Iodophenol Step1 Step 1: Phenol Protection (TBDMSCl, Imidazole) Start->Step1 Intermediate1 4-(TBDMS-O)-Iodobenzene Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling (TMSA, Pd/Cu Cat., Base) Intermediate1->Step2 Intermediate2 4-(TBDMS-O)-1-(TMS-ethynyl)benzene Step2->Intermediate2 Step3 Step 3: Deprotection (TBAF or K2CO3/MeOH) Intermediate2->Step3 End 4-Hydroxyphenylacetylene Step3->End

Caption: Step-wise workflow for the Sonogashira synthesis route.

Detailed Protocol 1: Synthesis via Sonogashira Coupling

Step 1: Protection of 4-Iodophenol

  • To a stirred solution of 4-iodophenol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate or ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, (4-(tert-butyldimethylsilyloxy)phenyl)iodide, is often pure enough for the next step.

Step 2: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add the protected 4-iodophenol (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as the solvent and base.

  • Add trimethylsilylacetylene (TMSA) (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 4-12 hours. The formation of a salt precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude doubly-protected product.

Step 3: Deprotection

Causality: The silicon-carbon bond of the TMS-alkyne is much more labile than the silicon-oxygen bond of the TBDMS-ether under basic conditions. A mild base like potassium carbonate in methanol will selectively cleave the TMS group. A stronger fluoride source like tetrabutylammonium fluoride (TBAF) is required to cleave the more robust TBDMS ether. Often, both can be removed in a single pot.

  • Dissolve the crude product from Step 2 in methanol or tetrahydrofuran (THF).

  • Method A (One-Pot): Add a solution of TBAF in THF (1.0 M, 2.5 eq) and stir at room temperature for 1-2 hours.

  • Method B (Stepwise): First, add potassium carbonate (K₂CO₃) (0.5 eq) and stir for 1 hour to remove the TMS group. Then, add a fluoride source to remove the TBDMS group.

  • Monitor the reaction by TLC until completion.

  • Quench with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the organic layers with water and brine, dry over MgSO₄, and concentrate. The crude 4-hydroxyphenylacetylene must then be purified.

The Bestmann-Ohira Homologation: From Aldehyde to Alkyne

An alternative strategy involves a one-carbon homologation of an aldehyde to a terminal alkyne. The Seyferth-Gilbert homologation and its more user-friendly variant, the Ohira-Bestmann modification, are the premier methods for this transformation. [1][2]The Ohira-Bestmann reagent is generally preferred as it allows the reaction to proceed under milder basic conditions (K₂CO₃ in methanol), which enhances compatibility with sensitive functional groups. [3][4]

Mechanistic Insight

The reaction proceeds via an in-situ generated diazo-intermediate, which upon elimination of nitrogen gas, forms a vinyl carbene. This carbene then undergoes a 1,2-hydride shift to furnish the terminal alkyne. [2][3]

Bestmann_Ohira_Mechanism Aldehyde Aldehyde Oxaphosphetane Intermediate Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Intermediate Ohira-Bestmann Reagent Ohira-Bestmann Reagent Ohira-Bestmann Reagent->Oxaphosphetane Intermediate + Base Base (K2CO3) Base (K2CO3) Vinyl Diazo Species Vinyl Diazo Species Oxaphosphetane Intermediate->Vinyl Diazo Species Elimination Vinyl Carbene Vinyl Carbene Vinyl Diazo Species->Vinyl Carbene -N2 Alkyne Product Alkyne Product Vinyl Carbene->Alkyne Product 1,2-H Shift

Caption: Simplified mechanism of the Bestmann-Ohira homologation.

Detailed Protocol 2: Synthesis via Homologation

Step 1: Protection of 4-Hydroxybenzaldehyde

  • This step is analogous to the protection of 4-iodophenol. Use TBDMSCl and imidazole to protect the phenolic hydroxyl group of 4-hydroxybenzaldehyde, yielding 4-(tert-butyldimethylsilyloxy)benzaldehyde.

Step 2: Bestmann-Ohira Homologation [5]

  • To a solution of the protected aldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere, add potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) (1.5 eq) in methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 3: Deprotection

  • The product of Step 2 is the TBDMS-protected 4-ethynylphenol. Deprotect using TBAF in THF as described in Protocol 1, Step 3, to yield the final product.

Purification and Handling: A Critical Step

Pure 4-hydroxyphenylacetylene is a colorless solid or oil that is prone to decomposition and polymerization, especially when exposed to air, light, or heat. [6]Therefore, careful purification and handling are paramount.

  • Purification: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing polarity is recommended. [7]* Handling and Storage: The purified product should be handled quickly, concentrated at low temperatures, and stored under an inert atmosphere (argon or nitrogen) in a freezer. For long-term storage, dissolving it in an anhydrous, deoxygenated solvent can improve stability.

Data and Troubleshooting

Table 1: Comparison of Synthetic Routes
FeatureSonogashira Coupling RouteBestmann-Ohira Homologation Route
Starting Material 4-Iodophenol or 4-Bromophenol4-Hydroxybenzaldehyde
Key Reagents Pd/Cu catalysts, TMSA, Amine baseOhira-Bestmann reagent, K₂CO₃
Advantages High yielding, well-established, tolerant of many functional groups. [8]Starts from a different common feedstock, mild conditions. [5]
Disadvantages Requires expensive and potentially toxic transition metal catalysts. Ohira-Bestmann reagent can be expensive; reaction can be slower.
Table 2: Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low/No Yield in Sonogashira Inactive palladium catalyst; poor quality amine solvent; insufficient inert atmosphere.Use fresh catalyst or pre-activate it; use freshly distilled, deoxygenated solvent; ensure all glassware is dry and the system is well-purged with N₂/Ar.
Alkyne Dimerization Presence of oxygen; absence of copper co-catalyst (in some systems).Thoroughly degas all solvents; ensure copper(I) iodide is added. Consider copper-free Sonogashira conditions if dimerization persists. [9]
Incomplete Deprotection Insufficient deprotection reagent; inactive TBAF.Add more deprotection reagent; use a fresh bottle of TBAF solution as it can degrade over time.
Product Decomposition Exposure to air/light/heat during workup or purification.Work quickly, use deoxygenated solvents, concentrate at low temperatures (rotary evaporator water bath at RT), and protect flasks from light with aluminum foil.

Conclusion

The synthesis of 4-hydroxyphenylacetylene is an achievable goal for researchers equipped with a solid understanding of the underlying chemical principles. The Sonogashira coupling of a protected 4-halophenol provides a reliable and high-yielding route, while the Bestmann-Ohira homologation offers a valuable alternative from a different starting material. The keys to success lie in the strategic use of protecting groups, careful execution under inert conditions, and meticulous purification and handling of the somewhat unstable final product. This guide provides the foundational knowledge and practical protocols to confidently approach this synthesis.

References

  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • NROChemistry. (2014, December 27). Seyferth-Gilbert Alkyne Synthesis. Retrieved from [Link]

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A Spectroscopic Guide to 4-Ethynylphenol: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-ethynylphenol (also known as 4-hydroxyphenylacetylene), a valuable bifunctional molecule in chemical synthesis, materials science, and pharmaceutical research. Understanding its distinct spectroscopic signatures is paramount for researchers in verifying its synthesis, assessing its purity, and studying its reactivity. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of 4-Ethynylphenol

4-Ethynylphenol, with the chemical formula C₈H₆O and a molecular weight of 118.13 g/mol , incorporates two highly reactive functional groups: a phenolic hydroxyl group and a terminal alkyne.[1] This unique structure makes it a versatile building block for creating complex molecular architectures, including polymers, pharmaceutical intermediates, and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of its application, ensuring structural integrity and predicting chemical behavior. This guide explains the causal relationships between the molecular structure of 4-ethynylphenol and its spectral output, providing a framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-ethynylphenol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard method for acquiring high-resolution NMR spectra of 4-ethynylphenol.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-ethynylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while Acetone-d₆ can be useful for better resolution of the hydroxyl proton signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans and a longer relaxation delay are typically required due to the low natural abundance of the ¹³C isotope.[3]

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 4-Ethynylphenol in Deuterated Solvent Add_TMS Add TMS Standard Prep->Add_TMS Homogenize Spectrometer High-Field NMR Spectrometer (≥400 MHz) Add_TMS->Spectrometer Insert Sample Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 ¹H Pulse Program Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 ¹³C Pulse Program Processing Fourier Transform & Phase Correction Acquire_H1->Processing Acquire_C13->Processing Analysis Peak Integration & Chemical Shift Referencing Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

Due to the combined electronic effects of the electron-donating hydroxyl group (-OH) and the electron-withdrawing ethynyl group (-C≡CH), the aromatic protons of 4-ethynylphenol are split into a characteristic AA'BB' system. The following table details the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (-OH)~5.0 - 6.0Broad Singlet-1H
H-b (Aromatic)~7.35Doublet~8.82H
H-c (Aromatic)~6.78Doublet~8.82H
H-d (Ethynyl)~3.05Singlet-1H

Interpretation:

  • Hydroxyl Proton (H-a): The phenolic proton signal is typically broad due to hydrogen bonding and chemical exchange; its chemical shift is highly dependent on sample concentration and solvent.[4]

  • Aromatic Protons (H-b, H-c): The -OH group strongly shields the ortho (H-c) and para positions. The ethynyl group has a deshielding effect. In the 4-substituted pattern, the protons ortho to the hydroxyl group (H-c) appear at a higher field (more shielded, ~6.78 ppm) compared to the protons meta to it (H-b, ~7.35 ppm). They appear as doublets due to coupling with their adjacent aromatic protons.[4]

  • Ethynyl Proton (H-d): The acetylenic proton is found in a characteristic region around 3.05 ppm. Its singlet nature indicates no coupling to adjacent protons.[5]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (ipso, C-OH)~156.0
C-2, C-6 (ortho to -OH)~116.0
C-3, C-5 (meta to -OH)~134.0
C-4 (ipso, C-C≡CH)~115.5
C-7 (-C≡CH)~83.5
C-8 (-C≡CH)~77.0

Interpretation:

  • C-1 (ipso, C-OH): The carbon atom directly attached to the highly electronegative oxygen atom is the most deshielded of the aromatic carbons, appearing around 156.0 ppm.[3]

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the other aromatic carbons are influenced by the substituent effects of both the -OH and ethynyl groups. The symmetry of the molecule results in C-2 and C-6 being equivalent, as are C-3 and C-5.

  • Alkynyl Carbons (C-7, C-8): The sp-hybridized carbons of the alkyne group appear in a characteristic upfield region (~70-85 ppm) compared to the sp² aromatic carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[2] It is an excellent technique for identifying the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: For a solid sample like 4-ethynylphenol, the Potassium Bromide (KBr) pellet method is standard. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Scan: First, run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

Diagram of the IR Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Mix Mix Sample with Dry KBr Powder Grind Grind Mixture Mix->Grind Press Press into Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Insert Pellet Background Acquire Background Spectrum Spectrometer->Background Empty Beam Sample_Scan Acquire Sample Spectrum Background->Sample_Scan With Sample Analysis Identify Characteristic Absorption Bands Sample_Scan->Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

IR Spectral Data (Predicted)

The IR spectrum of 4-ethynylphenol will be dominated by absorptions corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3600 - 3200O-H stretch (phenolic)Strong, Broad
~3300≡C-H stretch (alkyne)Strong, Sharp
~2110-C≡C- stretch (alkyne)Medium, Sharp
~3100 - 3000=C-H stretch (aromatic)Medium
~1610, 1510C=C stretch (aromatic ring)Strong to Medium

Interpretation:

  • O-H Stretch: A very prominent and broad absorption band in the 3600-3200 cm⁻¹ region is the hallmark of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

  • ≡C-H Stretch: A strong and characteristically sharp peak around 3300 cm⁻¹ confirms the presence of a terminal alkyne.

  • -C≡C- Stretch: The carbon-carbon triple bond stretch appears as a sharp, medium-intensity band around 2110 cm⁻¹. Its intensity is enhanced by the asymmetry of the terminal alkyne.

  • Aromatic Stretches: Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while the characteristic C=C ring stretches are visible as strong bands around 1610 and 1510 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues to its structure.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. A high-energy electron beam bombards the sample, causing ionization and fragmentation.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the generated ions based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Diagram of the MS Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Analysis & Detection Intro Introduce Sample (e.g., Direct Probe) Ion_Source Electron Ionization (EI) Source Intro->Ion_Source Fragment Ionization & Fragmentation Ion_Source->Fragment 70 eV Electrons Analyzer Mass Analyzer (e.g., Quadrupole) Fragment->Analyzer Accelerate Ions Detector Detector Analyzer->Detector Separate by m/z Spectrum Generate Mass Spectrum Detector->Spectrum

Caption: Workflow for Mass Spectrometric analysis.

Mass Spectrum Data (Predicted)

The mass spectrum of 4-ethynylphenol is predicted based on its molecular weight and the known fragmentation patterns of phenols and phenylacetylenes. The mass spectrum of its isomer, 3-hydroxyphenylacetylene, shows a strong molecular ion and key fragment ions, which serves as an excellent reference.[7]

m/zProposed FragmentSignificance
118[C₈H₆O]⁺˙Molecular Ion (M⁺˙)
90[M - CO]⁺˙Loss of carbon monoxide from the phenol ring
89[M - CHO]⁺Loss of a formyl radical
64[C₅H₄]⁺˙Further fragmentation of the [M-CO] ion
63[C₅H₃]⁺Loss of a hydrogen atom from the m/z 64 fragment

Interpretation:

  • Molecular Ion (m/z 118): A prominent molecular ion peak is expected at m/z 118, corresponding to the molecular weight of 4-ethynylphenol.[1] Its stability is due to the aromatic system.

  • Loss of CO (m/z 90): A characteristic fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule, leading to a significant peak at m/z 90.

  • Other Fragments: Other observed peaks will correspond to further fragmentation of the aromatic ring and the ethynyl side chain, providing a unique fingerprint for the molecule.

Conclusion

The spectroscopic analysis of 4-ethynylphenol provides a complete and unambiguous structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl and terminal alkyne functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block in their work.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[2-(3,4,5-Trimethoxyphenyl)ethynyl]phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

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Physical and chemical properties of p-ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of p-Ethynylphenol

Introduction

4-Ethynylphenol, commonly known as p-ethynylphenol, is an aromatic organic compound featuring a hydroxyl group and an ethynyl group attached para to each other on a benzene ring. This bifunctional nature makes it a highly versatile building block in organic synthesis, materials science, and particularly in the realm of drug discovery and development. Its unique structure, combining the nucleophilic and acidic properties of a phenol with the diverse reactivity of a terminal alkyne, allows for its incorporation into a wide array of complex molecules and macromolecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and applications, tailored for researchers and drug development professionals.

Molecular Structure and Key Features

The structure of p-ethynylphenol is fundamental to its reactivity. The electron-donating hydroxyl group influences the electronic properties of the aromatic ring and the ethynyl moiety. Conversely, the electron-withdrawing nature of the alkyne can affect the acidity of the phenolic proton. This interplay governs its behavior in chemical reactions.

Caption: Molecular structure of p-ethynylphenol (4-ethynylphenol).

Physical and Spectroscopic Properties

p-Ethynylphenol is typically encountered as a colorless oil or a clear yellow liquid that is prone to decomposition, especially when purified.[1][2] Its physical properties are summarized below.

Table 1: Physical and Computed Properties of p-Ethynylphenol
PropertyValueReference(s)
Molecular Formula C₈H₆O[3][4]
Molecular Weight 118.13 g/mol [4]
Boiling Point 216.2 °C at 760 mmHg[3][5]
Density 1.12 g/cm³[3][5]
Flash Point 97 °C[3][5]
Refractive Index 1.589[3][5]
Vapor Pressure 0.0968 mmHg at 25°C[3]
LogP 1.37 - 1.8[3][4]
Topological Polar Surface Area 20.2 Ų[4]
CAS Number 2200-91-1[3][4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The aromatic protons will appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm.[6] A sharp singlet corresponding to the acetylenic proton (C≡C-H) would be found further upfield, typically around δ 3.0 ppm.[7] The phenolic hydroxyl proton (O-H) gives rise to a broad singlet whose chemical shift is concentration and solvent-dependent; this peak may not always be observed due to exchange or broadening.[7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two quaternary carbons (C-O and C-C≡C), the four aromatic CH carbons, and the two sp-hybridized carbons of the ethynyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. A strong, broad absorption band for the O-H stretch is expected between 3200-3600 cm⁻¹. A sharp, characteristic peak for the terminal alkyne C-H stretch appears around 3300 cm⁻¹. The C≡C triple bond stretch is observed as a weaker absorption near 2100 cm⁻¹.

Chemical Properties and Reactivity

The utility of p-ethynylphenol stems from the distinct reactivity of its two functional groups. It is known to be an unstable compound that can polymerize readily, particularly at elevated temperatures.[2][7]

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile. Common reactions at this site include:

  • Esterification: Reaction with carboxylic acids or their derivatives to form phenyl esters.[1]

  • Etherification (Williamson Synthesis): Reaction with alkyl halides in the presence of a base to yield ethers.

  • Protection: The hydroxyl group is often protected (e.g., as a silyl ether or tetrahydropyranyl (THP) ether) to allow for selective reaction at the ethynyl group.[7]

Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional handle for carbon-carbon bond formation and bioconjugation.

  • Sonogashira Coupling: A cornerstone reaction where the terminal alkyne is coupled with aryl or vinyl halides, catalyzed by palladium and copper complexes. This is a powerful method for constructing more complex molecular scaffolds.

  • Click Chemistry (Azide-Alkyne Cycloaddition): The ethynyl group readily participates in copper-catalyzed or strain-promoted cycloaddition reactions with azides to form stable triazole rings. This bioorthogonal reaction is extensively used in drug development, chemical biology, and materials science for labeling and conjugation.

  • Mannich Reaction: The acidic acetylenic proton allows it to participate in Mannich reactions to synthesize acetylenic amines.[2]

  • Cyclotrimerization: In the presence of suitable catalysts, it can undergo [2+2+2] cyclotrimerization with other alkynes.[2]

  • Oxidative Coupling: Can undergo oxidative self-coupling to form a diacetylene dimer.[2]

reactivity_map cluster_molecule p-Ethynylphenol cluster_oh Hydroxyl Group Reactions cluster_cch Ethynyl Group Reactions mol HO-Ph-C≡CH Esterification Esterification mol->Esterification RCOOH Etherification Etherification mol->Etherification R-X, Base Protection Protection mol->Protection Sonogashira Sonogashira mol->Sonogashira R-X, Pd/Cu cat. Click_Chemistry Click Chemistry mol->Click_Chemistry R-N3 Mannich Mannich mol->Mannich Cyclotrimerization Cyclotrimerization mol->Cyclotrimerization

Caption: Key reaction pathways for p-ethynylphenol at its two functional centers.

Synthesis Protocol: Desilylation of a Protected Precursor

A common and reliable method for preparing p-ethynylphenol is through the deprotection of a trimethylsilyl (TMS)-protected precursor, p-[(trimethylsilyl)ethynyl]-phenol.[1] The TMS group serves to protect the terminal alkyne during preceding synthetic steps and can be removed under mild basic conditions.

Experimental Protocol
  • Dissolution: Dissolve p-[(trimethylsilyl)ethynyl]-phenol (1 equivalent) in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution.[1]

  • Reaction: Stir the solution at room temperature under an inert atmosphere (e.g., argon) for approximately 45 minutes.[1] Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[1]

  • Acidification & Extraction: Add 1N hydrochloric acid to the aqueous residue to protonate the phenoxide. Extract the aqueous layer three times with diethyl ether.[1]

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride (brine) solution.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield p-ethynylphenol.[1]

Note: Pure p-ethynylphenol is known to decompose rapidly.[1] It is often used immediately in the next synthetic step or stored under an inert atmosphere at -20°C in the dark.[1]

synthesis_workflow start Start: p-[(trimethylsilyl)ethynyl]-phenol step1 Dissolve in MeOH / 1N KOH start->step1 step2 Stir at RT under Argon (45 min) step1->step2 step3 Remove MeOH (Rotovap) step2->step3 step4 Acidify (1N HCl) & Extract (Et2O) step3->step4 step5 Wash with H2O and Brine step4->step5 step6 Dry (MgSO4) & Concentrate step5->step6 end_node Product: p-ethynylphenol (Use immediately) step6->end_node

Caption: Workflow for the synthesis of p-ethynylphenol via TMS deprotection.

Applications in Research and Drug Development

The bifunctional nature of p-ethynylphenol makes it a valuable tool for scientists in several fields.

  • Pharmaceutical Intermediate: It serves as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[8]

  • Chemical Probes: The molecule can be used as a core structure for developing fluorogenic and chromogenic probes, for instance, to detect bacterial enzymes.[2]

  • Polymer Science: It is employed as a monomer or cross-linking agent in the production of high-performance polymers, resins, and adhesives.[7][8]

  • Bioconjugation: The ethynyl group is ideal for "click" reactions, enabling the covalent attachment of p-ethynylphenol-derived fragments to biomolecules like proteins or nucleic acids for diagnostic or therapeutic purposes.

Safety and Handling

p-Ethynylphenol is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing genetic defects. It may also cause damage to organs through prolonged or repeated exposure.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. It should be kept in the dark, under an inert gas atmosphere, and at a recommended temperature of -20°C or 2-8°C to prevent decomposition and polymerization.

References

  • PrepChem. (n.d.). Synthesis of p-ethynylphenol. PrepChem.com. Retrieved from [Link]

  • Chemsrc. (2025). 4-Ethynylphenol | CAS#:2200-91-1. Chemsrc. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Convenient Syntheses of M - and p -Ethynylphenols. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5101-44-0, 2-ETHYNYL-PHENOL. LookChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem Compound Database. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Ethynylphenol (CAS 2200-91-1): Properties, Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic compound featuring a phenolic hydroxyl group and a terminal ethynyl (alkyne) group attached to a benzene ring. This unique structural arrangement imparts a dual reactivity profile, making it a highly valuable and versatile building block in modern organic synthesis. The electron-donating nature of the hydroxyl group activates the aromatic ring for electrophilic substitution, while the terminal alkyne provides a reactive handle for a host of powerful coupling reactions. Its utility spans from the synthesis of complex polymers and functional materials to the development of novel pharmaceutical agents and biochemical probes.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Safety Profile

4-Ethynylphenol is typically a clear yellow liquid or a colorless oil that is noted to be unstable and can decompose rapidly in its pure form.[1][2] Careful storage under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -20°C) is crucial for maintaining its integrity.[3]

Table 1: Physicochemical Properties of 4-Ethynylphenol
PropertyValueSource(s)
CAS Number 2200-91-1[3][4]
Molecular Formula C₈H₆O[1][3][5]
Molecular Weight 118.13 g/mol [1][3][5]
Exact Mass 118.04186 Da[4]
Boiling Point 216.2 °C (at 760 mmHg)[1][5][6]
Density 1.12 g/cm³[1][5][6]
Flash Point 97 °C[1][5][6]
pKa (Predicted) 8.76 ± 0.13[7]
LogP 1.37[5][6]
Refractive Index 1.589[5][6]
Table 2: Hazard and Safety Information
IdentifierCodeDescriptionSource(s)
Signal Word Warning[3][8]
Hazard Statements H302Harmful if swallowed.[8]
H312Harmful in contact with skin.[8]
H332Harmful if inhaled.[8]
Precautionary P261, P280Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3][8]
Statements P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][8]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][8]

Synthesis Strategies

The synthesis of 4-ethynylphenol can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale. Two prevalent strategies involve the Sonogashira coupling of a protected 4-halophenol and the desilylation of a silyl-capped precursor.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a robust and widely used palladium/copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[9][10] For 4-ethynylphenol, this typically involves coupling a protected 4-halophenol (e.g., 4-iodophenol with a silyl or tetrahydropyranyl protecting group) with a source of acetylene, often trimethylsilylacetylene (TMSA), followed by deprotection. The use of TMSA is advantageous as it prevents the self-coupling of the terminal alkyne and allows for controlled deprotection in a subsequent step.[11]

G cluster_0 Step 1: Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection P_Start 4-Iodophenol P_PG Protected 4-Iodophenol P_Start->P_PG Protecting Agent (e.g., TBDMSCl) S_PG Protected 4-Iodophenol S_Coupled Protected Silylalkyne S_PG->S_Coupled Pd(PPh₃)₄, CuI, Base (e.g., Et₃N), Trimethylsilylacetylene D_Coupled Protected Silylalkyne D_Final 4-Ethynylphenol D_Coupled->D_Final Deprotection (e.g., TBAF or K₂CO₃/MeOH)

General workflow for Sonogashira synthesis of 4-ethynylphenol.
Synthesis via Desilylation of 4-((Trimethylsilyl)ethynyl)phenol

An alternative and often more direct route starts from commercially available 4-((trimethylsilyl)ethynyl)phenol. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be readily cleaved under basic conditions.

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 4-((trimethylsilyl)ethynyl)phenol (1 equivalent) in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution.

  • Reaction Execution: Stir the solution vigorously at room temperature for approximately 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Quenching & Extraction):

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, carefully add 1N hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer three times with diethyl ether.

  • Work-up (Washing & Drying):

    • Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride (brine) solution.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Product Isolation: The resulting product is 4-ethynylphenol, obtained as an oil.

    • Crucial Note: Pure 4-ethynylphenol is unstable and should be used immediately in the next synthetic step or stored under stringent inert and cold conditions.[2]

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-ethynylphenol are not widely available in public databases, its characteristic spectroscopic features can be reliably predicted based on its structure. These predictions are invaluable for reaction monitoring and product confirmation.

Table 3: Predicted Spectroscopic Data for 4-Ethynylphenol
SpectroscopyFeaturePredicted Signal
¹H NMR Acetylenic Proton (-C≡C-H )~3.0 - 3.2 ppm (singlet)
Aromatic Protons (H -Ar-OH)~6.8 ppm (doublet, 2H, ortho to -OH)
Aromatic Protons (H -Ar-C≡CH)~7.3 ppm (doublet, 2H, ortho to -C≡CH)
Phenolic Proton (-OH )~5.0 - 6.0 ppm (broad singlet, solvent dependent)
¹³C NMR Acetylenic Carbon (-C ≡CH)~84 ppm
Acetylenic Carbon (-C≡C H)~77 ppm
Aromatic Carbons4 signals between ~115 - 157 ppm
IR O-H Stretch (Phenolic)3600 - 3200 cm⁻¹ (broad)
≡C-H Stretch (Alkyne)~3300 cm⁻¹ (sharp)
C≡C Stretch (Alkyne)~2100 cm⁻¹ (weak to medium)
C=C Stretch (Aromatic)~1600, 1500 cm⁻¹
Mass Spec (EI) Molecular Ion [M]⁺m/z = 118.04

Chemical Reactivity and Derivatization

The dual functionality of 4-ethynylphenol allows for selective reactions at either the phenolic hydroxyl group or the terminal alkyne, making it a versatile precursor for a wide range of derivatives.

Reactions of the Ethynyl Group

The terminal alkyne is the site of several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Sonogashira Coupling: The molecule can act as the alkyne partner in further Sonogashira couplings with various aryl or vinyl halides.

  • Azide-Alkyne "Click" Chemistry: The terminal alkyne readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form highly stable 1,2,3-triazole rings.[12][13] This reaction is exceptionally efficient and biocompatible, finding wide use in bioconjugation and materials science.[14]

  • Cyclotrimerization: In the presence of suitable catalysts, such as cobalt complexes, 4-ethynylphenol can undergo [2+2+2] cyclotrimerization to yield 1,3,5-trisubstituted benzene derivatives.[1] This provides a direct route to star-shaped molecules with potential applications in electronics and materials.[1]

  • Oxidative Condensation: The terminal alkyne can undergo oxidative condensation, for example, using copper chloride in an oxygen atmosphere, to form an unstable diacetylene-linked dimer.[7]

G cluster_0 Key Alkyne Reactions PEP 4-Ethynylphenol Sonogashira Sonogashira Coupling (with R-X, Pd/Cu) PEP->Sonogashira Click CuAAC 'Click' Reaction (with R-N₃, Cu(I)) PEP->Click Trimer Cyclotrimerization (with Co catalyst) PEP->Trimer Product_S Aryl/Vinyl-Substituted Alkyne Sonogashira->Product_S Product_C 1,2,3-Triazole Derivative Click->Product_C Product_T 1,3,5-Tris(hydroxyphenyl)benzene Trimer->Product_T

Reactivity of the ethynyl moiety in 4-ethynylphenol.
Reactions of the Phenolic Group

The hydroxyl group behaves as a typical phenol, enabling derivatization and influencing the reactivity of the aromatic ring.

  • Acidity and O-Derivatization: The phenolic proton is acidic (predicted pKa ≈ 8.76) and can be easily deprotonated by a base.[7] The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.

  • Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-, para-director. Since the para position is occupied, it directs incoming electrophiles (e.g., in halogenation, nitration, or Friedel-Crafts reactions) to the ortho positions (C2 and C6).

Key Applications

The unique structure of 4-ethynylphenol makes it a sought-after intermediate in several high-value scientific and industrial domains.

  • Polymer and Materials Science: As a bifunctional monomer, it is used in the synthesis of advanced polymers. The rigid alkyne unit can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties. The phenolic hydroxyl allows for the creation of phenolic resins or polyethers. Its derivatives, such as 1,3,5-triarylbenzenes, are utilized in the fabrication of molecular beam electron resists.[1]

  • Medicinal Chemistry and Drug Development: The 4-hydroxyphenylacetylene scaffold is present in numerous biologically active molecules. The alkyne serves as a critical handle for introducing molecular complexity via coupling reactions, while the phenol group can act as a key hydrogen bond donor/acceptor, interacting with biological targets.

  • Biochemical Probes: 4-Ethynylphenol has been identified for its use in creating fluorogenic and chromogenic probes, particularly for detecting bacterial enzymes.[1] The alkyne can be "clicked" onto a reporter molecule (like a fluorophore), and the phenol can be masked with a group that is enzymatically cleaved, leading to a detectable signal.

Conclusion

Phenol, 4-ethynyl- (CAS 2200-91-1) is a cornerstone chemical building block whose value lies in its predictable and orthogonal reactivity. The ability to selectively functionalize either the terminal alkyne through a host of modern coupling reactions or the phenol group via classical methods provides chemists with a powerful tool for molecular construction. From creating novel polymers and functional materials to serving as a key intermediate in the synthesis of complex pharmaceutical agents, the applications of 4-ethynylphenol are both broad and significant, ensuring its continued relevance in advanced chemical research and development.

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A Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynylphenol: A Cornerstone for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethynylphenol stands as a pivotal building block in modern organic synthesis, prized for its dual functionality that marries the reactivity of a terminal alkyne with the versatile chemical handle of a phenol. This guide provides an in-depth exploration of the ethynyl group's reactivity profile within this molecular framework. We will dissect the electronic interplay between the electron-donating hydroxyl substituent and the alkyne, and how this dynamic governs the molecule's participation in cornerstone reactions such as palladium-catalyzed cross-couplings, azide-alkyne cycloadditions, and cyclotrimerizations. This document is intended for researchers, scientists, and drug development professionals, offering not only the mechanistic underpinnings of these transformations but also field-proven, detailed experimental protocols to empower practical application.

Introduction: The Unique Chemical Profile of 4-Ethynylphenol

The synthetic utility of 4-ethynylphenol (also known as 4-hydroxyphenylacetylene) arises from the distinct and interactive nature of its two functional groups.[1] The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group and a terminal ethynyl (-C≡CH) group at the para position.

  • The Phenolic Group: The hydroxyl group is a strong activating, ortho, para-directing substituent. Through resonance, its lone pairs donate electron density to the aromatic ring, influencing the reactivity of the ring itself and, more subtly, the attached ethynyl group.

  • The Ethynyl Group: The terminal alkyne is characterized by its sp-hybridized carbons and a weakly acidic terminal proton. This functionality is the primary locus of the reactions discussed in this guide, serving as a versatile anchor for constructing more complex molecular architectures.

The synergy between these groups is critical. The electron-donating nature of the phenol can modulate the reactivity of the alkyne, while the presence of both an acidic phenolic proton and an acidic acetylenic proton requires careful consideration of reaction conditions, particularly the choice of base.[2]

Palladium-Catalyzed Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is arguably the most powerful and widely utilized method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This transformation is indispensable for synthesizing conjugated enynes and arylalkynes, which are key motifs in pharmaceuticals, natural products, and organic materials.[3]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[5][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne (in this case, 4-ethynylphenol) reacts with a Cu(I) salt in the presence of an amine base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The acetylide ligand is transferred from the copper to the palladium(II) complex, displacing the halide. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (R-C≡C-Ar-OH) and regenerate the active Pd(0) catalyst.

The choice of an amine base (e.g., triethylamine, diisopropylamine) is crucial; it serves not only to deprotonate the alkyne but also acts as a solvent and a scavenger for the hydrogen halide byproduct.[7]

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L₂-C≡C-ArOH pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 product R-C≡C-ArOH pd2_alkyne->product Reductive Elimination cu_cycle Copper Cycle cu_acetylide Cu-C≡C-ArOH cu_acetylide->pd2_complex alkyne H-C≡C-ArOH alkyne->cu_acetylide Deprotonation base Base cu_salt Cu(I)X

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol describes a representative coupling of an aryl iodide with 4-ethynylphenol.

Materials:

  • Aryl Iodide (e.g., Ethyl 4-iodobenzoate) (1.0 eq)

  • 4-Ethynylphenol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N), anhydrous (3.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[6]

  • Solvent and Base Addition: Add anhydrous toluene (5-10 mL) followed by anhydrous triethylamine (3.0 mmol) via syringe. Stir the resulting suspension for 10 minutes at room temperature.[8]

  • Alkyne Addition: Add a solution of 4-ethynylphenol (1.2 mmol) in a minimal amount of anhydrous toluene to the reaction mixture dropwise.

  • Reaction and Monitoring: Heat the reaction mixture to the desired temperature (typically 70-100 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[8]

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure arylalkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry

Introduced by K. Barry Sharpless, "Click Chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for a wide range of applications, including drug discovery and bioconjugation.[9][10][11] The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is the quintessential click reaction.[10][12]

Mechanistic Rationale

Unlike the uncatalyzed thermal reaction which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version is remarkably efficient and exclusively produces the 1,4-disubstituted triazole.[10][12]

The mechanism is thought to involve the formation of a copper(I) acetylide from 4-ethynylphenol. This intermediate then coordinates with the azide, organizing the two reactants in a way that facilitates the cycloaddition within a six-membered copper metallacycle intermediate. Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[12] A key advantage is the reaction's tolerance to a wide variety of functional groups and its ability to proceed under mild, often aqueous, conditions.[12]

Visualization: The CuAAC "Click" Catalytic Cycle

CuAAC_Cycle cu1 Cu(I) cu_acetylide Cu(I)-Acetylide Complex cu1->cu_acetylide + Alkyne alkyne 4-Ethynylphenol (H-C≡C-ArOH) azide Azide (R-N₃) six_membered Six-Membered Cu-Metallacycle cu_acetylide->six_membered + Azide triazolide Cu-Triazolide six_membered->triazolide Ring Contraction triazolide->cu1 Regenerates Catalyst product 1,4-Disubstituted Triazole triazolide->product Protonolysis

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. 4-Ethynylphenol, a versatile building block in organic synthesis, particularly in the construction of pharmaceuticals and functional materials, presents unique stability challenges due to its dual reactive moieties: a nucleophilic phenolic hydroxyl group and a reactive terminal alkyne. This guide provides an in-depth exploration of the factors governing the stability of 4-ethynylphenol and outlines best practices for its storage and handling to ensure its long-term viability in a research setting.

Physicochemical Properties of 4-Ethynylphenol

A thorough understanding of the fundamental physicochemical properties of 4-ethynylphenol is the cornerstone of developing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 2200-91-1[1][2][3]
Molecular Formula C₈H₆O[1][2][3]
Molecular Weight 118.13 g/mol [1][3][4]
Appearance Clear yellow liquid to solid[1][5]
Boiling Point 216.2 °C at 760 mmHg[3][5][6]
Flash Point 97 °C[3][5][6]
Density 1.12 g/cm³[3][5][6]

Key Factors Influencing the Stability of 4-Ethynylphenol

The stability of 4-ethynylphenol is primarily influenced by its susceptibility to oxidation, polymerization, and thermal decomposition. Understanding these degradation pathways is critical for mitigating them.

Oxidative Degradation

The phenol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or metal ion contaminants. The initial oxidation products are often quinone-type structures, which can further react and polymerize, leading to discoloration and the formation of insoluble impurities. The presence of the electron-donating hydroxyl group activates the aromatic ring, making it more prone to oxidation compared to unsubstituted benzene.

Polymerization of the Ethynyl Group

Terminal alkynes, such as the ethynyl group in 4-ethynylphenol, can undergo various polymerization reactions.[7] These can be catalyzed by transition metals, strong acids or bases, and even initiated by heat or light. The polymerization can proceed through several mechanisms, including cyclotrimerization to form substituted benzene derivatives or linear polymerization to yield polyacetylene-type structures.[5] This process is often autocatalytic and can lead to a significant decrease in the purity of the material.

Thermal Decomposition

At elevated temperatures, 4-ethynylphenol can undergo decomposition. While the boiling point is relatively high, prolonged exposure to temperatures even below this point can lead to gradual degradation.[8] The specific decomposition pathways can be complex, potentially involving decarboxylation, rearrangement, and fragmentation of the molecule.[9][10]

Below is a diagram illustrating the primary degradation pathways for 4-ethynylphenol.

G cluster_main 4-Ethynylphenol Degradation Pathways 4-Ethynylphenol 4-Ethynylphenol Oxidized Products (Quinones) Oxidized Products (Quinones) 4-Ethynylphenol->Oxidized Products (Quinones) O₂, Light, Metal Ions Polymerized Products Polymerized Products 4-Ethynylphenol->Polymerized Products Heat, Light, Catalysts Thermal Decomposition Products Thermal Decomposition Products 4-Ethynylphenol->Thermal Decomposition Products High Temperature

Caption: Major degradation routes for 4-ethynylphenol.

Recommended Storage Conditions

To mitigate the degradation pathways described above, the following storage conditions are recommended for 4-ethynylphenol.

ConditionRecommendationRationale
Temperature Store in a freezer at or below -20°C.[1]Reduces the rate of all chemical degradation pathways, including oxidation, polymerization, and thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Prevents oxidation of the phenol group by atmospheric oxygen.
Light Keep in a dark place, protected from light.[1][11]Light can catalyze both oxidation and polymerization reactions.
Container Use a tightly sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap).Prevents exposure to air and moisture. Amber glass protects from light.
Purity Use high-purity material and avoid introducing contaminants.Metal ions and other impurities can act as catalysts for degradation.

Handling Procedures

Proper handling is as crucial as correct storage to maintain the integrity of 4-ethynylphenol.

  • Inert Atmosphere Handling: Whenever possible, handle 4-ethynylphenol under an inert atmosphere, for example, in a glove box or using Schlenk line techniques. This is especially important when dispensing the material for reactions.

  • Avoid Heat Sources: Keep the compound away from heat sources, sparks, and open flames.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[11][13][14] Work in a well-ventilated area or a fume hood.[11][13][14]

  • Material Compatibility: Avoid contact with strong oxidizing agents, as these can react vigorously with the phenol and alkyne functionalities.[12][14] Also, avoid contact with incompatible metals such as aluminum, copper, and brass alloys which can catalyze degradation.[14][15]

Protocol for Stability Assessment

To ensure the quality of 4-ethynylphenol over time, a periodic stability assessment is recommended.

Visual Inspection
  • Step 1: At regular intervals (e.g., every 6 months), visually inspect the material for any changes in color or physical state.

  • Step 2: Note any darkening of the material or the formation of solid precipitates, which can be indicative of degradation.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative measure of the purity of 4-ethynylphenol.

  • Step 1: Standard Preparation: Prepare a stock solution of high-purity 4-ethynylphenol of known concentration in a suitable solvent (e.g., acetonitrile).

  • Step 2: Sample Preparation: Prepare a solution of the stored 4-ethynylphenol sample at the same concentration as the standard.

  • Step 3: HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where 4-ethynylphenol has a strong absorbance (e.g., ~230 nm).

  • Step 4: Analysis: Inject both the standard and the sample. Compare the peak area of the main component and look for the appearance of new peaks, which would indicate the presence of degradation products.

The following diagram illustrates the workflow for the stability assessment of 4-ethynylphenol.

G cluster_workflow Stability Assessment Workflow Stored Sample Stored Sample Visual Inspection Visual Inspection Stored Sample->Visual Inspection Purity Analysis (HPLC) Purity Analysis (HPLC) Visual Inspection->Purity Analysis (HPLC) No visible change Data Evaluation Data Evaluation Visual Inspection->Data Evaluation Visible change Purity Analysis (HPLC)->Data Evaluation Decision Decision Data Evaluation->Decision Purity acceptable?

Caption: Workflow for assessing the stability of 4-ethynylphenol.

Conclusion

The chemical stability of 4-ethynylphenol is a critical consideration for its successful application in research and development. By understanding its inherent reactivity and implementing the stringent storage and handling protocols outlined in this guide, scientists can ensure the integrity and purity of this valuable reagent. Adherence to these best practices will contribute to the reliability and reproducibility of experimental outcomes, ultimately accelerating the pace of scientific discovery.

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  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - NIH. [Link]

  • Biodegradation of phenolic mixtures in a sequencing batch reactor. A kinetic study. [Link]

  • Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers - MDPI. [Link]

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Introduction: The Duality of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactions of 4-Ethynylphenol for Researchers and Drug Development Professionals

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic compound that has emerged as a cornerstone in modern synthetic chemistry. Its structure, featuring a terminal alkyne and a phenolic hydroxyl group on a benzene scaffold, provides two distinct and highly versatile reaction centers. This duality allows for orthogonal chemical modifications, making it an invaluable building block in the synthesis of complex molecules, advanced polymers, and pharmacologically active agents.[1][2] For drug development professionals, 4-ethynylphenol offers a robust platform for introducing a rigid alkynyl linker or for constructing elaborate molecular architectures through sequential, chemoselective reactions. This guide provides a detailed exploration of the core reactions involving 4-ethynylphenol, focusing on the causality behind experimental choices and providing field-proven protocols.

Synthesis of 4-Ethynylphenol

While various synthetic routes exist, one of the most common and reliable methods for preparing 4-ethynylphenol involves the desilylation of a protected acetylene precursor, such as 4-((trimethylsilyl)ethynyl)phenol.[3] The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions during preceding synthetic steps and allowing for the purification of the silylated intermediate. The terminal proton is readily cleaved under basic conditions.

Experimental Protocol: Synthesis via Desilylation

This protocol describes the deprotection of 4-((trimethylsilyl)ethynyl)phenol to yield 4-ethynylphenol.

  • Dissolution: Dissolve 4-((trimethylsilyl)ethynyl)phenol in a 1:1 mixture of methanol and a 1N aqueous potassium hydroxide (KOH) solution in a round-bottom flask under an inert atmosphere (e.g., argon).[3] The use of methanol as a co-solvent ensures the solubility of the organic starting material in the aqueous base.

  • Reaction: Stir the solution at room temperature for approximately 45-60 minutes.[3] The hydroxide ions act as the base to remove the TMS group. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Extraction):

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous residue by adding 1N hydrochloric acid (HCl) until the solution is acidic. This step protonates the resulting phenoxide and neutralizes the excess base.

    • Extract the product from the aqueous layer using a suitable organic solvent, such as diethyl ether (e.g., 3 x 30 mL extractions).[3]

  • Purification:

    • Combine the organic extracts and wash them sequentially with water and a saturated sodium chloride solution (brine). This removes any remaining inorganic impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-ethynylphenol.[3]

Note: Pure 4-ethynylphenol can be unstable and may decompose over time. It is often used immediately in the next synthetic step.[3]

Key Reactions of the Ethynyl Group

The terminal alkyne is arguably the most versatile handle on the 4-ethynylphenol molecule, enabling access to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is a cornerstone of modern organic synthesis, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6] This reaction is exceptionally useful for extending the aromatic system of 4-ethynylphenol, linking it to other aryl moieties in drug scaffolds or polymer backbones.

Causality in the Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. The copper cycle facilitates the deprotonation of the terminal alkyne by the amine base to form the crucial copper acetylide species, which is then transferred to the palladium center.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (R¹-X) pd0->oxidative_add pd_complex R¹-Pd(II)(X)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-C≡C-R² reductive_elim->product alkyne H-C≡C-R² (4-Ethynylphenol) cu_cycle Copper(I) Cycle alkyne->cu_cycle cu_acetylide Cu-C≡C-R² cu_cycle->cu_acetylide cu_acetylide->transmetalation Rate-Determining Step base Base (e.g., Et₃N) base->cu_cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 4-Ethynylphenol

This protocol describes a general procedure for coupling 4-ethynylphenol with an aryl bromide.

  • Setup: To a dry Schlenk flask under an inert atmosphere (argon), add the aryl bromide (1.0 eq), 4-ethynylphenol (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).[7]

  • Solvent and Base: Add a suitable degassed solvent (e.g., THF or DMF) followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).[6] The base is critical for neutralizing the HX formed and facilitating the formation of the copper acetylide.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate.

    • Wash the organic solution with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry

"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[8][9] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne (like 4-ethynylphenol) and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[10][11] This reaction is exceptionally reliable and bio-orthogonal, making it a favorite tool in drug discovery, bioconjugation, and materials science for linking molecules together.[11]

Causality in the Protocol: The reaction is typically run in a variety of solvents, including aqueous media, making it suitable for biological applications.[8] A source of Copper(I) is required, which is often generated in situ from Copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate.[12] A stabilizing ligand, such as TBTA or the water-soluble THPTA, is often used to prevent the oxidation of the active Cu(I) catalyst and improve reaction efficiency.[12]

CuAAC_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_product Outcome Alkyne 4-Ethynylphenol Mix Mix reactants in solvent (e.g., H₂O/tBuOH) Alkyne->Mix Azide Organic Azide (R-N₃) Azide->Mix CuSO4 Cu(II)SO₄ CuSO4->Mix Ascorbate Sodium Ascorbate Ligand Ligand (e.g., THPTA) Ligand->Mix Initiate Add Ascorbate to generate Cu(I) in situ Mix->Initiate Incubate Incubate at RT Initiate->Incubate Triazole 1,4-Disubstituted 1,2,3-Triazole Incubate->Triazole

Caption: General workflow for a CuAAC "click" reaction.

Experimental Protocol: CuAAC Reaction with 4-Ethynylphenol

This protocol provides a general method for the click reaction.

  • Stock Solutions: Prepare stock solutions of the azide-containing molecule, 4-ethynylphenol, Copper(II) sulfate, a ligand like THPTA, and sodium ascorbate.[12] This allows for precise and reproducible additions.

  • Reaction Mixture: In a vial, combine the 4-ethynylphenol (1.0 eq) and the azide partner (1.0-1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).

  • Catalyst Addition: Add the ligand solution, followed by the CuSO₄ solution.[12] The ligand pre-complexes with the copper.

  • Initiation: Add a freshly prepared solution of sodium ascorbate to initiate the reaction.[12] The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Incubation: Stir the reaction at room temperature for 1 to 24 hours. The reaction is often complete within a few hours.

  • Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization if necessary.

Cyclotrimerization

The [2+2+2] cyclotrimerization of terminal alkynes is a powerful atom-economical reaction for synthesizing substituted benzene rings. 4-Ethynylphenol can undergo regioselective cyclotrimerization, catalyzed by systems like a poly(4-vinylpyridine) cobalt(II) complex, to yield 1,3,5-trisubstituted benzene derivatives.[1] This method provides a direct route to highly functionalized, star-shaped molecules from a simple monomer.

Key Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of 4-ethynylphenol behaves as a typical phenol, exhibiting weak acidity and nucleophilicity. This allows for classic transformations like esterification and etherification.

Esterification: Formation of Phenolic Esters

Direct esterification of phenols with carboxylic acids (Fischer esterification) is generally inefficient.[13] A more effective method involves reacting the phenol with a more reactive acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine.[13][14]

Causality in the Protocol: The base (e.g., pyridine) serves two critical roles. First, it deprotonates the phenol to form the more nucleophilic phenoxide ion. Second, it neutralizes the acidic byproduct (e.g., HCl from an acid chloride), which could otherwise lead to unwanted side reactions or hydrolysis of the newly formed ester.[13]

Experimental Protocol: Synthesis of a Phenolic Ester
  • Setup: Dissolve 4-ethynylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine in a flask equipped with a stir bar.

  • Base and Acylating Agent: If not using pyridine as the solvent, add a base like pyridine or triethylamine (1.5 eq). Cool the mixture in an ice bath.

  • Addition: Slowly add the acid chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Work-up and Purification:

    • Quench the reaction by adding water or dilute HCl.

    • Extract the product with an organic solvent.

    • Wash the organic layer with aqueous sodium bicarbonate (to remove unreacted acid) and brine.

    • Dry, concentrate, and purify the product by column chromatography.

Williamson Ether Synthesis

This classic method is used to convert the phenolic hydroxyl group into an ether. The process involves two steps: deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution (Sₙ2) with an alkyl halide.

Causality in the Protocol: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to quantitatively deprotonate the weakly acidic phenol. The resulting phenoxide is a potent nucleophile. The choice of solvent is important; polar aprotic solvents like DMF or acetone are often used to dissolve the ionic phenoxide and facilitate the Sₙ2 reaction.

Orthogonal_Strategy cluster_path1 Path A: Modify Alkyne First cluster_path2 Path B: Modify Phenol First start 4-Ethynylphenol p1_step1 1. Sonogashira Coupling (with R¹-X) start->p1_step1 p2_step1 1. Williamson Ether Synthesis (with R²-X) start->p2_step1 p1_intermediate R¹-C≡C-Ph-OH p1_step1->p1_intermediate p1_step2 2. Williamson Ether Synthesis (with R²-X) p1_intermediate->p1_step2 p1_product Final Product R¹-C≡C-Ph-OR² p1_step2->p1_product p2_intermediate H-C≡C-Ph-OR² p2_step1->p2_intermediate p2_step2 2. Sonogashira Coupling (with R¹-X) p2_intermediate->p2_step2 p2_product Final Product R¹-C≡C-Ph-OR² p2_step2->p2_product

Sources

An In-depth Technical Guide to the Chemistry and Application of Ethynylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethynylphenols represent a class of organic compounds characterized by the presence of both a phenolic hydroxyl group and a terminal alkyne. This unique bifunctionality makes them exceptionally versatile building blocks in modern synthetic chemistry. Their rigid, linear acetylene linker and the reactive handles of the phenol and alkyne moieties have established them as privileged structures in medicinal chemistry and materials science. This guide provides an in-depth exploration of the core chemistry of ethynylphenols, focusing on their synthesis, reactivity, and strategic applications in drug discovery and development. We will delve into the mechanistic underpinnings of key synthetic protocols, explain the causality behind experimental choices, and present field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Ethynylphenol Scaffold

The ethynyl group is far more than a simple structural linker. Its incorporation into a phenolic scaffold imparts a unique combination of physicochemical properties that are highly sought after in drug design.[1][2] The acetylene moiety is a rigid, linear spacer that can precisely orient pharmacophores for optimal interaction with biological targets.[2] Furthermore, it can act as an effective isostere of a phenyl ring, participating in similar π-system interactions.[2] The terminal alkyne is also a key player in "click chemistry," serving as a versatile handle for bioconjugation and target identification studies.[1][2] This combination of features has led to the successful application of ethynyl-containing molecules in a wide range of therapeutic areas, targeting enzymes like monoamine oxidase (MAO), various tyrosine kinases, and viral reverse transcriptases.[1][2]

Core Synthesis: The Sonogashira Cross-Coupling Approach

The most robust and widely adopted method for synthesizing arylalkynes, including ethynylphenols, is the Sonogashira cross-coupling reaction.[3][4][5] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6]

Mechanistic Rationale and Key Components

The Sonogashira coupling is a co-catalyzed reaction, requiring both palladium and copper catalysts to proceed efficiently.[4][5] The process involves two interconnected catalytic cycles.

  • Palladium Cycle: The primary role of the palladium(0) catalyst is to activate the aryl halide. This occurs via an oxidative addition step, forming a Pd(II)-aryl complex.

  • Copper Cycle: The copper(I) salt activates the terminal alkyne.[6] In the presence of a base (typically an amine like triethylamine), the terminal proton of the alkyne is removed, and a copper(I) acetylide is formed.[6] This step is crucial as it generates the active nucleophile for the coupling.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the palladium complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final arylalkyne product and regenerate the active palladium(0) catalyst.

The Critical Role of Phenolic Protection

A direct Sonogashira coupling on an unprotected iodophenol can be problematic. The acidic proton of the phenolic hydroxyl group can interfere with the base and the organometallic intermediates, leading to side reactions and reduced yields. To ensure a clean and efficient reaction, a protection-coupling-deprotection strategy is the self-validating and trustworthy approach. The tetrahydropyranyl (THP) group is a common and effective choice for protecting the phenol due to its stability under the basic conditions of the coupling reaction and its straightforward removal under mild acidic conditions.

G cluster_protection Step 1: Phenol Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection p_start p-Iodophenol p_reagents Dihydropyran (DHP) Pyridinium p-toluenesulfonate (PPTS) p_start->p_reagents p_product THP-protected p-Iodophenol p_reagents->p_product c_start THP-protected p-Iodophenol p_product->c_start c_reagents Protected Alkyne (e.g., 2-methyl-3-butyn-2-ol) Catalysts: PdCl2(PPh3)2, CuI Base: Triethylamine (Et3N) c_start->c_reagents c_product Coupled & Protected Intermediate c_reagents->c_product d_start Coupled & Protected Intermediate c_product->d_start d_reagents_alkyne Base (e.g., NaOH) Heat d_start->d_reagents_alkyne d_intermediate THP-protected p-Ethynylphenol d_reagents_alkyne->d_intermediate d_reagents_phenol Acid (e.g., PPTS) Methanol d_intermediate->d_reagents_phenol d_product p-Ethynylphenol (Final Product) d_reagents_phenol->d_product

Field-Proven Experimental Protocol: Synthesis of p-Ethynylphenol

This protocol is adapted from established procedures for the synthesis of ethynylphenols, incorporating a robust protection strategy.[7]

Part A: Protection of p-Iodophenol

  • Setup: To a solution of p-iodophenol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture until analysis (e.g., by TLC) indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the THP-protected p-iodophenol, which can often be used without further purification.

Part B: Sonogashira Coupling

  • Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), combine the THP-protected p-iodophenol, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and copper(I) iodide (CuI) in a solvent mixture, typically containing an amine like triethylamine.[7]

  • Alkyne Addition: Add the terminal alkyne. A common choice is 2-methyl-3-butyn-2-ol, which serves as a protected form of acetylene. The bulky tert-butyl group prevents self-coupling and other side reactions.

  • Reaction: Heat the mixture (e.g., to 60°C) and stir until the starting aryl iodide is consumed.[7]

  • Workup: After cooling, filter the reaction mixture to remove salts, and concentrate the filtrate. Purify the crude product by column chromatography to isolate the coupled intermediate.

Part C: Deprotection Sequence

  • Removal of the Hydroxyisopropyl Group: Dissolve the coupled intermediate in a suitable solvent (e.g., toluene) and add a base, such as sodium hydroxide. Heat the mixture to effect the retro-Favorskii reaction, which eliminates acetone and reveals the terminal alkyne.[7]

  • Removal of the THP Group: After purification, dissolve the THP-protected ethynylphenol in a solvent like methanol. Add a catalytic amount of an acid, such as PPTS, and stir.[7]

  • Final Isolation: Once the reaction is complete, neutralize the acid, remove the solvent, and purify the final product, p-ethynylphenol, typically by column chromatography.

Core Reactivity: The Alkyne as a Synthetic Hub

The terminal alkyne of an ethynylphenol is a hub of reactivity, enabling the construction of more complex molecular architectures. Among the most powerful transformations are cycloaddition reactions.

[3+2] Dipolar Cycloaddition: A Gateway to Heterocycles

[3+2] Dipolar cycloadditions are pericyclic reactions that involve a 1,3-dipole and a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring.[8][9] This class of reactions is highly valuable in medicinal chemistry for synthesizing stable, aromatic heterocycles that are common motifs in drug molecules.[10]

A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the ethynylphenol reacts with an organic azide to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization and bioconjugation in drug development.

G reactants Ethynylphenol| + | Organic Azide (R-N3) catalyst Cu(I) Catalyst reactants->catalyst Reaction product 1,4-Disubstituted 1,2,3-Triazole Product catalyst->product

Applications in Drug Discovery and Development

The unique properties of the ethynylphenol scaffold provide medicinal chemists with a powerful tool for optimizing drug candidates.[11][12] The strategic incorporation of this moiety can address multiple challenges in the drug discovery pipeline, from improving potency to enabling target identification.

The Ethynyl Group as a Privileged Pharmacophore

The acetylene group is considered a "privileged" feature in medicinal chemistry due to its frequent appearance in successful drug molecules and its versatile roles.[1][2]

FeatureCausality & Advantage in Drug Design
Rigid Linker The linear geometry locks the conformation of the molecule, reducing the entropic penalty upon binding to a target. This can lead to a significant increase in binding affinity and potency.
Metabolic Stability The C≡C triple bond is generally more stable to metabolic degradation compared to other linkers like esters or amides, potentially improving the pharmacokinetic profile and half-life of a drug.
Target Covalent Interaction The terminal alkyne can act as a mild electrophile or be activated to form covalent bonds with nucleophilic residues (e.g., cysteine) in a protein's active site, leading to irreversible inhibition and prolonged duration of action.
Isosteric Replacement Can serve as an isostere for phenyl rings or other functional groups, allowing chemists to modulate properties like solubility, lipophilicity, and target interactions while maintaining the core binding geometry.[2]
"Click" Chemistry Handle Enables the rapid and efficient attachment of probes, fluorescent tags, or solubility-enhancing groups, which is invaluable for chemical biology studies to confirm a drug's mechanism of action.[1]

Table 1: Advantages of the Ethynyl Moiety in Medicinal Chemistry

Case Study Context: Kinase Inhibitors

In the development of kinase inhibitors for oncology, the ethynyl group is frequently used to probe for interactions deep within the ATP-binding pocket. An ethynylphenol derivative can be designed where the phenol group forms a critical hydrogen bond with the "hinge" region of the kinase, while the ethynyl group extends into a hydrophobic pocket, often interacting with a "gatekeeper" residue. This precise, rigid extension allows for the optimization of potency and selectivity against other kinases, a crucial factor in minimizing off-target side effects.

Conclusion

The chemistry of ethynylphenols is a rich and enabling field for scientists in both academic and industrial research. The mastery of their synthesis, primarily through the robust and adaptable Sonogashira coupling, opens the door to a vast chemical space. The predictable and versatile reactivity of the terminal alkyne, especially in cycloaddition reactions, allows for the construction of complex and functionally diverse molecules. For drug development professionals, the ethynylphenol scaffold is not merely an intermediate but a strategic tool for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the unique attributes of ethynylphenols will undoubtedly continue to play a pivotal role in the discovery of new medicines.

References

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Available from: [Link]

  • Chen, D., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Available from: [Link]

  • Lai, G.-Q., et al. (2006). Convenient syntheses of m- and p-ethynylphenols. Journal of Chemical Research. Available from: [Link]

  • Sha, F., et al. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Sha, F., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. Available from: [Link]

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  • Dondoni, A., & Marra, A. (2020). Cycloaddition reactions for antiviral compounds. PubMed Central. Available from: [Link]

  • Steeron Research. (2025, July 23). Role of Medicinal Chemistry in Modern Drug Discovery. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 4-Ethynylphenol from 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethynylphenol, a pivotal building block in medicinal chemistry, materials science, and bioconjugation via "click" chemistry. We present a detailed protocol for the one-carbon homologation of 4-hydroxyacetophenone, a readily available starting material. The primary focus is on the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, a method prized for its mild conditions and operational simplicity, making it highly suitable for substrates with sensitive functional groups like the acidic phenol. An alternative two-step protocol, the Corey-Fuchs reaction, is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data.

Introduction & Synthetic Strategy

4-Ethynylphenol (also known as 4-hydroxyphenylacetylene) is a highly versatile bifunctional molecule.[1] Its terminal alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the phenolic hydroxyl group offers a site for further functionalization or can modulate the electronic properties of the molecule. The starting material, 4-hydroxyacetophenone, is an economical and commercially available compound.[2]

The conversion of a ketone to a terminal alkyne is a fundamental transformation in organic synthesis. Two principal strategies are commonly employed:

  • Seyferth-Gilbert Homologation (Ohira-Bestmann Modification): This one-pot reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, known as the Ohira-Bestmann reagent, under mild basic conditions (e.g., K₂CO₃ in methanol).[3][4] It is generally the preferred method for substrates like 4-hydroxyacetophenone because the mild conditions avoid side reactions associated with the acidic phenolic proton and do not require cryogenic temperatures.[5]

  • Corey-Fuchs Reaction: This classic two-step procedure first converts the ketone into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide.[6][7] The intermediate is then treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) to induce elimination and subsequent metal-halogen exchange to form the terminal alkyne after quenching.[8][9] While robust, this method's requirement for pyrophoric reagents and cryogenic conditions makes it more operationally demanding.

This guide will provide a detailed protocol for the Ohira-Bestmann method and an overview of the Corey-Fuchs alternative.

Primary Protocol: The Ohira-Bestmann Reaction

Principle and Mechanism

The Ohira-Bestmann reaction transforms an aldehyde or ketone into a terminal alkyne in a single step with high efficiency.[10] The reaction is initiated by the in situ generation of the active nucleophile, the dimethyl (diazomethyl)phosphonate anion. This is achieved through the base-catalyzed cleavage of the acetyl group from the stable Ohira-Bestmann reagent.[5]

The mechanism proceeds as follows:

  • Anion Generation: A base, typically potassium carbonate in methanol, generates a methoxide anion which attacks the acetyl carbonyl of the Ohira-Bestmann reagent. This acyl cleavage releases the reactive dimethyl (diazomethyl)phosphonate anion.

  • Nucleophilic Attack: The generated anion attacks the electrophilic carbonyl carbon of 4-hydroxyacetophenone.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a transient oxaphosphetane.[11]

  • Elimination: The oxaphosphetane collapses, eliminating dimethyl phosphate and forming a vinyl diazo intermediate.

  • Rearrangement: This intermediate spontaneously loses dinitrogen (N₂) gas to form a vinylidene carbene, which immediately undergoes a 1,2-hydride shift (a type of Fritsch-Buttenberg-Wiechell rearrangement) to yield the thermodynamically stable terminal alkyne, 4-ethynylphenol.[3][12]

Ohira_Bestmann_Mechanism Ohira-Bestmann Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R 4-Hydroxyacetophenone Alkoxide Alkoxide Intermediate R->Alkoxide OBR Ohira-Bestmann Reagent Anion Diazomethylphosphonate Anion (Active Reagent) OBR->Anion Base K2CO3 / MeOH Base->OBR Acyl Cleavage Anion->R Nucleophilic Attack Product 4-Ethynylphenol Oxaphosphetane Oxaphosphetane Alkoxide->Oxaphosphetane Cyclization VinylDiazo Vinyl Diazo Oxaphosphetane->VinylDiazo Elimination Carbene Vinylidene Carbene VinylDiazo->Carbene -N2 Carbene->Product 1,2-Migration

Figure 1: Ohira-Bestmann reaction mechanism.
Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

CompoundFormulaMW ( g/mol )CAS No.Amount (mg)mmolEquivalents
4-HydroxyacetophenoneC₈H₈O₂136.1599-93-4136210.01.0
Ohira-Bestmann ReagentC₅H₉N₂O₄P192.1190965-06-3230512.01.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7276420.02.0
Methanol (MeOH), AnhydrousCH₄O32.0467-56-150 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~200 mL--
Saturated NaCl (Brine)NaCl/H₂O--~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~10 g--
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen balloon/manifold)

  • Septa and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Workflow A 1. Setup - Dry glassware - Add 4-hydroxyacetophenone, K2CO3, and MeOH - Establish inert atmosphere B 2. Reagent Addition - Dissolve Ohira-Bestmann reagent in MeOH - Add dropwise to flask at RT A->B C 3. Reaction - Stir at room temperature - Monitor by TLC (2-12 h) B->C D 4. Work-up - Quench with water - Remove MeOH via rotary evaporator C->D E 5. Extraction - Extract with Ethyl Acetate (3x) - Wash with brine D->E F 6. Drying & Concentration - Dry organic layer (Na2SO4) - Filter and concentrate E->F G 7. Purification - Purify by flash column chromatography (Hexanes/EtOAc) F->G H 8. Characterization - Obtain pure 4-ethynylphenol - Analyze by NMR, IR, MS G->H

Figure 2: Experimental workflow for the synthesis.
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Seal the flask with a septum and flush with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: While stirring the suspension at room temperature, add the Ohira-Bestmann reagent (2.31 g, 12.0 mmol) portion-wise or as a solution in a small amount of methanol over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 50 mL of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).[13]

  • Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc to 30% EtOAc) to afford pure 4-ethynylphenol.

Expected Results and Characterization
  • Yield: Good to excellent yields (typically >80%) are expected.[12]

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the acetylenic proton around δ 3.0 ppm. The aromatic protons will appear as two doublets in the δ 6.8-7.4 ppm region, and the phenolic proton will appear as a broad singlet.[14]

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (~3300-3400 cm⁻¹, broad), the ≡C-H stretch (~3250-3300 cm⁻¹, sharp), and the C≡C stretch (~2100-2150 cm⁻¹, weak).

Alternative Protocol: The Corey-Fuchs Reaction

This method is a reliable, albeit more demanding, alternative. It is particularly useful if the Ohira-Bestmann reagent is unavailable.

Principle and Mechanism

The reaction proceeds in two distinct steps:

  • Dibromo-olefination: 4-hydroxyacetophenone reacts with a phosphorus ylide, generated in situ from two equivalents of triphenylphosphine (PPh₃) and one equivalent of carbon tetrabromide (CBr₄), to form 1-(1,1-dibromoethenyl)-4-hydroxybenzene.[6][9]

  • Elimination and Rearrangement: The isolated dibromoalkene is dissolved in dry THF, cooled to -78 °C, and treated with two equivalents of n-BuLi. This induces a sequence of dehydrohalogenation, lithium-halogen exchange, and rearrangement (Fritsch-Buttenberg-Wiechell) to form a lithium acetylide, which yields 4-ethynylphenol upon aqueous work-up.[8][15]

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromo-olefination cluster_step2 Step 2: Alkyne Formation A React 4-hydroxyacetophenone with PPh3 and CBr4 in DCM at 0°C to RT B Isolate intermediate 1,1-dibromoalkene A->B C Dissolve dibromoalkene in dry THF, cool to -78°C B->C D Add 2.2 eq. of n-BuLi Stir at -78°C C->D E Quench with sat. NH4Cl (aq) Warm to RT and perform aqueous work-up D->E F Purify and Characterize 4-Ethynylphenol E->F

Figure 3: General workflow for the Corey-Fuchs reaction.
Advantages and Disadvantages
  • Advantages: A very well-established and powerful method for alkyne synthesis from aldehydes and ketones. The reagents are common in most synthetic labs.

  • Disadvantages: Requires strict anhydrous and inert conditions, the use of a pyrophoric reagent (n-BuLi), and cryogenic temperatures (-78 °C).[16][17] The acidic phenol may interfere, potentially requiring protection or the use of excess base, which can complicate the reaction and purification. The two-step nature may result in a lower overall yield compared to the one-pot Ohira-Bestmann procedure.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety goggles, flame-resistant lab coat, and appropriate gloves) must be worn at all times.

  • Ohira-Bestmann Reagent: This is a diazo compound and should be handled with care. While relatively stable, avoid heating and friction. Store refrigerated.[4]

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[16][17]

    • It must be handled exclusively under an inert atmosphere (argon or nitrogen) using syringe or cannula transfer techniques.[18][19]

    • Never work alone when handling pyrophoric reagents.[16]

    • Ensure a Class D fire extinguisher (for combustible metals) or a bucket of dry sand is readily accessible.

    • Quenching: Residual n-BuLi in syringes and reaction flasks must be quenched carefully. Dilute with an inert solvent (e.g., hexanes) and cool in an ice bath. Slowly add isopropanol, followed by methanol, and finally, carefully add water.[18]

  • Solvents: Anhydrous solvents are required for both procedures to prevent quenching of reagents. Methanol and ethyl acetate are flammable.

Summary and Comparison

FeatureOhira-Bestmann ReactionCorey-Fuchs Reaction
Number of Steps 1 (One-pot)2 (Isolation of intermediate)
Key Reagents Ohira-Bestmann Reagent, K₂CO₃PPh₃, CBr₄, n-BuLi
Reaction Conditions Mild (Room Temperature)Harsh (Cryogenic, -78 °C)
Base Weak (K₂CO₃)Strong, Pyrophoric (n-BuLi)
Safety Relatively safeHigh hazard (pyrophoric reagent)
Substrate Scope Excellent for base-sensitive substratesBroad, but may require protecting groups
Typical Yield HighModerate to High

For the synthesis of 4-ethynylphenol from 4-hydroxyacetophenone, the Ohira-Bestmann modification is the superior method due to its operational simplicity, mild reaction conditions, and high yields, which are all advantageous when working with a functionalized aromatic substrate.

References

  • Vertex AI Search. (n.d.). Lithium alkyls. Retrieved January 3, 2026.
  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (2023, December 1). Seyferth–Gilbert homologation. Retrieved January 3, 2026, from [Link]

  • Grokipedia. (n.d.).
  • ResearchGate. (n.d.). Figure S7: 1 H NMR of 4´-ethylphenol. Retrieved January 3, 2026, from [Link]

  • YouTube. (2025, January 18). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved January 3, 2026, from [Link]

  • Merck Index. (n.d.). Bestmann-Ohira Reagent. Retrieved January 3, 2026.
  • National Institutes of Health. (n.d.). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Retrieved January 3, 2026.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). 4-Ethynylphenol. PubChem. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, March 17). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (2023, August 29). Corey–Fuchs reaction. Retrieved January 3, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved January 3, 2026, from [Link]

  • Semantic Scholar. (2006, October 9). Synthesis of the Bestmann-Ohira Reagent. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Bestmann-Ohira Reagent: A Convenient and Promising Reagent in the Chemical World. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Bestmann-Ohira Reagent: A Versatile Reagent in Organic Synthesis. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved January 3, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). The reaction catalyzed by 4-hydroxyacetophenone monooxygenase. Retrieved January 3, 2026, from [Link]

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved January 3, 2026.
  • University of Pennsylvania. (n.d.). Standard Operating Procedure (SAMPLE). Retrieved January 3, 2026.
  • NC A&T SU Bluford Library. (2019). Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. Retrieved January 3, 2026.
  • Reddit. (2022, February 16). Handling nBuLi. Retrieved January 3, 2026, from [Link]

  • European Patent Office. (1986, January 8). Process for producing 4-hydroxyacetophenone. Retrieved January 3, 2026.
  • Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • Chemsrc. (n.d.). 4-Ethynylphenol. Retrieved January 3, 2026, from [Link]

  • Chemcd. (n.d.). 4-ethynyl-phenol, 2200-91-1. Retrieved January 3, 2026, from [Link]

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Application Notes & Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethynylphenol in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized molecular assembly across diverse scientific disciplines, from drug discovery and bioconjugation to materials science.[1][2][3] Its unparalleled efficiency, selectivity for forming 1,4-disubstituted 1,2,3-triazoles, and compatibility with a wide range of functional groups and aqueous conditions have made it a cornerstone of modern chemical ligation.[2][4][5]

Within the vast library of alkynes available for CuAAC, 4-ethynylphenol stands out as a particularly valuable building block. The presence of the phenolic hydroxyl group offers a versatile handle for secondary modifications, hydrogen bonding interactions, or direct biological activity. This makes it an attractive component for constructing complex molecular architectures, including antibody-drug conjugates, enzyme inhibitors, and functionalized biomaterials.[1][5][6]

This comprehensive guide provides a deep dive into the practical application of 4-ethynylphenol in CuAAC reactions. We will explore the mechanistic nuances, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.

Mechanistic Considerations for 4-Ethynylphenol

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise manner.[7][8][9] The reaction is significantly accelerated in the presence of a copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[4][10][11]

The phenolic group in 4-ethynylphenol introduces specific considerations:

  • Acidity of the Phenolic Proton: The hydroxyl group is weakly acidic. While generally compatible with the standard pH range of CuAAC (pH 4-12), highly basic conditions could lead to phenoxide formation, potentially altering solubility and reactivity.[4] However, for most standard protocols, this is not a significant concern. The use of a mild base like DIPEA or Et3N is sometimes employed to facilitate the formation of the copper acetylide, though it is not always necessary.[12]

  • Potential for Oxidation: Phenols can be susceptible to oxidation. The presence of sodium ascorbate in the reaction mixture not only reduces Cu(II) to the active Cu(I) state but also helps to prevent oxidative side reactions, including the oxidative homocoupling of the alkyne (Glaser coupling).[2]

  • Coordination to Copper: The phenolic oxygen could potentially coordinate to the copper catalyst. However, the affinity of copper(I) for the alkyne is generally much stronger, making this a minor competing equilibrium.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the CuAAC reaction, highlighting the role of the copper catalyst.

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI Alkyne 4-Ethynylphenol (R-C≡CH) CuAcetylide Copper(I) Acetylide [Cu]-C≡C-R Alkyne->CuAcetylide + Cu(I) Azide Azide (R'-N₃) Metallacycle Six-membered Copper Metallacycle CuAcetylide->Metallacycle + Azide TriazoleProduct 1,4-Disubstituted Triazole Metallacycle->TriazoleProduct Ring Contraction & Protonation TriazoleProduct->Alkyne Release & Catalyst Regeneration CuAAC_Workflow start Start reagents Combine 4-Ethynylphenol and Azide start->reagents catalyst Add Cu(II)SO₄ / Ligand (Aqueous) or Cu(I) Salt / Base (Organic) reagents->catalyst initiate Add Sodium Ascorbate (Aqueous Protocol) catalyst->initiate Aqueous Protocol reaction Stir at Room Temperature Monitor by TLC/LC-MS catalyst->reaction Organic Protocol initiate->reaction workup Work-up (Extraction/Filtration) reaction->workup purification Purification (Chromatography/Dialysis) workup->purification product Characterize Pure Product purification->product

Sources

Applications of 4-Ethynylphenol in Click Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of 4-Ethynylphenol as a Click Chemistry Hub

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional aromatic compound that has emerged as a cornerstone reagent in the field of click chemistry.[1][2] Its structure, featuring a terminal alkyne group and a reactive phenol moiety, provides a versatile platform for the synthesis of complex molecules with high efficiency and specificity. The term "click chemistry," first conceptualized by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, generate inoffensive byproducts, are stereospecific, and simple to perform under benign conditions.[3][4] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, and 4-ethynylphenol is an exemplary alkyne component in this transformation.[5][6]

This technical guide provides an in-depth exploration of the applications of 4-ethynylphenol in click chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and showcase its utility in bioconjugation, drug discovery, and materials science.

Physicochemical Properties of 4-Ethynylphenol

A thorough understanding of the physical and chemical properties of 4-ethynylphenol is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 2200-91-1[1][7]
Molecular Formula C₈H₆O[1][2]
Molecular Weight 118.13 g/mol [1][2]
Appearance Clear yellow liquid[1]
Boiling Point 216.2°C at 760 mmHg[1]
Melting Point 97°C[1]
Density 1.12 g/cm³[1]
IUPAC Name 4-ethynylphenol[2][8]

Storage and Handling: 4-Ethynylphenol should be stored in a dark place, under an inert atmosphere, and in a freezer at -20°C to maintain its stability.[8] It is shipped in a cold pack.[8] Safety precautions should be observed, as it is harmful if swallowed, in contact with skin, or if inhaled.[8]

Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of 4-ethynylphenol in click chemistry is its participation in the CuAAC reaction to form stable 1,4-disubstituted 1,2,3-triazoles. This reaction is exceptionally reliable and proceeds with a high degree of regioselectivity, in contrast to the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of regioisomers.[3][9] The copper catalyst dramatically accelerates the reaction, allowing it to proceed under mild, often aqueous conditions, making it suitable for a wide range of applications, including those involving sensitive biological molecules.[3][10]

Mechanism of the CuAAC Reaction

The catalytic cycle of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate from 4-ethynylphenol. This intermediate then reacts with an organic azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle 4-Ethynylphenol 4-Ethynylphenol Cu(I)-Acetylide Cu(I)-Acetylide 4-Ethynylphenol->Cu(I)-Acetylide + Cu(I) Azide Azide Intermediate_Complex Copper-Azide Complex Cu(I) Cu(I) Cu(I)-Acetylide->Intermediate_Complex + Azide Cycloadduct Cycloadduct Intermediate_Complex->Cycloadduct Ring Formation Triazole_Product Triazole_Product Cycloadduct->Triazole_Product Protonolysis Triazole_Product->Cu(I) Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction involving 4-ethynylphenol.

Application Note 1: Bioconjugation

Bioconjugation is the covalent linking of two or more molecules, where at least one is a biomolecule.[11][12] The mild reaction conditions and bioorthogonality of the CuAAC reaction make 4-ethynylphenol an ideal tool for this purpose. The alkyne group of 4-ethynylphenol can be reacted with an azide-modified biomolecule (e.g., proteins, nucleic acids, or carbohydrates) to form a stable triazole linkage. The phenolic hydroxyl group can be further functionalized before or after the click reaction, for instance, to attach imaging agents or therapeutic payloads.

Experimental Protocol: Labeling of an Azide-Modified Protein with 4-Ethynylphenol

This protocol outlines a general procedure for the conjugation of 4-ethynylphenol to an azide-modified protein.

Materials:

  • Azide-modified protein (e.g., produced by metabolic labeling with an azide-containing sugar)

  • 4-Ethynylphenol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (dimethyl sulfoxide)

  • Size-exclusion chromatography columns for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 4-ethynylphenol in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • To the protein solution, add the THPTA ligand to a final concentration of 1 mM.

    • Add 4-ethynylphenol to a final concentration of 200 µM.

    • Premix the CuSO₄ and sodium ascorbate solutions in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 200 µM.

  • Reaction Incubation:

    • Gently mix the reaction components and incubate at room temperature (20-25°C) for 1-4 hours.[13] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (up to 24 hours).

  • Purification:

    • Remove the excess reagents and catalyst by size-exclusion chromatography (e.g., using a desalting column) equilibrated with PBS.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or fluorescence spectroscopy if a fluorescent derivative of 4-ethynylphenol was used.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Stock_Solutions Prepare Stock Solutions (4-EP, CuSO4, Ascorbate, THPTA) Mix_Reagents Combine Protein, THPTA, 4-Ethynylphenol, and Cu(I) Catalyst Stock_Solutions->Mix_Reagents Protein_Solution Prepare Azide-Modified Protein in PBS Protein_Solution->Mix_Reagents Incubate Incubate at RT (1-4 hours) Mix_Reagents->Incubate Purify Purify by Size-Exclusion Chromatography Incubate->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Sources

Polymerization of 4-Ethynylphenol for High-Performance Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphenol is a versatile monomer that holds significant promise for the synthesis of high-performance polymers. The resulting poly(4-ethynylphenol) possesses a unique combination of a conjugated polyacetylene backbone and reactive pendant phenolic groups. This structure imparts desirable properties such as high thermal stability, potential for electrical conductivity, and the ability to undergo post-polymerization modifications. These characteristics make poly(4-ethynylphenol) and its derivatives attractive candidates for a range of applications, including high-temperature resistant materials, precursors for carbon-based materials, and functional polymers for advanced applications.

This guide provides an in-depth exploration of the polymerization of 4-ethynylphenol, offering detailed protocols and the scientific rationale behind various synthetic strategies. We will delve into transition metal-catalyzed, anionic, and enzymatic polymerization methods, providing the necessary information for researchers to successfully synthesize and characterize poly(4-ethynylphenol) for their specific research and development needs.

Part 1: Polymerization Methodologies

The polymerization of 4-ethynylphenol can be achieved through several distinct methods, each offering unique advantages and control over the final polymer properties. The choice of method will depend on the desired molecular weight, polydispersity, and the need for specific end-group functionalities.

Transition Metal-Catalyzed Polymerization

Transition metal catalysts, particularly those based on tungsten and molybdenum, are highly effective for the polymerization of acetylene derivatives.[1] These catalysts can operate via a coordination-insertion mechanism, leading to the formation of high molecular weight polymers.

Mechanism: The polymerization of ethynyl monomers with catalysts like WCl₆/Ph₄Sn is believed to proceed through a metathesis-type mechanism. The monomer coordinates to the metal center, followed by insertion into the metal-alkylidene bond, leading to chain propagation. The phenolic group in 4-ethynylphenol can potentially interact with the catalyst, influencing its activity.[2]

Catalyst Selection: Tungsten- and molybdenum-based catalysts are frequently employed for the polymerization of phenylacetylene derivatives.[1][2] The cocatalyst, such as tetraphenyltin (Ph₄Sn), plays a crucial role in activating the primary catalyst. The choice of solvent is also critical, with non-polar aromatic solvents like toluene or chlorobenzene being common.[1]

Detailed Protocol: Transition Metal-Catalyzed Polymerization of 4-Ethynylphenol (Adapted from 3-Ethynylphenol Polymerization[1])

Materials and Reagents:

  • 4-Ethynylphenol (monomer), 97% purity

  • Tungsten(VI) chloride (WCl₆), catalyst

  • Tetraphenyltin (Ph₄Sn), cocatalyst

  • Chlorobenzene, anhydrous

  • Methanol, ACS grade

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas, high purity

Equipment Setup:

G cluster_setup Reaction Setup Schlenk_Flask Schlenk Flask Septum Rubber Septum Stir_Bar Magnetic Stir Bar Bubbler Bubbler Schlenk_Flask->Bubbler Gas Outlet Oil_Bath Oil Bath on Stir Plate N2_Inlet Nitrogen Inlet N2_Inlet->Schlenk_Flask Inert Atmosphere

Caption: Schlenk line setup for inert atmosphere polymerization.

Procedure:

  • Catalyst Preparation: In a glovebox or under a continuous flow of inert gas, prepare a 0.1 M solution of WCl₆ in chlorobenzene and a 0.1 M solution of Ph₄Sn in chlorobenzene.

  • Reaction Setup: Assemble a dry Schlenk flask containing a magnetic stir bar, and fit it with a rubber septum. Purge the flask with nitrogen or argon for at least 15 minutes.

  • Monomer and Solvent Addition: Under a positive pressure of inert gas, add 4-ethynylphenol (e.g., 0.5 g, 4.23 mmol) to the Schlenk flask. Add anhydrous chlorobenzene (e.g., 2.32 mL to achieve an initial monomer concentration of 1.0 M).

  • Catalyst Addition: With vigorous stirring, add the WCl₆ solution (e.g., 1.41 mL for a monomer-to-catalyst mole ratio of 30) to the monomer solution.

  • Cocatalyst Addition: Immediately follow with the addition of the Ph₄Sn solution (e.g., 1.41 mL for a catalyst-to-cocatalyst mole ratio of 1).

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir for 24 hours. The polymerization may proceed heterogeneously, with the polymer precipitating from the solution.

  • Quenching and Isolation: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a large volume of methanol (a non-solvent for the polymer) to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

Troubleshooting:

ProblemPossible CauseSolution
Low or no polymer yieldImpurities in monomer or solvent (e.g., water)Ensure all reagents and solvents are anhydrous. Purify the monomer if necessary.
Inactive catalystUse fresh catalyst and cocatalyst solutions.
Broad molecular weight distributionSlow initiation or chain transfer reactionsOptimize the catalyst/cocatalyst ratio and reaction temperature.
Insoluble polymerCross-linking reactionsLower the polymerization temperature or reaction time. Use a higher solvent-to-monomer ratio.
Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions.[2][3] However, the acidic proton of the phenolic group in 4-ethynylphenol will terminate the anionic polymerization. Therefore, a protecting group strategy is necessary.

Mechanism: Anionic polymerization is initiated by a nucleophilic species, such as an organolithium compound (e.g., n-butyllithium), which attacks the monomer to form a propagating carbanion.[4] The polymerization proceeds in a "living" manner in the absence of termination or chain transfer reactions.

Protecting Group Strategy: The hydroxyl group of 4-ethynylphenol must be protected with a group that is stable to the anionic polymerization conditions and can be easily removed afterward. A common protecting group for phenols is a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Detailed Protocols:

A. Protection of 4-Ethynylphenol (Silylation):

  • Dissolve 4-ethynylphenol in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

  • Add a base, such as triethylamine or imidazole.

  • Slowly add the silylating agent (e.g., trimethylsilyl chloride or tert-butyldimethylsilyl chloride) at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous magnesium sulfate, and removing the solvent under reduced pressure.

  • Purify the silylated monomer by column chromatography or distillation.

B. Anionic Polymerization of Silylated 4-Ethynylphenol:

G cluster_workflow Anionic Polymerization Workflow Start Start Protection Protect Phenolic Group (e.g., Silylation) Start->Protection Polymerization Anionic Polymerization (n-BuLi, THF, -78°C) Protection->Polymerization Termination Terminate with Methanol Polymerization->Termination Deprotection Deprotect Silyl Ether (e.g., TBAF) Termination->Deprotection Purification Purify Poly(4-ethynylphenol) Deprotection->Purification End End Purification->End

Caption: Workflow for anionic polymerization of 4-ethynylphenol.

  • Solvent and Monomer Purification: Anhydrous and oxygen-free conditions are critical. Purify the solvent (e.g., THF) by distillation over sodium/benzophenone ketyl. Purify the protected monomer by distillation from calcium hydride.

  • Reaction Setup: Use a high-vacuum line and glassware that has been rigorously cleaned and dried.

  • Initiation: In a reaction flask under high vacuum, dissolve the protected monomer in THF and cool to -78°C. Add a solution of n-butyllithium in hexanes dropwise until a persistent color change is observed, indicating the consumption of impurities, and then add the calculated amount of initiator.

  • Propagation: Allow the polymerization to proceed at -78°C for the desired time.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol.

  • Isolation: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

C. Deprotection of the Polymer:

  • Dissolve the silyl-protected polymer in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir at room temperature until the deprotection is complete (monitored by FT-IR or NMR).

  • Precipitate the deprotected poly(4-ethynylphenol) in water or a non-solvent, filter, and dry under vacuum.

Causality: This multi-step approach is essential because the highly reactive carbanionic propagating centers in anionic polymerization would be immediately quenched by the acidic proton of the unprotected phenolic group, preventing any polymer formation.

Enzymatic Polymerization

Enzymatic polymerization offers a green and chemoselective alternative for the synthesis of polyphenols.[5] Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, can catalyze the oxidative polymerization of phenols under mild aqueous conditions.

Mechanism: HRP catalyzes the oxidation of phenols by hydrogen peroxide, generating phenoxy radicals. These radicals can then couple in a non-specific manner (ortho-ortho, ortho-para, para-para linkages) to form oligomers and polymers. For 4-ethynylphenol, the polymerization is expected to occur through the phenolic moiety, leaving the ethynyl group intact for potential further reactions.[5]

G cluster_mechanism Enzymatic Polymerization Mechanism Monomer 4-Ethynylphenol HRP_H2O2 HRP / H₂O₂ Monomer->HRP_H2O2 Oxidation Radical Phenoxy Radical HRP_H2O2->Radical Coupling Radical Coupling Radical->Coupling Polymer Poly(4-ethynylphenol) Coupling->Polymer

Caption: Simplified mechanism of HRP-catalyzed polymerization of 4-ethynylphenol.

Advantages:

  • Mild Reaction Conditions: Typically performed in aqueous solutions at or near room temperature and neutral pH.

  • Chemoselectivity: The enzyme specifically targets the phenolic group, preserving other functional groups like the ethynyl moiety.

  • Environmentally Friendly: Avoids the use of harsh or toxic reagents and solvents.

Detailed Protocol: Enzymatic Polymerization of 4-Ethynylphenol

Materials and Reagents:

  • 4-Ethynylphenol

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate buffer (e.g., pH 7.0)

  • Methanol or acetone

Procedure:

  • Reaction Mixture Preparation: In a beaker, dissolve 4-ethynylphenol in a mixture of phosphate buffer and a water-miscible organic solvent (e.g., methanol or dioxane, to improve monomer solubility).

  • Enzyme Addition: Add the HRP solution to the reaction mixture and stir gently.

  • Initiation: Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of several hours. This gradual addition is crucial to avoid enzyme deactivation.

  • Polymerization: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed as the polymer is formed.

  • Isolation and Purification: After the reaction is complete, add methanol or acetone to precipitate the polymer fully. Filter the polymer, wash it with water and then with a small amount of the organic solvent used in the reaction to remove unreacted monomer and enzyme. Dry the polymer under vacuum.

Self-Validation: The progress of the polymerization can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the 4-ethynylphenol monomer.

Part 2: Characterization of Poly(4-ethynylphenol)

Thorough characterization of the synthesized poly(4-ethynylphenol) is essential to understand its structure, molecular weight, and thermal properties, which in turn dictate its potential applications.

Structural Characterization

FT-IR Spectroscopy:

  • -OH stretch: A broad peak around 3200-3500 cm⁻¹ indicates the presence of the phenolic hydroxyl groups.

  • ≡C-H stretch: A sharp peak around 3300 cm⁻¹ corresponds to the terminal alkyne C-H bond.

  • C≡C stretch: A weak peak around 2100 cm⁻¹ is characteristic of the carbon-carbon triple bond.

  • Aromatic C=C stretch: Peaks in the range of 1450-1600 cm⁻¹ are due to the aromatic ring.

NMR Spectroscopy (¹H and ¹³C):

  • ¹H NMR:

    • Aromatic protons: Signals in the range of 6.5-7.5 ppm.

    • Phenolic proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    • Acetylenic proton (≡C-H): A singlet around 3.0 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Signals between 115-160 ppm.

    • Acetylenic carbons (-C≡C-): Signals around 80-90 ppm.

Molecular Weight Determination

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution of polymers.

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF), often with an added salt like LiBr to prevent aggregation.

  • Calibration: The system should be calibrated with known standards (e.g., polystyrene or polymethyl methacrylate) to obtain accurate molecular weight values.

  • Data Obtained: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.

Polymerization MethodExpected MnExpected PDI
Transition Metal-CatalyzedModerate to high (10³ - 10⁵ g/mol )> 1.5
Anionic (living)Controlled by monomer/initiator ratio< 1.2
EnzymaticLow to moderate (10³ - 10⁴ g/mol )> 2.0
Thermal Properties

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Procedure: A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Data Obtained: The onset of decomposition temperature (Td) and the char yield at high temperatures are determined. Poly(4-ethynylphenol) is expected to exhibit high thermal stability and a significant char yield due to its aromatic and cross-linkable nature.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg).

  • Procedure: The polymer sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured.

  • Data Obtained: The Tg is observed as a step change in the heat flow curve. The Tg of poly(4-ethynylphenol) will depend on its molecular weight and the degree of cross-linking.

Thermal PropertyExpected Value Range for Aromatic Polymers
Glass Transition Temp. (Tg)100 - 250 °C[6]
Decomposition Temp. (Td) (in N₂)> 300 °C[7]

Part 3: Applications in High-Performance Materials

The unique chemical structure of poly(4-ethynylphenol) opens up possibilities for its use in various high-performance applications.

Precursor for Carbon Materials

The high aromatic content and the presence of cross-linkable ethynyl groups in poly(4-ethynylphenol) lead to a high char yield upon pyrolysis. This makes it an excellent precursor for the fabrication of carbon-based materials, such as carbon fibers, porous carbons, and carbonaceous components for composites, which are valuable in aerospace, electronics, and energy storage applications.

Reactive Polymer for Functionalization

The pendant phenolic hydroxyl groups on the polymer backbone are readily available for a wide range of chemical modifications. This allows for the tuning of the polymer's properties and the introduction of new functionalities. For example, the phenolic groups can be esterified, etherified, or used in coupling reactions to attach other functional molecules, leading to materials with tailored solubility, optical properties, or biological activity.

Blends and Composites

Poly(4-ethynylphenol) can be blended with other polymers to enhance their thermal stability and mechanical properties.[8] The phenolic groups can form hydrogen bonds with other polymers containing hydrogen bond acceptors (e.g., polyesters, polyamides), leading to improved miscibility and interfacial adhesion. Furthermore, the ethynyl groups can be thermally cross-linked to form a rigid network, which can serve as a reinforcing phase in composite materials.

References

  • Wang, Y., et al. (2014). Ethylene polymerization with novel phenoxy-imine catalysts bearing 4-vinylphenyl group. Chinese Journal of Polymer Science, 32(7), 847-857.
  • MDPI. (2021). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 13(16), 2721.
  • Tonami, H., et al. (2000). Chemoselective oxidative polymerization of m-ethynylphenol by peroxidase catalyst to a new reactive polyphenol. Biomacromolecules, 1(2), 150-151.
  • OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

  • MDPI. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 12(12), 3001.
  • ResearchGate. (n.d.). Synthesis and characterization of poly(2-ethynyl-N-iodopyridinium tetraphenylborate). Retrieved from [Link]

  • Synthesis and Applications of new Polymer Bound Catalysts. (n.d.). Retrieved from [Link]

  • Gal, Y. S., et al. (2000). Polymerization of 3-Ethynylphenol by Transition Metal Catalysts. Korea Polymer Journal, 8(5), 232-238.
  • PubChem. (n.d.). 4-Ethynylphenol. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Ethynylphenol. Retrieved from [Link]

  • Dzhardimalieva, G. I., & Uflyand, I. E. (2018). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 10(7), 746.
  • RSC Publishing. (2013). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. New Journal of Chemistry, 37(11), 3633-3639.
  • ResearchGate. (n.d.). Synthesis and characterization of phenylacetylene-terminated poly(silyleneethynylene-4,4′-phenylethereneethynylene)s. Retrieved from [Link]

  • Eindhoven University of Technology. (n.d.). Polymer Performance Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Functional Polyolefin Synthesis: Effecting Control through Chelating Ancillary Ligand Design and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of representative PAEs. PPE = poly(phenylene ethynylene). Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Utilising Anionic Branched Polymerisation Techniques for the Synthesis of Novel Nanoparticles. Retrieved from [Link]

  • VTechWorks. (n.d.). High Performance Materials Containing Nitrile Groups. Retrieved from [Link]

  • Functional Organometallic Poly(arylene ethynylene)s: From Synthesis to Applications. (2017). Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Ethynylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. Retrieved from [Link]

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Application Note & Protocols: Leveraging 4-Ethynylphenol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethynylphenol is a uniquely versatile monomer for advanced polymer synthesis, possessing two distinct and orthogonally reactive functional groups: a nucleophilic phenolic hydroxyl group and a highly reactive terminal alkyne. This bifunctionality allows for the synthesis of a diverse range of polymeric architectures, from simple linear chains to complex, functionalized, and cross-linked networks. This guide provides an in-depth exploration of the primary polymerization strategies involving 4-ethynylphenol, detailed experimental protocols for key methods, and insights into the characterization and potential applications of the resulting polymers. The content is designed for researchers, polymer chemists, and materials scientists seeking to exploit the unique chemical properties of this monomer for the development of novel materials in drug development, electronics, and advanced coatings.

Introduction: The Strategic Value of 4-Ethynylphenol

4-Ethynylphenol (4-EP) is an aromatic compound distinguished by its dual functionality. The phenolic hydroxyl group offers reaction pathways typical of phenols, such as oxidative coupling, etherification, and esterification. Concurrently, the terminal ethynyl group is a gateway to a host of powerful chemical transformations, most notably metal-catalyzed coupling and cycloaddition reactions, including the highly efficient "click chemistry".

This orthogonal reactivity is the cornerstone of its utility. It allows for a selective polymerization strategy where one functional group is used for chain propagation while the other remains as a pendant moiety for subsequent post-polymerization modification. This capability is critical for designing functional materials where specific molecules, such as drugs, biomolecules, or fluorophores, can be precisely attached to a polymer backbone.

G Monomer 4-Ethynylphenol Monomer Phenol Phenol Monomer->Phenol Site 1 Ethynyl Ethynyl Monomer->Ethynyl Site 2 Path1 Path1 Phenol->Path1 Path2 Path2 Ethynyl->Path2

Table 1: Physicochemical Properties of 4-Ethynylphenol

PropertyValueReference
CAS Number2200-91-1[1][2][3]
Molecular FormulaC₈H₆O[1][2]
Molecular Weight118.13 g/mol [1][2]
Boiling Point216.2 °C at 760 mmHg[2][4]
Density1.12 g/cm³[2][4]
AppearanceClear yellow liquid/solid[4]

Polymerization Strategies & Mechanistic Insights

The choice of polymerization strategy is dictated by the desired final polymer architecture—specifically, which functional group will form the polymer backbone and which will remain as a pendant group.

Strategy A: Polymerization via the Phenolic Group (Pendant Alkyne)

This approach leverages the reactivity of the phenol moiety, primarily through oxidative coupling, to form a poly(phenylene ether) backbone. The key advantage is the preservation of the terminal alkyne, creating a highly functional polymer scaffold amenable to post-polymerization modification via click chemistry.

Mechanism: Oxidative Coupling Enzymatic or metal-catalyzed oxidative coupling is a powerful method for polymerizing phenols.[5][6] Catalysts like horseradish peroxidase (HRP) in the presence of an oxidizing agent (e.g., H₂O₂) or copper-amine complexes generate phenoxy radicals.[7] These radicals then couple at the ortho positions relative to the hydroxyl group, forming C-C or C-O-C (ether) linkages. For 4-substituted phenols like 4-EP, polymerization primarily results in a poly(phenylene) or poly(oxyphenylene) structure.[8] The remarkable aspect of using a catalyst like HRP is its chemoselectivity; it activates the phenol for polymerization without affecting the ethynyl group.[7]

This selectivity is crucial. While a standard copper/amine catalyst, typically used for Glaser coupling of terminal alkynes, would polymerize the monomer through the ethynyl group, the peroxidase-catalyzed reaction exclusively targets the phenolic moiety.[7]

Strategy B: Polymerization via the Ethynyl Group (Pendant Phenol)

This strategy utilizes the reactivity of the terminal alkyne for chain growth, leaving the phenolic hydroxyl group as a pendant functional handle. This approach is ideal for creating polymers with inherent properties associated with polyphenols, such as antioxidant activity, hydrophilicity, and strong adhesion.[9][10]

Mechanism 1: Azide-Alkyne "Click" Polymerization The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, mild reaction conditions, and tolerance of various functional groups.[11] For polymerization, 4-ethynylphenol can be reacted with a difunctional or multifunctional azide-containing comonomer (R-(N₃)ₓ where x ≥ 2). The reaction proceeds via a step-growth mechanism, forming a stable triazole ring as the linkage in the polymer backbone. This method provides excellent control over polymer structure and is highly reliable for synthesizing well-defined linear or cross-linked polymers.[12]

Mechanism 2: Alkyne Metathesis Polymerization Transition metal catalysts, such as those based on tungsten or molybdenum, can facilitate the metathesis of terminal alkynes.[13] This method can produce poly(phenylacetylene) derivatives. The resulting polymers often possess conjugated backbones, leading to interesting optical and electronic properties.[13]

Mechanism 3: Cyclotrimerization Certain catalysts, including cobalt complexes, can promote the [2+2+2] cyclotrimerization of terminal alkynes to form 1,3,5- or 1,2,4-trisubstituted benzene rings.[4] When applied to a monomer like 4-EP, this can lead to the formation of highly branched or cross-linked, hyper-aromatic networks with exceptional thermal stability.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Chemoselective Oxidative Polymerization of 4-Ethynylphenol

This protocol describes the synthesis of poly(4-ethynylphenol) where the backbone is formed via phenolic coupling, leaving pendant ethynyl groups. The method is adapted from principles of enzymatic polymerization of substituted phenols.[7]

G

Materials:

  • 4-Ethynylphenol (4-EP)

  • Horseradish Peroxidase (HRP), Type II

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol, ACS grade

  • Deionized Water

  • Phosphate Buffer (pH 7.0)

Procedure:

  • Monomer Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of 4-ethynylphenol in 40 mL of a 1:1 (v/v) methanol/phosphate buffer (pH 7.0) solution. Stir until the monomer is fully dissolved.

  • Catalyst Addition: Add 20 mg of horseradish peroxidase to the monomer solution. Stir for 5 minutes to ensure it is well-dispersed.

  • Initiation: Begin the dropwise addition of 3.4 mL (30 mmol) of 30% H₂O₂ solution using a syringe pump over a period of 4 hours. Causality Note: Slow addition of the oxidant is critical to control the reaction rate, prevent excessive heat generation, and avoid deactivation of the enzyme, leading to higher molecular weight polymers.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. A precipitate will typically form as the polymer grows and becomes insoluble in the reaction medium.

  • Work-up and Isolation: Pour the reaction mixture into 400 mL of methanol with vigorous stirring. This will cause the polymer to fully precipitate.

  • Purification: Collect the solid polymer by vacuum filtration. Wash the collected solid copiously with methanol to remove any unreacted monomer and residual catalyst.

  • Drying: Dry the resulting light-brown powder in a vacuum oven at 40 °C overnight.

  • Characterization: Analyze the polymer using FTIR (disappearance of broad phenolic -OH stretch, retention of alkyne C≡C and ≡C-H stretches), ¹H NMR, and GPC (in THF) to determine molecular weight and polydispersity.

Protocol 2: Synthesis of a Linear Polymer via CuAAC Click Polymerization

This protocol details the synthesis of a linear polymer by reacting 4-ethynylphenol with a diazide comonomer, creating a backbone containing triazole rings and leaving pendant phenolic groups.

G

Materials:

  • 4-Ethynylphenol (4-EP)

  • 1,4-Bis(azidomethyl)benzene (or other suitable diazide comonomer)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

Procedure:

  • Reactant Preparation: In a 50 mL Schlenk flask under a nitrogen atmosphere, dissolve 590 mg (5 mmol) of 4-ethynylphenol and 941 mg (5 mmol) of 1,4-bis(azidomethyl)benzene in 20 mL of a 4:1 (v/v) DMF/water mixture.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving 25 mg (0.1 mmol, 2 mol%) of CuSO₄·5H₂O in 1 mL of deionized water. In another vial, dissolve 99 mg (0.5 mmol, 10 mol%) of sodium ascorbate in 1 mL of deionized water.

  • Initiation: Using a syringe, add the sodium ascorbate solution to the monomer solution, followed immediately by the copper sulfate solution. The solution should turn a yellow-orange color. Causality Note: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the active Cu(I) catalytic species in situ. An excess is used to prevent oxidative coupling of the alkyne.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 18 hours under a nitrogen atmosphere. The progress can be monitored by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the FTIR spectrum.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into 200 mL of rapidly stirring deionized water. A solid polymer will precipitate.

  • Purification: Collect the polymer by vacuum filtration. To remove the copper catalyst, stir the polymer in a 5% EDTA disodium salt solution for 4 hours, then filter. Wash the purified polymer with water and then methanol.

  • Drying: Dry the final polymer in a vacuum oven at 50 °C overnight.

  • Characterization: Confirm the structure using FTIR (disappearance of alkyne ≡C-H and azide N₃ stretches, appearance of triazole ring peaks) and NMR. Determine molecular weight using GPC.

Polymer Characterization & Expected Properties

The properties of polymers derived from 4-ethynylphenol are highly dependent on the polymerization method used.

Table 2: Summary of Polymerization Methods and Expected Polymer Properties

Polymerization MethodBackbone StructurePendant GroupKey Properties & Applications
Oxidative Coupling Poly(phenylene ether)-C≡CH Reactive polymer for post-functionalization; thermally stable; precursor for cross-linked resins and functional coatings.[7]
CuAAC "Click" Poly(triazole)-OH High thermal stability from aromatic/triazole backbone; strong adhesive properties due to phenolic groups; potential for biomedical applications.[9][11]
Alkyne Metathesis Poly(acetylene)-OH Conjugated backbone; potential for conductive or optically active materials; antioxidant properties.[10][13]

Standard Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[14][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the consumption of functional groups (e.g., alkyne, azide) and the formation of new linkages (e.g., triazole ring).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.

  • Thermal Analysis (TGA/DSC): To evaluate thermal stability (decomposition temperature) and determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature.[15][16][17]

Conclusion and Future Outlook

4-Ethynylphenol stands out as a powerful and versatile monomer for creating advanced functional polymers. Its orthogonal reactive sites enable chemists to design materials with a level of precision that is difficult to achieve with conventional monomers. By selecting a polymerization strategy that targets either the phenol or the ethynyl group, one can create polymers with pendant functionality tailored for specific applications, ranging from "clickable" scaffolds for bioconjugation and drug delivery to high-adhesion, thermally stable resins for microelectronics and composites. The protocols provided herein serve as a robust starting point for researchers to explore the vast potential of this unique building block in the next generation of polymeric materials.

References

  • Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. (2017). National Institutes of Health. Available at: [Link]

  • Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2016). MDPI. Available at: [Link]

  • Enzymatic Polymerization of Phenolic Monomers. (n.d.). ResearchGate. Available at: [Link]

  • Hay, A. S., et al. POLYMERIZATION BY OXIDATIVE COUPLING. Journal of the American Chemical Society. Available at: [Link]

  • Tonami, H., et al. (2000). Chemoselective oxidative polymerization of m-ethynylphenol by peroxidase catalyst to a new reactive polyphenol. Biomacromolecules. Available at: [Link]

  • Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. (2017). Frontiers in Chemistry. Available at: [Link]

  • Polymerization Process Using Click Chemistry Reaction. (2021). YouTube. Available at: [Link]

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV. Available at: [Link]

  • Ethynylsulfone‐Based Phenol‐Yne Click Polymerization Toward Multiple Stimulus‐Responsive Poly(β‐aryloxylvinylsulfone)s. (n.d.). ResearchGate. Available at: [Link]

  • Naturally occurring phenolic sources: monomers and polymers. (n.d.). Royal Society of Chemistry Publishing. Available at: [Link]

  • Ethynylsulfone‐Based Phenol‐Yne Click Polymerization Toward Multiple Stimulus‐Responsive Poly(β‐aryloxylvinylsulfone)s. (n.d.). ResearchGate. Available at: [Link]

  • Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. (2007). National Institutes of Health. Available at: [Link]

  • Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. (n.d.). Semantic Scholar. Available at: [Link]

  • Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. (n.d.). National Institutes of Health. Available at: [Link]

  • Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. (2010). Semantic Scholar. Available at: [Link]

  • 4-Ethynylphenol. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • 4-Ethynylphenol. (n.d.). Chemsrc. Available at: [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers.... (2022). MDPI. Available at: [Link]

  • Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. (n.d.). Royal Society of Chemistry Publishing. Available at: [Link]

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Application Note & Protocols: Strategic Functionalization of Polymers with 4-Ethynylphenol via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of polymers to introduce specific functionalities is a cornerstone of modern materials science and drug development. This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with 4-ethynylphenol. The introduction of the 4-ethynylphenol moiety imparts valuable characteristics to the polymer backbone, leveraging the reactivity of the terminal alkyne for "click" conjugation and the versatile chemical properties of the phenol group for subsequent modifications, antioxidant capabilities, or specific biological interactions.[1][2][3][4] This document details the chemical principles, step-by-step experimental protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and rigorous methods for characterization and validation. It is intended for researchers, chemists, and drug development professionals seeking to create advanced, functional polymeric materials.

Scientific Principles & Rationale

The functionalization of a pre-existing polymer with 4-ethynylphenol is most efficiently achieved through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[5][6] This family of reactions is prized for its high efficiency, mild reaction conditions, and exceptional specificity, which prevents unwanted side reactions with other functional groups on the polymer backbone.[7]

For this specific application, the polymer must first be modified to possess azide (-N₃) groups. The terminal alkyne of 4-ethynylphenol will then react with the polymer's azide groups to form a highly stable triazole ring, covalently linking the phenol moiety to the polymer.

There are two primary variants of this reaction to consider:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method for terminal alkynes like 4-ethynylphenol. It utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), to ensure high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole.[8][9] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial, especially in aqueous media, to enhance catalyst performance and protect sensitive biomolecules from oxidative damage.[10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO, DIBO) to achieve rapid cycloaddition with an azide.[12][13][] While highly effective for biological applications where copper toxicity is a concern, SPAAC is not directly applicable for conjugating 4-ethynylphenol itself. To use SPAAC, one would need to either start with a polymer functionalized with a strained alkyne and react it with an azide-modified phenol, or vice-versa. Therefore, for the direct incorporation of 4-ethynylphenol, CuAAC is the method of choice.

Reaction Workflow and Mechanisms

The overall experimental process follows a logical sequence, starting from a base polymer and culminating in the fully characterized, functionalized product.

G cluster_0 Phase 1: Polymer Preparation cluster_1 Phase 2: Click Conjugation cluster_2 Phase 3: Final Product & Validation Start_Polymer Base Polymer (e.g., with -OH, -Cl) Azide_Polymer Azide-Functionalized Polymer (-N3) Start_Polymer->Azide_Polymer Azidation Reaction CuAAC CuAAC Reaction Azide_Polymer->CuAAC Ethynylphenol 4-Ethynylphenol Ethynylphenol->CuAAC Final_Product Phenol-Functionalized Polymer CuAAC->Final_Product Purification Characterization Characterization (NMR, FTIR, GPC) Final_Product->Characterization

Caption: General workflow for polymer functionalization.

Below are the specific chemical mechanisms for CuAAC and SPAAC, illustrated for clarity.

CuAAC Polymer_N3 Polymer-N₃ Triazole_Product Polymer-Triazole-Phenol Polymer_N3->Triazole_Product plus1 + Ethynylphenol 4-Ethynylphenol Ethynylphenol->Triazole_Product plus2 + Catalyst Cu(I) Catalyst Catalyst->Triazole_Product  [Mechanism]  

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC Polymer_N3 Polymer-N₃ Triazole_Product Polymer-Triazole-Linker Polymer_N3->Triazole_Product plus + Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Prerequisite Protocol: Synthesis of Azide-Functionalized Polymer

Before conjugation with 4-ethynylphenol, the base polymer must be functionalized with azide groups. The following is a general protocol for converting a polymer with pendant hydroxyl groups (e.g., Poly(vinyl alcohol), Hydroxyethyl cellulose) to an azide-functionalized polymer.

2.1. Materials and Reagents

Reagent/MaterialPurposeSupplier Example
Hydroxyl-containing PolymerStarting MaterialSigma-Aldrich
Anhydrous Toluene or THFReaction SolventFisher Scientific
Triethylamine (TEA)BaseSigma-Aldrich
Methanesulfonyl Chloride (MsCl)Activating AgentAcros Organics
Sodium Azide (NaN₃)Azide SourceSigma-Aldrich
Anhydrous DMFReaction SolventFisher Scientific
Dialysis Tubing (MWCO appropriate for polymer)PurificationSpectrum Labs

2.2. Step-by-Step Protocol

  • Polymer Solubilization: Dissolve the hydroxyl-containing polymer in anhydrous toluene or THF under an inert atmosphere (N₂ or Ar). The concentration will depend on the polymer's solubility.

  • Activation of Hydroxyl Groups: Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents per -OH group) dropwise. Following this, add methanesulfonyl chloride (1.2 equivalents per -OH group) dropwise. The reaction will form mesylate esters, which are excellent leaving groups.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Purification (Step 1): Precipitate the mesylated polymer by pouring the reaction mixture into a large volume of cold diethyl ether. Collect the precipitate by filtration and dry it under a vacuum.

  • Azidation: Dissolve the dried, mesylated polymer in anhydrous DMF. Add sodium azide (3-5 equivalents per mesylate group).

  • Reaction: Heat the mixture to 60-80°C and stir for 24-48 hours under an inert atmosphere.

  • Purification (Step 2): Cool the reaction mixture to room temperature. Precipitate the azide-functionalized polymer in a large volume of deionized water or brine.

  • Final Purification: Collect the polymer and redissolve it in a minimal amount of a suitable solvent (e.g., water, DMSO). Purify the polymer by extensive dialysis against deionized water for 2-3 days to remove all salts and residual DMF.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final azide-functionalized polymer as a fluffy solid.

  • Characterization: Confirm successful azidation using FTIR spectroscopy (a strong, sharp peak appearing around 2100 cm⁻¹) and NMR.

Core Protocol: CuAAC Functionalization with 4-Ethynylphenol

This protocol describes the conjugation of 4-ethynylphenol to the azide-functionalized polymer.

3.1. Materials and Reagents

Reagent/MaterialPurposeSupplier Example
Azide-Functionalized PolymerStarting MaterialSynthesized in-house
4-EthynylphenolAlkyne SourceBLD Pharm[15], PubChem CID: 32758[16]
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst PrecursorSigma-Aldrich
Sodium AscorbateReducing AgentSigma-Aldrich
THPTA LigandCu(I) Stabilizing LigandBroadPharm[9]
Solvent System (e.g., DMSO/water, THF/water)Reaction MediumFisher Scientific
Nitrogen or Argon GasInert AtmosphereAirgas
Dialysis Tubing or Size Exclusion ChromatographyPurificationVarious

3.2. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized polymer in the chosen solvent system (e.g., 10 mg/mL in 1:1 DMSO/water).

    • Prepare a stock solution of 4-ethynylphenol (1.5 equivalents per azide group) in DMSO.

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 200 mM in water).[9][10]

  • Reaction Setup:

    • In a reaction vessel, add the azide-polymer solution.

    • Add the 4-ethynylphenol stock solution to the vessel and mix thoroughly.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[9]

  • Catalyst Premixing:

    • In a separate microcentrifuge tube, mix the CuSO₄ stock solution with the THPTA stock solution (a 1:5 molar ratio of Cu:Ligand is common).[10] Vortex briefly. The solution should be clear.

  • Initiation of Reaction:

    • Add the premixed catalyst/ligand solution to the main reaction vessel.

    • Finally, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state. A typical stoichiometry is 0.1 eq. CuSO₄ and 1-2 eq. sodium ascorbate relative to the alkyne.

  • Incubation:

    • Seal the reaction vessel and protect it from light (wrap in foil).

    • Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours.

  • Purification:

    • The primary goal of purification is to remove the copper catalyst, excess reagents, and byproducts.

    • Dialysis: For water-soluble polymers, dialyze the reaction mixture against a 1% EDTA solution for 24 hours to chelate and remove copper, followed by dialysis against deionized water for 48 hours.

    • Precipitation: For organic-soluble polymers, precipitate the polymer in a non-solvent (e.g., methanol, diethyl ether), re-dissolve, and repeat 2-3 times.

    • Size Exclusion Chromatography (SEC): This can also be used for efficient purification.

  • Product Isolation:

    • Lyophilize (freeze-dry) the purified polymer solution to obtain the final 4-ethynylphenol-functionalized polymer.

3.3. Recommended Reaction Parameters

ParameterRecommended ValueRationale
[Azide]:[Alkyne] Ratio1 : 1.2 - 1.5A slight excess of the small molecule ensures complete functionalization of the polymer.
[Alkyne]:[CuSO₄] Ratio1 : 0.05 - 0.1Catalytic amounts are sufficient for high conversion.
[CuSO₄]:[Ligand] Ratio1 : 5Protects the catalyst and any sensitive groups on the polymer.[10]
[Alkyne]:[NaAsc] Ratio1 : 1 - 2Ensures complete and sustained reduction of Cu(II) to Cu(I).
TemperatureRoom Temperature (20-25°C)The reaction is highly efficient under mild conditions.
Time12 - 24 hoursSufficient time for high conversion, can be monitored by TLC or LC-MS on a small molecule model.

Characterization and Validation

Rigorous characterization is essential to confirm the covalent attachment of 4-ethynylphenol and to ensure the integrity of the polymer backbone.

TechniqueExpected Result for Successful Functionalization
FTIR Spectroscopy Disappearance of the sharp azide peak at ~2100 cm⁻¹.• Disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹.• Appearance of a broad O-H stretch from the phenol group (~3200-3500 cm⁻¹).
¹H NMR Spectroscopy Appearance of a new singlet peak between δ 7.5-8.5 ppm, corresponding to the triazole proton.• Appearance of aromatic proton signals from the phenol ring (typically two doublets between δ 6.8-7.5 ppm).• Appearance of the phenolic -OH proton signal (can be broad and variable, often confirmed by D₂O exchange).
¹³C NMR Spectroscopy Appearance of new peaks in the aromatic region (~115-160 ppm) corresponding to the phenol and triazole rings.
GPC/SEC • A shift to a slightly higher molecular weight is expected.• The polydispersity index (PDI) should remain relatively unchanged, indicating no significant chain degradation or cross-linking occurred during the reaction.
UV-Vis Spectroscopy • Appearance of a new absorbance maximum corresponding to the introduced aromatic phenol-triazole system.

Applications in Drug Development & Materials Science

The successful conjugation of 4-ethynylphenol onto a polymer backbone opens a vast array of possibilities:

  • Drug Delivery Platforms: The phenolic hydroxyl group can be used as a handle to attach drugs via ester or ether linkages. The polymer itself can improve the solubility and circulation half-life of conjugated therapeutics.[17][18][19]

  • Antioxidant Materials: Phenolic compounds are known for their antioxidant properties. Incorporating them into polymer scaffolds can create materials for regenerative medicine or packaging that actively combat oxidative stress.[1][2]

  • Bio-adhesive Surfaces: The phenol group can form strong hydrogen bonds and interact with biological surfaces, making these polymers useful for creating bio-adhesives or functional coatings for medical devices.[3][4]

  • Hierarchical Materials: The phenol can serve as a reactive site for further post-polymerization modifications, allowing for the creation of complex, multi-functional materials using orthogonal chemistries.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive (oxidized) catalyst.2. Insufficient degassing.3. Degradation of reagents.1. Ensure fresh sodium ascorbate solution is used. Increase its concentration.2. Improve the degassing procedure (longer time, use freeze-pump-thaw cycles for sensitive reactions).3. Verify the integrity of the azide-polymer via FTIR before starting.
Polymer Degradation or Cross-linking (PDI increase) 1. Oxidative damage from copper catalyst.2. Reaction temperature is too high.1. Increase the ligand-to-copper ratio (e.g., to 10:1).2. Ensure the reaction is run at room temperature.
Difficulty Removing Copper 1. Insufficient purification.2. Strong coordination of copper to the polymer backbone.1. Use a copper-chelating resin (e.g., Chelex) during purification.2. Extend the duration of dialysis against EDTA solution.
Incomplete Reaction 1. Steric hindrance on the polymer.2. Insufficient reaction time or reagent stoichiometry.1. Increase reaction time to 48 hours.2. Increase the excess of 4-ethynylphenol and catalyst concentration. Consider a more hydrophilic solvent to improve accessibility.

References

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  • Crescenzi, O., et al. (2020). Natural Phenol Polymers: Recent Advances in Food and Health Applications. Polymers, 12(1), 174. Available at: [Link]

  • Jiang, H., et al. (2020). Strain-promoted azide-alkyne cycloaddition polymerization as a route toward tailored functional polymers. Journal of Polymer Science, 58(23), 3297-3303. Available at: [Link]

  • Ledin, P. A., et al. (2013). Multifunctionalization of Polymers by Strain-Promoted Cycloadditions. Macromolecules, 46(19), 7759-7768. Available at: [Link]

  • Ledin, P. A., et al. (2013). Multi-Functionalization of Polymers by Strain-Promoted Cycloadditions. PubMed Central. Available at: [Link]

  • Gond Regis, F. C., et al. (2009). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. Soft Matter, 5, 2809-2817. Available at: [Link]

  • Qian, X. (2024). The Use of Click Chemistry in Polymer Synthesis and Modifications. Darcy & Roy Press. Available at: [Link]

  • MDPI. (2020). Natural Phenol Polymers: Recent Advances in Food and Health Applications. Available at: [Link]

  • Wu, Y., et al. (2020). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2009). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. Available at: [Link]

  • Wu, Y., et al. (2020). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. PubMed Central. Available at: [Link]

  • Agrawalla, S., et al. (2014). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 19(12), 20592-20630. Available at: [Link]

  • Lutz, J. F. (2007). The Rise of Azide–Alkyne 1,3-Dipolar 'Click' Cycloaddition and its Application to Polymer Science and Surface Modification. Australian Journal of Chemistry, 60(6), 394-405. Available at: [Link]

  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]

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  • Hong, V., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Protein Science, Chapter 15, Unit 15.4. Available at: [Link]

  • ResearchGate. (2025). Ethynylsulfone-Based Phenol-Yne Click Polymerization Toward Multiple Stimulus-Responsive Poly(β-aryloxylvinylsulfone)s. Available at: [Link]

  • Zhang, J., et al. (2022). X-Yne Click Polymerization. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem Compound Database. Available at: [Link]

  • Al-Masri, M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4153. Available at: [Link]

  • Kim, K., et al. (2012). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering, 3, 1-22. Available at: [Link]

  • K-B. Kim, et al. (2022). Functionalization of Polylactide with Multiple Tetraphenyethane Inifer Groups to Form PLA Block Copolymers with Vinyl Monomers. International Journal of Molecular Sciences, 24(1), 19. Available at: [Link]

  • Shen, Y., & Wang, K. (2023). Polymer applications in drug delivery. Journal of Physics: Conference Series, 2608, 012036. Available at: [Link]

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  • Wang, X., et al. (2022). Engineering polyphenol-based polymeric nanoparticles for drug delivery and bioimaging. Chemical Engineering Journal, 439, 135661. Available at: [Link]

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Application Note & Protocol: Sonogashira Coupling with 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under relatively mild conditions.[1][5]

4-Ethynylphenol is a particularly valuable building block, as the resulting arylethynyl phenol motif is a key structural component in many biologically active compounds and functional materials. This guide provides a detailed protocol and in-depth scientific rationale for performing the Sonogashira coupling with 4-ethynylphenol, designed for researchers in drug development and synthetic chemistry.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][5]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[1][5] This step is believed to increase the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

A copper-free variant of the Sonogashira coupling exists, which can be advantageous in preventing the undesirable homocoupling of the alkyne (Glaser coupling).[1][6] In the absence of copper, the deprotonated alkyne is thought to coordinate directly with the palladium center.[2]

Visualizing the Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_cat Cu(I)X alkyne H-C≡CR cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_ox cu_alkyne->cu_cat alkyne->cu_alkyne Base caption Catalytic cycles of the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with 4-Ethynylphenol

This protocol outlines a general procedure for the coupling of an aryl bromide with 4-ethynylphenol. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and homocoupling of the alkyne.[1]

Reagents and Materials
Reagent/MaterialPurposeTypical LoadingNotes
Aryl BromideElectrophile1.0 eq
4-EthynylphenolNucleophile1.1 - 1.5 eqA slight excess ensures complete consumption of the aryl bromide.
Pd(PPh₃)₂Cl₂Palladium Catalyst1 - 5 mol%A common and effective palladium source.[1]
Copper(I) Iodide (CuI)Co-catalyst0.5 - 2.5 mol%Increases reaction rate.[5]
Triethylamine (Et₃N)Base and Solvent5 - 10 eqServes as both the base and a solvent.[3]
Tetrahydrofuran (THF)Co-solvent (optional)-Can be used to improve solubility.
Schlenk flask/tubeReaction Vessel-For maintaining an inert atmosphere.
Magnetic stirrer/hotplateAgitation/Heating-
A Note on the Phenolic Group

While Sonogashira reactions are known to tolerate hydroxyl groups, the acidity of the phenolic proton in 4-ethynylphenol could potentially interfere with the basic reaction conditions.[7] For many substrates, protection of the hydroxyl group is not necessary, especially with amine bases like triethylamine. However, if side reactions or low yields are observed, protection of the phenol as a silyl ether (e.g., TBDMS) or another suitable protecting group may be required.[7] This protocol proceeds without a protecting group, which is often successful.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-ethynylphenol (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous and degassed triethylamine (and THF if used) via syringe. The reaction mixture should be a suspension.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and other insoluble salts.[8][9] Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[5][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalystEnsure the reaction is performed under strictly inert conditions. Use fresh, high-purity reagents.
Low reaction temperatureGently heat the reaction mixture (e.g., 40-60 °C).
Poorly soluble reagentsAdd a co-solvent like THF or DMF.
Alkyne homocoupling Presence of oxygenThoroughly degas all solvents and maintain a positive inert gas pressure.
High concentration of copperConsider a copper-free protocol or reduce the amount of CuI.[1]
Decomposition of starting materials Reaction temperature is too highRun the reaction at a lower temperature.
Difficulty in purification Residual palladium catalystEnsure thorough filtration through Celite®. Specialized scavengers can also be used.[9]

Safety Considerations

  • Reagents: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or explosion hazards.

  • Exothermic Potential: While generally well-behaved on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic, especially on a larger scale.[10][11] Monitor the reaction temperature, particularly during the initial stages. For scale-up, consider controlled addition of one of the reactants.[10]

References

Application Note: 4-Ethynylphenol as a Versatile C-C Bond-Forming Hub for Advanced Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dendrimers, with their highly branched, monodisperse, and multifunctional architectures, represent a frontier in nanomaterials, particularly for advanced drug delivery systems.[1][2] The choice of monomer is critical to the final properties and functionality of the dendrimer. This guide details the strategic use of 4-ethynylphenol as a superior building block for dendrimer synthesis. Its bifunctional nature—a terminal alkyne for robust carbon-carbon bond formation and a phenolic hydroxyl group for surface functionalization or inherent bioactivity—provides a powerful platform for creating sophisticated nanocarriers. We present detailed protocols for dendrimer construction via Sonogashira coupling and post-synthesis modification using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, alongside essential characterization and safety guidelines.

Scientific Rationale: The Strategic Advantage of 4-Ethynylphenol

Dendrimers are nano-sized, radially symmetric macromolecules with a well-defined structure comprising a central core, repeating branched units (generations), and a high density of terminal functional groups.[3][4] This unique topology creates internal cavities capable of encapsulating therapeutic agents, protecting them from degradation and enhancing their solubility.[5][6]

4-Ethynylphenol stands out as a building block for several key reasons:

  • Orthogonal Reactivity: The terminal alkyne (-C≡CH) and the phenolic hydroxyl (-OH) groups exhibit orthogonal reactivity. The alkyne is a prime substrate for powerful C-C bond-forming reactions like Sonogashira coupling and click chemistry, which are used to build the dendrimer's scaffold.[7][8] The phenol group, being less reactive under these conditions, remains available for subsequent modification on the dendrimer surface or can serve as the active moiety itself.

  • Convergent and Divergent Synthesis: The alkyne functionality is readily integrated into both major dendrimer synthesis strategies.[4] In a divergent approach, the dendrimer is grown outwards from a multifunctional core. In a convergent approach, dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step.

  • Biofunctional Surface: The resulting phenol-terminated surface imparts specific properties. The hydroxyl groups can enhance water solubility, participate in hydrogen bonding with drug molecules, or be readily conjugated to targeting ligands, imaging agents, or solubility enhancers like polyethylene glycol (PEG).[9][10]

Core Synthetic Strategies and Mechanistic Insight

The terminal alkyne of 4-ethynylphenol is the linchpin for dendrimer assembly. Two primary catalytic cycles are employed for this purpose.

Sonogashira Cross-Coupling: Building the Dendritic Scaffold

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11] It is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[7] This reaction is fundamental for constructing the arylene-ethynylene backbone of the dendrimer, providing structural rigidity and defined geometry.

Causality in Catalyst Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium center is the workhorse, undergoing oxidative addition with the aryl halide and reductive elimination to form the new C-C bond.

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for transmetalation to the palladium center, significantly accelerating the catalytic cycle.

  • Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.

G cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)-X(L₂) Pd_complex2 Ar-Pd(II)-C≡CR(L₂) ArX Aryl Halide (Ar-X) (Dendrimer Core/Branch) Product Ar-C≡CR (Coupled Product) CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex1 Supplies Activated Alkyne Alkyne Terminal Alkyne (R-C≡CH) (4-Ethynylphenol)

CuAAC "Click" Chemistry: Efficient Functionalization and Ligation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction.[12] It forms a stable 1,2,3-triazole ring by joining an azide and a terminal alkyne.[13] Its high efficiency, specificity, and tolerance of a wide range of functional groups make it ideal for two scenarios:

  • Dendrimer Assembly: Reacting azide-functionalized branches with an alkyne-functionalized core.

  • Post-Synthesis Modification: Attaching azide-functionalized molecules (drugs, imaging agents, targeting ligands) to a dendrimer surface decorated with terminal alkynes from 4-ethynylphenol.[14]

// Reactants Dendrimer [label="Dendrimer-C≡CH\n(from 4-Ethynylphenol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Payload [label="Payload-N₃\n(Drug, Dye, Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Conditions Catalyst [label="Cu(I) Catalyst\n(e.g., CuSO₄/NaAscorbate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="Functionalized Dendrimer\n(Stable Triazole Linkage)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow {rank=same; Dendrimer; Payload;} Dendrimer -> Catalyst [style=invis]; Payload -> Catalyst; Catalyst -> Product; } END_DOT Caption: Workflow for post-synthesis functionalization via CuAAC click chemistry.

Experimental Protocols

Safety First: 4-Ethynylphenol is harmful if swallowed, in contact with skin, or if inhaled.[15] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[16][17] Store under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -20°C) to prevent decomposition.[15]

Protocol 1: Synthesis of a Generation-1 (G1) Phenol-Terminated Dendron via Divergent Sonogashira Coupling

This protocol describes the synthesis of a G1 dendron by coupling 4-ethynylphenol to a 1,3,5-tribromobenzene core.

Materials & Reagents:

  • 1,3,5-Tribromobenzene (core)

  • 4-Ethynylphenol (building block)[18]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve 1,3,5-tribromobenzene (1.0 mmol) in 20 mL of anhydrous THF.

  • Addition of Building Block: Add 4-ethynylphenol (3.3 mmol, 3.3 equivalents) to the solution. Rationale: A slight excess of the alkyne ensures complete reaction at all three sites of the core.

  • Catalyst Loading: To the stirring solution, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and PPh₃ (0.12 mmol, 12 mol%). Rationale: The additional PPh₃ ligand helps to stabilize the Pd(0) species, preventing catalyst decomposition and improving yields.

  • Base Addition: Degas the solvent (DIPA or TEA, 15 mL) by bubbling argon through it for 15 minutes, then add it to the reaction mixture. Rationale: The amine base is crucial for the catalytic cycle and must be deoxygenated to prevent oxidative homocoupling (Glaser coupling) of the alkyne, a common side reaction.[19]

  • Reaction: Stir the mixture at 65°C for 24 hours under argon. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the amine salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Collect the fractions containing the product. Combine them and remove the solvent in vacuo to yield the G1 dendron as a solid. Confirm the structure and purity using:

    • ¹H NMR: To verify the disappearance of the terminal alkyne proton from 4-ethynylphenol (~3.0-3.5 ppm) and the appearance of aromatic protons in the correct ratios.

    • ¹³C NMR: To confirm the presence of quaternary alkyne carbons and the overall carbon framework.

    • FT-IR: To observe the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and the presence of the internal alkyne C≡C stretch (~2200 cm⁻¹).

    • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired G1 product.

ParameterConditionRationale
Core 1,3,5-TribromobenzeneProvides a C₃ symmetric starting point for a spherical dendrimer.
Building Block 4-EthynylphenolProvides alkyne for coupling and terminal phenol for functionality.
Catalyst System PdCl₂(PPh₃)₂ / CuIA standard, reliable catalyst system for Sonogashira reactions.[7][11]
Solvent THF / DIPATHF solubilizes reactants; DIPA acts as both solvent and base.
Temperature 65°CProvides sufficient thermal energy to drive the reaction without significant side product formation.
Atmosphere Argon (Inert)Prevents oxidative degradation of the catalyst and alkyne homocoupling.
Protocol 2: Surface Functionalization of a G1 Dendrimer with an Azide-PEG linker via CuAAC "Click" Chemistry

This protocol demonstrates how to attach a short, azide-terminated polyethylene glycol (N₃-PEG) chain to the surface of the phenol-terminated G1 dendrimer synthesized in Protocol 1. This process, known as PEGylation, is often used to improve the biocompatibility and solubility of nanocarriers.[2]

Materials & Reagents:

  • Phenol-terminated G1 dendrimer (from Protocol 1)

  • Azido-PEG-amine (N₃-PEG-NH₂)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • DMF / Water solvent system

Procedure:

  • Reaction Setup: Dissolve the G1 dendrimer (0.1 mmol) and N₃-PEG-amine (0.35 mmol, a slight excess per terminal group) in a mixture of DMF and water (e.g., 4:1 ratio).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol% per alkyne). In another vial, prepare a solution of CuSO₄·5H₂O (0.01 mmol, 1 mol% per alkyne). Rationale: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) species in situ. Using it in excess ensures the catalyst remains active.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The solution may change color, indicating the formation of the active catalyst.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is often complete within this timeframe due to the high efficiency of click chemistry.[20]

  • Purification: The purification method depends on the properties of the final product.

    • Precipitation: If the PEGylated dendrimer is soluble in an organic solvent (like DCM) but the starting materials are not, precipitation can be effective.

    • Dialysis: For larger, water-soluble dendrimers, dialysis using an appropriate molecular weight cutoff (MWCO) membrane is highly effective for removing unreacted PEG, copper salts, and other small molecules.[12]

    • Size Exclusion Chromatography (SEC): This can also be used to separate the larger dendrimer product from smaller impurities.

  • Characterization: Confirm the successful conjugation using:

    • ¹H NMR: Look for the appearance of characteristic PEG signals (repeating -CH₂-CH₂-O- units, ~3.6 ppm) and the disappearance of the phenol -OH proton.

    • FT-IR: The most telling sign is the disappearance of the sharp azide (N₃) stretch from the PEG linker, which typically appears around 2100 cm⁻¹.

    • Mass Spectrometry: To confirm the increase in molecular weight corresponding to the addition of the PEG chains.

Applications in Drug Development

Dendrimers synthesized from 4-ethynylphenol are versatile platforms for pharmaceutical applications.[10]

  • Solubility Enhancement: The hydrophilic phenol-terminated surface and the internal hydrophobic cavities can act as a unimolecular micelle to encapsulate and solubilize poorly water-soluble drugs, thereby improving their bioavailability.[5][10]

  • Controlled Drug Release: Drugs can be attached to the surface phenol groups via cleavable linkers (e.g., esters, carbamates) that are sensitive to specific physiological conditions (e.g., pH, enzymes), allowing for controlled and targeted drug release.[1]

  • Targeted Delivery: The surface can be decorated with targeting ligands (e.g., folic acid, antibodies, peptides) that bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting minimizes off-target toxicity and enhances therapeutic efficacy.[9][21]

  • Multifunctional Nanodevices: The precise control over synthesis allows for the creation of theranostic agents, where a single dendrimer carries both a therapeutic drug and an imaging agent (e.g., a fluorescent dye), enabling simultaneous treatment and monitoring.[10]

Conclusion and Future Outlook

4-Ethynylphenol is a powerful and strategic building block for the construction of highly functional dendrimers. The combination of robust Sonogashira coupling for scaffold synthesis and efficient click chemistry for surface functionalization provides a clear and reproducible pathway to advanced nanocarriers. These protocols offer a foundational framework for researchers to design and synthesize novel dendrimer-based platforms for targeted drug delivery, diagnostics, and other biomedical applications. Future work will likely focus on scaling these synthetic routes and exploring the in vivo efficacy and safety profiles of these promising nanomaterials.

References

  • Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. National Institutes of Health (NIH). [Link]

  • Dendrimers as Nanocarriers for the Delivery of Drugs Obtained from Natural Products. MDPI. [Link]

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  • Dendrimers: A New Race of Pharmaceutical Nanocarriers. National Institutes of Health (NIH). [Link]

  • Dendrimer. Wikipedia. [Link]

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  • Material Safety Data Sheet - 4-Ethylphenol, 97%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET Phenol, 4-ethyl-. Synerzine. [Link]

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  • Dendrimers and their Applications as Novel Drug Delivery Carriers. Semantic Scholar. [Link]

  • VERSATILE APPLICATIONS OF DENDRIMERS IN DRUG DELIVERY SYSTEMS. IJCRT.org. [Link]

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  • Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. MDPI. [Link]

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  • Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. National Institutes of Health (NIH). [Link]

  • Photoinduced Synthesis of Dual-Emissive Tetraphenylethene-Based Dendrimers with Tunable Aggregates and Solution States Emissions. PubMed. [Link]

  • Dendrimers: synthesis, applications, and properties. National Institutes of Health (NIH). [Link]

  • Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. BioImpacts. [Link]

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Application Notes & Protocols: Leveraging 4-Ethynylphenol in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of molecular synthesis and the ability to probe complex biological systems are paramount. 4-Ethynylphenol has emerged as a critical building block, prized for its dual functionality: a nucleophilic phenolic hydroxyl group and a terminal alkyne. This unique combination provides a strategic advantage, allowing for its seamless integration into drug scaffolds while retaining a bioorthogonal handle for subsequent modifications. The terminal alkyne is a key participant in one of chemistry's most reliable and versatile reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2] This reaction's high efficiency, selectivity, and biocompatibility have revolutionized how scientists approach bioconjugation, create diverse compound libraries, and identify novel drug targets.[3][4][5] This guide provides an in-depth exploration of 4-ethynylphenol's applications, complete with detailed protocols and the scientific rationale behind its use.

Section 1: Physicochemical Properties and Synthetic Versatility

4-Ethynylphenol (also known as 4-hydroxyphenylacetylene) is an aromatic compound whose utility is rooted in its distinct chemical features.[6] The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, mimicking the phenol side chain of the amino acid tyrosine, which is crucial for interactions with many biological targets like protein kinases. The terminal alkyne provides a reactive, yet stable, functional group for covalent modification.

PropertyValueSource
Molecular Formula C₈H₆O[6][7]
Molecular Weight 118.13 g/mol [6][7]
Boiling Point 216.2°C at 760 mmHg[7][8]
Flash Point 97°C[7][8]
LogP 1.37[8]
pKa ~9.6(Estimated based on phenol)

The molecule's two reactive sites can be addressed orthogonally. The phenol can be alkylated, acylated, or used in coupling reactions, while the alkyne is reserved for bioorthogonal ligations. This allows for a modular approach to synthesis, enabling the rapid generation of diverse chemical libraries from a common intermediate.[1]

Section 2: The Core Application: A Gateway to Click Chemistry

The primary application of 4-ethynylphenol in drug discovery is its role as an alkyne component in the CuAAC reaction.[1][2] This reaction forms a stable, five-membered 1,2,3-triazole ring by joining an alkyne and an azide.[9]

The Rationale for CuAAC in Drug Discovery

The triazole ring formed is not merely a linker; it is a valuable pharmacophore. It is metabolically stable, aromatic, and capable of forming hydrogen bonds and dipole interactions, often improving the pharmacokinetic properties of a lead compound. The CuAAC reaction itself is highly advantageous for several reasons:

  • High Yields: The reaction is known for its high efficiency, often proceeding to completion.[10]

  • Bioorthogonality: The alkyne and azide groups are largely inert in biological systems, reacting only with each other, which prevents unwanted side reactions with endogenous molecules.[3][11] This is crucial for applications in complex biological media and live cells.[12]

  • Mild Conditions: The reaction proceeds under aqueous conditions, at room temperature, and is tolerant of a wide array of functional groups, making it ideal for the modification of complex biomolecules.[9]

The following diagram illustrates the central role of the CuAAC reaction in connecting a 4-ethynylphenol-containing fragment to an azide-modified molecule, which could be another small molecule, a biologic, or a reporter tag.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Ethynylphenol 4-Ethynylphenol Derivative (R-O-Ph-C≡CH) Product 1,4-Disubstituted Triazole Product Ethynylphenol->Product Azide Azide-Containing Molecule (N₃-R') Azide->Product Catalyst Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Product Catalyzes Cycloaddition

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Section 3: Application in Chemical Proteomics for Target Identification

A significant challenge in drug discovery is identifying the specific protein targets of a bioactive small molecule. Chemical proteomics utilizes chemical probes to isolate and identify these targets from complex cell lysates.[13][14] 4-Ethynylphenol is an ideal component for such probes.

The general workflow involves synthesizing a derivative of a bioactive compound that incorporates the 4-ethynylphenol moiety. This "probe" retains its biological activity and is used to treat living cells or cell lysates. The probe binds to its target protein(s), and the alkyne handle is then used to "click" on a reporter tag, such as biotin (for affinity purification) or a fluorophore (for imaging).[15] The tagged protein-probe complexes can then be isolated and identified using mass spectrometry.[16]

Target_ID_Workflow A 1. Synthesize Bioactive Probe (Drug + 4-Ethynylphenol linker) B 2. Incubate Probe with Live Cells or Cell Lysate A->B C 3. Probe Binds to Target Protein(s) B->C D 4. Lyse Cells (if applicable) & Add Reporter Tag (e.g., Azido-Biotin) C->D E 5. Perform CuAAC 'Click' Reaction to Attach Tag D->E F 6. Affinity Purification (e.g., Streptavidin Beads) E->F G 7. Isolate & Digest Proteins (e.g., Trypsin) F->G H 8. LC-MS/MS Analysis & Protein Identification G->H

Caption: Workflow for target identification using a 4-ethynylphenol-based probe.

Section 4: Protocol: A General Procedure for CuAAC with 4-Ethynylphenol

This protocol provides a robust starting point for the conjugation of a 4-ethynylphenol derivative to an azide-containing molecule in an aqueous environment, suitable for many drug discovery applications.

Rationale of Protocol Design

This protocol utilizes an in situ reduction of Copper(II) to the active Copper(I) catalyst using sodium ascorbate.[17] This is a common and convenient method that avoids handling unstable Cu(I) salts.[9] A water-soluble ligand, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included to stabilize the Cu(I) catalyst, prevent its disproportionation, and protect biomolecules from oxidative damage.[17][18] The reaction is performed in a mixture of a polar organic solvent (like DMSO or t-Butanol) and water to ensure solubility of both organic and biological reactants.

Materials and Reagents
  • 4-Ethynylphenol derivative (Alkyne)

  • Azide-containing molecule (Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dimethyl sulfoxide (DMSO) or tert-Butanol, and deionized water

  • Phosphate-buffered saline (PBS) for biological applications

  • Nitrogen or Argon gas (for degassing, optional but recommended)

Stock Solution Preparation
  • Alkyne Solution: Prepare a 10 mM solution of the 4-ethynylphenol derivative in DMSO.

  • Azide Solution: Prepare a 10 mM solution of the azide-containing molecule in DMSO or water, depending on solubility.

  • Copper Sulfate Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each experiment as it is prone to oxidation.

  • THPTA Ligand Solution: Prepare a 100 mM solution of THPTA in deionized water.

Step-by-Step Protocol

This protocol is for a final reaction volume of 1 mL with a final alkyne concentration of 1 mM.

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • 500 µL of buffer (e.g., PBS or water)

    • 100 µL of the 10 mM Alkyne stock solution (Final conc: 1 mM)

    • 110 µL of the 10 mM Azide stock solution (Final conc: 1.1 mM, 1.1 equivalents)

    • Sufficient DMSO/water to bring the volume to 950 µL. Mix gently by pipetting.

    Causality Note: A slight excess of the azide component is often used to ensure complete consumption of the potentially more valuable alkyne-containing molecule.

  • Catalyst Premix: In a separate tube, briefly mix:

    • 10 µL of the 100 mM CuSO₄ solution

    • 10 µL of the 100 mM THPTA solution

    Causality Note: Premixing the copper and ligand allows for the formation of the complex, which improves catalyst stability and efficacy.[18]

  • Reaction Initiation:

    • Add the 20 µL of the Copper/THPTA premix to the main reaction tube. (Final conc: 1 mM CuSO₄, 1 mM THPTA)

    • Immediately add 30 µL of the freshly prepared 1 M Sodium Ascorbate solution. (Final conc: 30 mM)

    Causality Note: Sodium ascorbate is added last as it initiates the reaction by reducing Cu(II) to the active Cu(I) state. A significant excess is used to maintain a reducing environment and prevent re-oxidation of the catalyst by dissolved oxygen.

  • Incubation: Close the tube and incubate at room temperature for 1-4 hours. The reaction can be placed on a gentle rotator or shaker.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification
  • For small molecules: Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by silica gel column chromatography.[9]

  • For bioconjugates (e.g., proteins): The product can be purified using size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst components.[18]

Section 5: Data Summary and Expected Outcomes

The protocol described is highly robust. The following table summarizes typical parameters and expected results.

ParameterRecommended Range/ValueRationale
[Alkyne] 0.1 - 5 mMConcentration can be adjusted based on reactant solubility and value.
Alkyne:Azide Ratio 1 : 1.1 - 1 : 1.5A slight excess of one reagent drives the reaction to completion.
[CuSO₄] 0.1 - 1 mM (1-10 mol%)Lower catalyst loading is preferred for biological samples to minimize toxicity.
[Sodium Ascorbate] 5 - 50 mMA large excess ensures the catalyst remains in the active Cu(I) state.
Cu:Ligand Ratio 1 : 1 - 1 : 5A higher ligand ratio can improve reaction rates and protect biomolecules.[17]
Temperature Room TemperatureThe reaction is typically efficient without heating.
Time 1 - 4 hoursReaction times are generally short but can vary based on substrates.
Expected Yield > 90%The CuAAC reaction is known for its high conversion rates.

Section 6: Conclusion and Future Perspectives

4-Ethynylphenol is more than just a chemical reagent; it is a strategic tool that embodies the principles of modularity and efficiency in drug discovery. Its application through click chemistry allows for the rapid synthesis of novel molecular entities and the elegant dissection of complex biological pathways through chemical proteomics.[13] As drug discovery continues to embrace targeted covalent inhibitors and complex bioconjugates like antibody-drug conjugates (ADCs), the utility of reliable, bioorthogonal building blocks such as 4-ethynylphenol is set to expand even further.[18][19] Future developments will likely focus on integrating this scaffold into automated synthesis platforms and developing new catalyst systems that further enhance the scope and biocompatibility of its cornerstone reaction.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using S-(4-ethynylphenyl) ethanethioate.
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  • Yi, L., et al. (n.d.). Designing Bioorthogonal Reactions for Biomedical Applications. PubMed Central.
  • Lab Manager. (2025, February 12). Innovative Click Chemistry Method Revolutionizes Drug Development.
  • Meldal, M., & Tornøe, C. W. (2016). Recent applications of click chemistry in drug discovery. PubMed.
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  • Benchchem. (n.d.). Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine.
  • Sletten, E. M., & Bertozzi, C. R. (2024, July 6). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PubMed Central.
  • N/A. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
  • Wang, H., et al. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PubMed Central.
  • Sletten, E. M., & Bertozzi, C. R. (n.d.). Bioorthogonal chemistry. PubMed Central.
  • Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research.
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  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. PubMed.
  • Abbasov, M. (n.d.). Breaking Boundaries: Discovering Unmapped Molecular Targets for Novel Covalent Drugs. Research - cheMIKAILproteomics.
  • Lemeer, S., et al. (n.d.). Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810. NIH.
  • YouTube. (2021, June 20). LPDG WEBINAR - Chemical Proteomics.
  • Heo, J., et al. (2020, July 2). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Ethynylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize 4-ethynylphenol but also to understand the underlying principles that govern the reaction, enabling you to optimize conditions for your specific experimental needs.

Introduction to 4-Ethynylphenol Synthesis

4-Ethynylphenol is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is most commonly achieved via a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3][4] The typical synthetic route involves the coupling of an aryl halide, such as 4-iodophenol, with a terminal alkyne. To prevent unwanted side reactions, particularly homocoupling of the alkyne, a protected alkyne like trimethylsilylacetylene (TMSA) is often employed. The synthesis is therefore a two-step process: the Sonogashira coupling followed by the deprotection of the silyl group to yield the final product.

This guide will walk you through an optimized protocol for this synthesis, provide insights into the critical parameters that influence the reaction outcome, and offer solutions to common problems you may encounter.

Visualizing the Synthetic Workflow

The overall synthetic strategy for 4-ethynylphenol is depicted in the workflow diagram below.

SynthesisWorkflow A 4-Iodophenol C Sonogashira Coupling A->C B Trimethylsilylacetylene (TMSA) B->C D 4-((Trimethylsilyl)ethynyl)phenol C->D E Deprotection (TBAF) D->E F 4-Ethynylphenol E->F

Caption: Synthetic workflow for 4-ethynylphenol.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of the 4-ethynylphenol synthesis.

Q1: Why is a palladium catalyst and a copper(I) co-catalyst typically used in the Sonogashira reaction?

A1: The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[3] The palladium catalyst, typically a Pd(0) species, undergoes oxidative addition with the aryl halide (4-iodophenol). The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, bringing the aryl and alkynyl groups together on the palladium center. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active Pd(0) catalyst.

Q2: What is the purpose of using trimethylsilylacetylene (TMSA) instead of acetylene gas?

A2: There are two primary reasons for using TMSA. Firstly, TMSA is a liquid at room temperature, making it significantly easier and safer to handle compared to the highly flammable and gaseous acetylene. Secondly, the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This prevents the alkyne from undergoing homocoupling (Glaser coupling), a common side reaction where two alkyne molecules couple with each other, especially in the presence of oxygen and the copper catalyst.[5][6] The TMS group is then removed in a separate deprotection step to yield the desired terminal alkyne product.[7][8]

Q3: What is the role of the base in the Sonogashira coupling?

A3: The base plays a crucial role in the Sonogashira reaction. Its primary function is to deprotonate the terminal alkyne, making it a more nucleophilic acetylide that can react with the copper(I) catalyst. The base also neutralizes the hydrogen halide (e.g., HI) that is formed as a byproduct during the reaction, preventing it from interfering with the catalytic cycle. Common bases used include amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA).[9]

Q4: Can I run the Sonogashira reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts.[10] These reactions typically require a different set of reaction conditions, often involving a more specialized palladium catalyst and ligand system, and may require higher reaction temperatures.

Q5: My 4-ethynylphenol product appears to be unstable. How should I store it?

A5: 4-Ethynylphenol can be susceptible to degradation, particularly through oxidation and polymerization of the alkyne group. For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, such as in a freezer at -20°C.[11]

Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4-ethynylphenol. This protocol has been optimized for high yield and purity.

Part 1: Sonogashira Coupling of 4-Iodophenol with Trimethylsilylacetylene

  • Materials:

    • 4-Iodophenol (1.0 eq)

    • Trimethylsilylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (3 mol%)

    • Triethylamine (TEA) (anhydrous)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add anhydrous THF and anhydrous triethylamine (a 2:1 v/v mixture is recommended, with enough solvent to make the reaction mixture approximately 0.2 M with respect to the 4-iodophenol).

    • Stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved.

    • Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the 4-iodophenol.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-((trimethylsilyl)ethynyl)phenol. This product can be taken to the next step without further purification if it is of reasonable purity by TLC.

Part 2: Deprotection of 4-((Trimethylsilyl)ethynyl)phenol

  • Materials:

    • Crude 4-((trimethylsilyl)ethynyl)phenol (from Part 1)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)

    • Tetrahydrofuran (THF) (anhydrous)

    • Deionized water

    • Dichloromethane or Ethyl Acetate

    • Brine

  • Procedure:

    • Dissolve the crude 4-((trimethylsilyl)ethynyl)phenol in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the TBAF solution (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

    • Once the deprotection is complete, quench the reaction by adding deionized water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-ethynylphenol can then be purified by column chromatography or recrystallization.

Optimizing Reaction Conditions

The yield and purity of 4-ethynylphenol are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the Sonogashira coupling.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Palladium Catalyst (mol%) 1 mol% Pd(PPh₃)₂Cl₂2-3 mol% Pd(PPh₃)₂Cl₂ 5 mol% Pd(PPh₃)₂Cl₂Higher catalyst loading can increase the reaction rate, but excessive amounts can lead to increased side products and cost. 2-3 mol% is often a good starting point for optimization.[12]
Copper(I) Iodide (mol%) 1 mol%3-5 mol% 10 mol%The copper co-catalyst is essential for the activation of the alkyne. A slight excess relative to the palladium catalyst is generally beneficial, but too much can promote homocoupling.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) Potassium Carbonate (K₂CO₃)Amine bases are generally preferred. DIPEA, being more sterically hindered, can sometimes suppress side reactions compared to TEA. Inorganic bases like K₂CO₃ can also be used but may require different solvent systems and higher temperatures.
Solvent THFDMF TolueneThe choice of solvent can influence the solubility of the reagents and the stability of the catalyst. DMF is a more polar solvent that can sometimes lead to faster reactions, but THF is often a good starting point. Toluene is a less polar option.
Temperature Room Temperature50-60°C 80-100°CFor aryl iodides, the reaction can often proceed at room temperature. However, gentle heating can significantly increase the reaction rate without promoting significant catalyst decomposition. Higher temperatures may be necessary for less reactive aryl bromides but can lead to catalyst degradation.[9]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This troubleshooting guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (palladium or copper).2. Presence of oxygen in the reaction.3. Impure reagents or solvents.4. Insufficiently active aryl halide (if using bromide instead of iodide).5. Incorrect stoichiometry of reagents.1. Use fresh, high-quality catalysts. Ensure CuI is not discolored.2. Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen).3. Use anhydrous solvents and purify starting materials if necessary.4. For aryl bromides, consider using a more active palladium catalyst/ligand system and higher reaction temperatures.5. Carefully check the molar equivalents of all reagents.
Formation of Homocoupling Byproduct (Alkyne Dimer) 1. Presence of oxygen.2. High concentration of copper catalyst.3. High concentration of the alkyne.1. Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[5][6]2. Reduce the amount of CuI used.3. Add the alkyne slowly to the reaction mixture to maintain a low concentration.4. Consider a copper-free Sonogashira protocol.[10]
Formation of Palladium Black (Catalyst Decomposition) 1. Presence of impurities.2. High reaction temperature.3. Inappropriate solvent choice.1. Use high-purity reagents and solvents.2. Avoid excessively high reaction temperatures.3. If palladium black formation is persistent, try a different solvent.
Incomplete Deprotection of the TMS Group 1. Insufficient amount of TBAF.2. Presence of water in the reaction mixture.3. Short reaction time.1. Use a slight excess of TBAF (1.2-1.5 equivalents).2. Use anhydrous THF for the deprotection step.3. Allow the reaction to stir for a longer period and monitor by TLC until the starting material is consumed.
Difficulty in Purifying the Final Product 1. Similar polarity of the product and byproducts.2. Oiling out during recrystallization.1. For column chromatography, try a gradient elution with a solvent system like hexane/ethyl acetate. Start with a low polarity and gradually increase the polarity.2. For recrystallization, perform a solvent screen to find a suitable solvent or solvent pair. Common choices include mixtures of a soluble solvent (like dichloromethane or ethyl acetate) and an anti-solvent (like hexane or heptane).
Troubleshooting Logic Flow

Troubleshooting Start Low Yield or Byproduct Formation Check_Inert Check Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Verify Reagent Purity & Catalyst Activity Check_Inert->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Base) Check_Reagents->Check_Conditions Homocoupling Homocoupling Observed? Check_Conditions->Homocoupling Pd_Black Palladium Black? Homocoupling->Pd_Black No Reduce_Cu Reduce [CuI] or Go Copper-Free Homocoupling->Reduce_Cu Yes Incomplete_Deprotection Incomplete Deprotection? Pd_Black->Incomplete_Deprotection No Lower_Temp Lower Temperature or Change Solvent Pd_Black->Lower_Temp Yes Increase_TBAF Increase TBAF eq. or Reaction Time Incomplete_Deprotection->Increase_TBAF Yes Success Successful Synthesis Incomplete_Deprotection->Success No Reduce_Cu->Pd_Black Lower_Temp->Incomplete_Deprotection Increase_TBAF->Success

Caption: A logical flow for troubleshooting common issues.

Purification and Characterization

Purification

  • Column Chromatography: A common method for purifying 4-ethynylphenol is flash column chromatography on silica gel.[13][14] A good starting eluent system is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity of the eluent, will effectively separate the less polar byproducts from the more polar 4-ethynylphenol.

  • Recrystallization: For further purification, recrystallization can be employed.[15] A solvent screen should be performed to identify a suitable solvent or solvent pair. A common strategy is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane or a small amount of ethyl acetate) and then slowly add a cold anti-solvent in which it is insoluble (e.g., hexane or heptane) until turbidity is observed.[9] Slow cooling should then induce crystallization of the pure product.

Characterization

The structure and purity of the synthesized 4-ethynylphenol should be confirmed by analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts for 4-ethynylphenol in CDCl₃ are approximately:[5][16][17]

    • ¹H NMR (400 MHz, CDCl₃):

      • δ ~7.40 (d, 2H, Ar-H ortho to ethynyl group)

      • δ ~6.80 (d, 2H, Ar-H ortho to hydroxyl group)

      • δ ~5.0-6.0 (br s, 1H, -OH)

      • δ ~3.05 (s, 1H, -C≡CH)

    • ¹³C NMR (100 MHz, CDCl₃):

      • δ ~155.5 (Ar-C-OH)

      • δ ~134.0 (Ar-C ortho to ethynyl group)

      • δ ~116.0 (Ar-C ortho to hydroxyl group)

      • δ ~115.5 (Ar-C para to hydroxyl group)

      • δ ~83.5 (-C≡CH)

      • δ ~77.5 (-C≡CH)

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (118.13 g/mol ).

Safety Precautions

It is imperative to follow strict safety protocols when performing this synthesis. Always consult the Safety Data Sheets (SDS) for all reagents before use.

  • 4-Iodophenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[2][3][18][19] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Trimethylsilylacetylene: Highly flammable liquid and vapor.[15][16][20][21][22] Keep away from heat, sparks, and open flames. Handle in a fume hood and take precautions against static discharge.

  • Tetrabutylammonium fluoride (TBAF): Causes severe skin burns and eye damage. May cause respiratory irritation.[13][14][17] Handle with care, wearing appropriate PPE, in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: THF can form explosive peroxides upon storage. Use anhydrous, inhibitor-free THF and do not distill to dryness. All organic solvents should be handled in a fume hood.

Always conduct a thorough risk assessment before starting any chemical synthesis.

References

  • Material Safety Data Sheet - 4-Iodophenol, 99% - Cole-Parmer. (URL: [Link])

  • Safety Data Sheet: Tetrabutylammonium fluoride - Carl ROTH. (URL: [Link])

  • ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000228). (URL: [Link])

  • An Operationally Simple and Efficient Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])

  • 4-Iodophenol | C6H5IO | CID 10894 - PubChem. (URL: [Link])

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

  • The Sonogashira Coupling. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (URL: [Link])

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (URL: [Link])

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])

  • Chemical reaction flow chart - Oliver - Medium. (URL: [Link])

  • Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction - PubMed. (URL: [Link])

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles - MDPI. (URL: [Link])

  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (URL: [Link])

  • One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles - ResearchGate. (URL: [Link])

  • CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction - ResearchGate. (URL: [Link])

  • Guide to Flowcharts in Graphviz - Sketchviz. (URL: [Link])

  • (PDF) Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction - ResearchGate. (URL: [Link])

  • Free Online Chemical Reaction Diagram Maker - Edraw.AI. (URL: [Link])

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])

  • Silyl group deprotection by TBAF solution - YouTube. (URL: [Link])

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - NIH. (URL: [Link])

  • bmse000681 4-ethylphenol at BMRB. (URL: [Link])

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1) - Organic Syntheses. (URL: [Link])

  • 4-Ethynylphenol | C8H6O | CID 32758 - PubChem - NIH. (URL: [Link])

  • B. Column Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

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Technical Support Center: A Researcher's Guide to Improving Yield and Purity of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-ethynylphenol?

A1: The most prevalent and versatile method for synthesizing 4-ethynylphenol is the Sonogashira cross-coupling reaction .[1] This involves coupling an aryl halide (typically 4-iodophenol or 4-bromophenol) with a terminal alkyne. To prevent self-coupling of the alkyne and other side reactions, a protected alkyne like trimethylsilylacetylene (TMSA) is commonly used. The synthesis, therefore, is typically a two-step process:

  • Sonogashira Coupling: Reaction of a 4-halophenol with a silyl-protected acetylene.

  • Desilylation: Removal of the silyl protecting group to yield the terminal alkyne, 4-ethynylphenol.

An alternative approach involves protecting the phenolic hydroxyl group prior to the Sonogashira coupling, which can sometimes improve reaction outcomes.[2]

Q2: Why is a protecting group for the acetylene necessary?

A2: Using a terminal alkyne directly in a Sonogashira coupling can lead to a significant side reaction known as Glaser coupling , which is the oxidative homocoupling of terminal alkynes to form a diyne.[3][4] This reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (like air). By using a silyl-protected alkyne such as trimethylsilylacetylene, the terminal proton is replaced, thus preventing this unwanted dimerization and improving the yield of the desired cross-coupled product.[5]

Q3: What are the critical parameters for a successful Sonogashira coupling to synthesize the protected 4-ethynylphenol intermediate?

A3: Several factors are crucial for a high-yielding Sonogashira reaction:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The integrity and activity of these catalysts are paramount.[6]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to Glaser coupling and catalyst degradation (formation of palladium black).[7] Therefore, it is essential to perform the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to act as a scavenger for the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[6]

  • Solvent: Anhydrous solvents are crucial. Common choices include toluene, THF, or DMF.[7]

  • Temperature: The optimal temperature depends on the reactivity of the aryl halide. Aryl iodides are more reactive and may proceed at room temperature, while aryl bromides often require heating.[8]

Q4: My desilylation of the silyl-protected 4-ethynylphenol is incomplete. What are the common causes and solutions?

A4: Incomplete desilylation is a frequent issue. Here are some common causes and their remedies:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the desilylating agent.

  • Reagent Quality: The quality of the desilylating agent is critical. For fluoride-based reagents like TBAF, ensure it is not hydrated, as this can reduce its efficacy.

  • Reaction Time and Temperature: Some silyl groups are more robust and may require longer reaction times or gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.

  • Choice of Reagent: For substrates sensitive to strong bases, milder conditions may be necessary. A common method for desilylation is using a mild base like potassium carbonate in methanol.[9] For more robust protection, fluoride sources like tetrabutylammonium fluoride (TBAF) are effective.[10]

Troubleshooting Guides

Issue 1: Low Yield of 4-Ethynylphenol

Potential Causes & Solutions

Potential Cause Explanation & Recommended Action
Catalyst Inactivity The palladium catalyst may have decomposed (observed as black precipitation) or the copper(I) iodide may have oxidized. Solution: Use fresh, high-quality catalysts. Ensure the reaction is conducted under a strictly inert atmosphere.[7]
Glaser Homocoupling The presence of oxygen or incomplete protection of the alkyne can lead to the formation of a diyne byproduct. Solution: Thoroughly degas all solvents and reagents. Use a silyl-protected alkyne. If using a terminal alkyne directly, consider a copper-free Sonogashira protocol.
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction progress using TLC. If the starting material is still present, consider increasing the reaction time or temperature. For less reactive aryl bromides, a higher temperature is often necessary.[8]
Suboptimal Base The base may be wet or not strong enough. Solution: Use a dry, high-purity amine base like triethylamine or diisopropylamine. Ensure an adequate excess is used (typically 2-3 equivalents).
Product Instability 4-Ethynylphenol can be unstable and susceptible to polymerization or degradation, especially when impure or exposed to air and light.[11] Solution: Purify the product promptly after synthesis and store it under an inert atmosphere, in the dark, and at a low temperature (-20°C is recommended).[11]
Issue 2: Presence of Impurities in the Final Product

Common Impurities & Identification/Removal Strategies

Impurity Identification (Typical ¹H NMR signals in CDCl₃) Removal Strategy
Starting Aryl Halide (e.g., 4-Iodophenol) Aromatic signals corresponding to the starting material.Careful column chromatography. The starting material is typically more polar than the silyl-protected product but may have similar polarity to the final 4-ethynylphenol. A gradient elution may be necessary.[12]
Diyne Homocoupling Product Absence of the terminal alkyne proton signal (~3.0-3.5 ppm). Complex aromatic region.This impurity is often difficult to remove by chromatography due to similar polarity. Prevention by maintaining strict anaerobic conditions is the best strategy. Recrystallization may be effective if the product is solid.
Residual Silyl-Protected Intermediate Presence of silyl group signals (e.g., a singlet around 0.25 ppm for TMS). Absence of the terminal alkyne proton.Ensure the desilylation reaction goes to completion by extending the reaction time or using a more potent desilylating agent. This impurity is less polar and can be separated by column chromatography.[13]
Polymerized Material Broad, unresolved signals in the NMR spectrum. Insoluble material.Prevention is key. Store the purified 4-ethynylphenol under inert gas, cold, and dark conditions. If present, filtration may remove some polymeric material, but the purity of the soluble fraction may be compromised.

Experimental Protocols

Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)phenol

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • 4-Iodophenol

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL per mmol of 4-iodophenol) and anhydrous triethylamine (2.0 eq) via syringe.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[14]

Protocol 2: Desilylation to 4-Ethynylphenol

Materials:

  • 4-((Trimethylsilyl)ethynyl)phenol

  • Potassium Carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Dissolve the silyl-protected phenol (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Once complete, neutralize the reaction with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-ethynylphenol. The product may require further purification by column chromatography or recrystallization.[15]

Visualizing the Workflow

General Synthetic Workflow

SynthesisWorkflow A 4-Halophenol + Silyl-Acetylene B Sonogashira Coupling A->B C Silyl-Protected 4-Ethynylphenol B->C D Desilylation C->D E Crude 4-Ethynylphenol D->E F Purification E->F G Pure 4-Ethynylphenol F->G Troubleshooting Start Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products Present? CheckReaction->SideProducts Incomplete->SideProducts No OptimizeCoupling Optimize Sonogashira: - Catalyst Quality - Inertness - Temperature/Time Incomplete->OptimizeCoupling Yes Glaser Glaser Coupling (Diyne) SideProducts->Glaser Diyne Impurity Degradation Product Degradation SideProducts->Degradation Polymerization PurificationIssue Purification Strategy OptimizeCoupling->PurificationIssue OptimizeDesilylation Optimize Desilylation: - Reagent Choice - Time/Temp OptimizeDesilylation->PurificationIssue Glaser->OptimizeCoupling Degradation->PurificationIssue

Caption: Troubleshooting workflow for 4-ethynylphenol synthesis.

References

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Lai, G.-Q., Liu, S.-L., Xu, J.-F., & Shen, Y.-J. (2005). Convenient syntheses of m- and p-ethynylphenols. Journal of Chemical Research, 2005(10), 674-675.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Glaser coupling. Retrieved from [Link]

  • Reddy, K. L. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic letters, 9(10), 1931–1933.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-ethynylphenol, a valuable building block in medicinal chemistry and materials science, is often challenged by the formation of unwanted side products. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered during its synthesis, particularly via Sonogashira coupling routes.

Section 1: Troubleshooting Sonogashira Coupling Side Reactions

The Sonogashira coupling of a protected 4-halophenol with a terminal alkyne is a primary route to 4-ethynylphenol. However, this reaction is sensitive to conditions that can favor side reactions over the desired cross-coupling.

Q1: I'm observing a significant amount of a dimeric alkyne byproduct and my yield of 4-ethynylphenol is low. What is happening and how can I prevent it?

Answer:

You are likely observing the effects of Glaser-Hay homocoupling , the most common side reaction in copper-co-catalyzed Sonogashira couplings.[1][2] This reaction involves the oxidative dimerization of your terminal alkyne to form a symmetrical 1,3-diyne, consuming your starting material and reducing the yield of the desired product.

Causality & Mechanism: The Glaser coupling is catalyzed by copper(I) salts in the presence of an oxidant, which is typically atmospheric oxygen inadvertently present in the reaction.[1][3] The mechanism proceeds through the formation of a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization to form the diyne.[3][4] This side reaction becomes particularly problematic if the rate of the desired Sonogashira cross-coupling is slow, for instance, when using a less reactive aryl halide (Ar-Br vs. Ar-I).[5][6]

Troubleshooting Protocol: Suppressing Glaser Homocoupling

  • Rigorous Inert Atmosphere: The most critical step is the exclusion of oxygen.

    • Degassing: Before adding catalysts, thoroughly degas your solvent and amine base mixture. The freeze-pump-thaw technique (at least three cycles) is highly effective. Alternatively, sparging with a stream of inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.

    • Inert Gas Blanket: Maintain a positive pressure of a high-purity inert gas (Argon is preferred due to its density) throughout the entire reaction setup and duration.[5]

  • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5][7][8] These reactions may require different ligands or higher temperatures but completely eliminate the primary catalyst for Glaser coupling.

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction relative to the cross-coupling. Use a syringe pump to add the alkyne solution to the reaction mixture over several hours.

  • Use of a Hydrogen Atmosphere: Research has shown that using a dilute atmosphere of hydrogen gas mixed with nitrogen can significantly reduce homocoupling by keeping the catalyst in its active, reduced state and inhibiting the oxidative pathway.[9][10]

Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The homocoupled diyne product is typically less polar than the desired cross-coupled product and will have a higher Rf value.

Q2: My reaction has stalled, and I've isolated my starting 4-iodophenol derivative. I also see a black precipitate. What's causing this catalyst deactivation?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[5] This occurs when the palladium(0) catalyst aggregates and precipitates out of the solution, losing its catalytic activity.

Causality & Mechanism: The active catalyst in the Sonogashira reaction is a soluble Pd(0) complex.[11] This species can be sensitive to several factors:

  • Oxygen: Traces of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • Solvent Effects: Certain solvents, anecdotally including THF, may promote the formation of palladium black under some conditions.[12]

  • High Temperatures: While necessary for less reactive halides, prolonged heating can accelerate catalyst decomposition.[13]

Troubleshooting Protocol: Maintaining Catalyst Activity

ParameterRecommendationRationale
Atmosphere Maintain a strict inert atmosphere (N₂ or Ar).[5]Prevents oxidative degradation of the Pd(0) catalyst.
Reagent Purity Use high-purity, degassed solvents and fresh reagents.Impurities can act as catalyst poisons.
Ligand Choice Consider using more robust, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[11]These can stabilize the palladium center and prevent aggregation.
Catalyst Loading While counterintuitive, starting with a slightly higher catalyst loading (e.g., 5-10 mol %) can sometimes help if slow decomposition is the issue, though this is not a substitute for optimizing conditions.[12]Ensures enough active catalyst is present to drive the reaction to completion.

Validation: A healthy, active Sonogashira reaction should remain a homogeneous solution (often dark red or brown). The appearance of a black, insoluble precipitate is a visual cue for catalyst failure. Compare TLCs of stalled reactions with successful ones to confirm the absence of product formation.

Section 2: Issues with Protecting Groups

The synthesis of 4-ethynylphenol often involves protecting the terminal alkyne (e.g., as a trimethylsilyl alkyne) and sometimes the phenol itself.[14][15] Side reactions can occur at both the protection and deprotection stages.

G

Caption: Synthetic workflow with key side reaction points.

Q3: I'm trying to deprotect the trimethylsilyl (TMS) group to get my final product, but the reaction is messy and yields are low. What are the best practices for this step?

Answer:

The deprotection of the TMS group (protodesilylation) is sensitive and can lead to product degradation if not performed under mild, controlled conditions.[16] The choice of reagent and conditions is critical.

Causality & Mechanism: Protodesilylation is typically achieved using a fluoride source (like tetrabutylammonium fluoride, TBAF) or a mild base (like potassium carbonate in methanol).[15][16] Harsh conditions (e.g., strong base, high temperatures) can lead to side reactions on the phenol ring or polymerization of the electron-rich 4-ethynylphenol product. Some reagents used for deprotection can also be basic enough to catalyze other unwanted reactions.[17]

Troubleshooting Protocol: Mild TMS Deprotection

  • Mild Basic Conditions: The most common and often most effective method is using potassium carbonate (K₂CO₃) in a protic solvent like methanol (MeOH).[16]

    • Procedure: Dissolve the silylated intermediate in MeOH. Add a catalytic to stoichiometric amount of K₂CO₃. Stir at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

    • Rationale: This method is gentle and the reagents are inexpensive and easy to remove during workup.

  • Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) is also very effective but can be more basic.[16]

    • Procedure: Use a 1M solution of TBAF in THF. Add it slowly to a solution of your starting material at 0 °C.

    • Rationale: The fluoride ion has a very high affinity for silicon, making this a rapid deprotection method. However, the commercial TBAF solution is slightly basic (due to trace hydroxide) and should be used with care.

  • Alternative Fluoride Sources: If TBAF proves problematic, potassium fluoride (KF) with a crown ether (e.g., 18-crown-6) in THF can provide a less basic source of "naked" fluoride ions.[17]

Validation: The deprotected 4-ethynylphenol is significantly more polar than its TMS-protected precursor. This change is easily visualized on a TLC plate, where the product will have a much lower Rf value. Confirm the complete removal of the TMS group by ¹H NMR, looking for the disappearance of the TMS singlet (around 0.25 ppm) and the appearance of the terminal alkyne proton (around 3.0-3.5 ppm).

Section 3: Product Stability and Purification

Q4: My purified 4-ethynylphenol turns dark and seems to decompose upon storage. How can I improve its stability?

Answer:

4-Ethynylphenol is susceptible to degradation, particularly through oxidation and polymerization, which is often indicated by a color change from white/pale yellow to brown or black. Proper handling and storage are crucial for maintaining its purity.

Causality: The combination of a phenol (an electron-rich, easily oxidized moiety) and a terminal alkyne (a reactive functional group prone to polymerization) makes the molecule inherently sensitive. Exposure to air (oxygen), light, and trace metals or bases can catalyze decomposition pathways.

Troubleshooting Protocol: Purification and Storage

StepActionRationale
Purification Use rapid purification techniques like flash column chromatography with deactivated silica gel (e.g., pre-treated with triethylamine). Elute quickly and avoid prolonged exposure on the column.Minimizes contact time with the acidic silica surface, which can promote degradation.
Storage Atmosphere Store the purified solid under an inert atmosphere (Argon or Nitrogen).Prevents oxidation.
Temperature Store in a freezer at or below -20°C.Slows the rate of decomposition reactions.
Light Exposure Store in an amber vial or a vial wrapped in aluminum foil.Prevents light-induced degradation pathways.

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// Sub-nodes for Storage InertGas [label="Under Inert Gas (Ar/N₂)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cold [label="< -20°C", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dark [label="Protect from Light", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckTLC; CheckTLC -> Workup [label="Yes"]; CheckTLC -> Start [label="No\n(Continue Reaction)"]; Workup -> Purify; Purify -> SolventRemoval; SolventRemoval -> Store; Store -> InertGas [style=dashed, arrowhead=none]; Store -> Cold [style=dashed, arrowhead=none]; Store -> Dark [style=dashed, arrowhead=none]; } /dot

Caption: Recommended post-reaction handling workflow.

References

  • Royal Society of Chemistry. (n.d.). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions.
  • Blakemore, D. C., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Bolt, H. L., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions.
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Bolt, H. L., et al. (2019). Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. ResearchGate.
  • Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The chemical reaction database.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library.
  • Grokipedia. (n.d.). Glaser coupling.
  • Rossi, R., et al. (n.d.). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Request PDF.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry.
  • Reddit. (2022). Protiodesilylation of terminal alkynes method?. r/chemistry.
  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab.
  • ResearchGate. (n.d.). Convenient Syntheses of M - and p -Ethynylphenols.
  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF.
  • Organic Chemistry Portal. (n.d.). Desilylations.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems.
  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Organic Chemistry Portal. (n.d.). glaser coupling - Literature.
  • Sigma-Aldrich. (n.d.). 4-Ethynylphenol.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • PubMed. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
  • Wikipedia. (n.d.). Trimethylsilylacetylene.
  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Ethynylphenol Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a specific focus on troubleshooting experiments involving 4-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity with this valuable building block. As a senior application scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Unique Challenges of 4-Ethynylphenol in CuAAC

The CuAAC reaction is renowned for its efficiency and broad functional group tolerance, making it a staple in bioconjugation, materials science, and drug discovery.[1][2] However, the seemingly simple introduction of a hydroxyl group on the aromatic ring of the alkyne, as in 4-ethynylphenol, presents a unique set of challenges that can lead to frustratingly low yields. The electron-rich nature of the phenol and its acidic proton can lead to side reactions and catalyst inhibition that are not as prevalent with other alkynes. This guide will walk you through the most common failure points and provide robust strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering.

Q1: My reaction with 4-ethynylphenol is sluggish or stalls completely, and I'm recovering a significant amount of starting material. What's the likely cause?

A1: Catalyst Inactivation and Competing Side Reactions

Low or no conversion is one of the most common complaints when working with 4-ethynylphenol. The primary culprits are often related to the stability and availability of the active copper(I) catalyst and the propensity of 4-ethynylphenol to engage in side reactions.

Core Problem: Catalyst Oxidation and Unwanted Chelation

The active catalyst in a CuAAC reaction is the copper(I) ion.[3] This species is prone to oxidation to the inactive copper(II) state, especially in the presence of oxygen. While a reducing agent like sodium ascorbate is typically used to regenerate Cu(I) from Cu(II), the process may not be efficient enough to counteract rapid oxidation.

Furthermore, the phenolic hydroxyl group of your starting material can potentially chelate with the copper catalyst. While this interaction is not always detrimental, under certain conditions, it can lead to the formation of inactive copper complexes, effectively reducing the concentration of the catalyst available for the desired cycloaddition.

Troubleshooting Workflow:

Start Low Conversion Issue Check_Oxygen Ensure Rigorous Anaerobic Conditions Start->Check_Oxygen First Step Check_Reagents Verify Reagent Purity and Freshness Check_Oxygen->Check_Reagents If no improvement Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst If no improvement Consider_Base Evaluate Role of Base Optimize_Catalyst->Consider_Base If no improvement Protect_Phenol Consider Phenol Protection Consider_Base->Protect_Phenol Last Resort

Caption: Troubleshooting workflow for low conversion of 4-ethynylphenol.

Detailed Actionable Steps:

  • Ensure Rigorous Anaerobic Conditions: Oxygen is the primary enemy of the Cu(I) catalyst.

    • Protocol: Degas all solvents and aqueous solutions by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. Perform the reaction under a positive pressure of the inert gas.

  • Verify Reagent Purity and Freshness:

    • 4-Ethynylphenol: This compound can slowly oxidize or polymerize on storage. Verify its purity by NMR or LC-MS. If it appears discolored, consider purification by column chromatography or recrystallization.

    • Sodium Ascorbate: Prepare a stock solution of sodium ascorbate fresh for each reaction. It readily oxidizes in solution when exposed to air.

  • Optimize the Catalyst System:

    • Copper Source: While copper(II) sulfate with sodium ascorbate is common, for sensitive substrates like 4-ethynylphenol, using a dedicated Cu(I) source like CuI or CuBr might offer better control.[4] However, these are less stable and require stricter anaerobic handling.

    • Ligands are Crucial: A stabilizing ligand is non-negotiable. Ligands protect the Cu(I) from oxidation and prevent the formation of inactive copper aggregates. For aqueous or semi-aqueous reactions, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[3][5] For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a good choice.[3]

ParameterRecommendationRationale
Copper Source CuSO₄·5H₂OConvenient, generates Cu(I) in situ with a reducing agent.[4]
Reducing Agent Sodium AscorbateEffective at reducing Cu(II) to Cu(I). Prepare fresh.[3]
Ligand (Aqueous) THPTAWater-soluble, stabilizes Cu(I), and minimizes cytotoxicity.[3][5]
Ligand (Organic) TBTASoluble in organic solvents, effectively stabilizes Cu(I).[3]
Catalyst Loading 1-5 mol%Start with a lower loading and increase if necessary.
Ligand:Copper Ratio 5:1A higher ratio can protect the catalyst and sensitive molecules.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of 4-ethynylphenol. What is this and how can I prevent it?

A2: The Glaser Coupling Side Reaction

This is a classic and highly probable side reaction when working with terminal alkynes, especially electron-rich ones like 4-ethynylphenol. The byproduct you are observing is likely 1,4-bis(4-hydroxyphenyl)buta-1,3-diyne, the result of oxidative homocoupling of your starting material.[6][7]

Mechanism of Glaser Coupling:

Alkyne 2 x 4-Ethynylphenol Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide [Cu(I)] Oxidation Oxidation (O₂, Cu(II)) Cu_Acetylide->Oxidation Diyne 1,4-Bis(4-hydroxyphenyl)buta-1,3-diyne (Dimer Byproduct) Oxidation->Diyne

Caption: Simplified pathway of Glaser coupling of 4-ethynylphenol.

Strategies to Minimize Glaser Coupling:

  • Strict Oxygen Exclusion: As with catalyst preservation, rigorously deoxygenating your reaction mixture is the most critical step to prevent this oxidative side reaction.[6]

  • Sufficient Reducing Agent: Ensure you have an adequate concentration of sodium ascorbate. A slight excess relative to the copper catalyst can help maintain a reducing environment, disfavoring the oxidative coupling pathway.

  • Control of Base: The presence of a base can deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate, which is a precursor to Glaser coupling.[8] If you are using an added base, consider running the reaction without it or using a milder, non-nucleophilic base. In some cases, the ascorbate can also act as a base.[9]

  • Catalyst Loading: High concentrations of copper can promote homocoupling.[10] Use the lowest effective catalyst loading.

Q3: My reaction seems to work, but the yield is consistently moderate (40-60%). How can I push it to completion?

A3: Reaction Condition Optimization

When you have partial conversion, fine-tuning the reaction parameters is key.

Key Parameters to Optimize:

  • Solvent System: The solubility of all components is crucial. 4-ethynylphenol has moderate polarity. A mixture of solvents is often ideal. For many bioconjugations, aqueous buffers with a co-solvent like DMSO, t-butanol, or DMF are used to ensure all reactants are in solution.[5][11][12] The choice of solvent can also influence the reaction rate.[5]

Solvent SystemApplication
t-Butanol/Water A very common and effective mixture for general click chemistry.[13]
DMSO/Water Good for dissolving more hydrophobic reactants.[11]
DMF/Water Another good option for ensuring solubility.[5]
  • Temperature: While many click reactions proceed well at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate and drive it to completion.[4] However, be cautious, as higher temperatures can also promote side reactions.[14]

  • Reaction Time: If the reaction is simply slow, extending the reaction time may be all that is needed. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of one of the reactants (either the azide or the alkyne) to drive the reaction to completion with respect to the limiting reagent.

Q4: I suspect the phenolic hydroxyl group is directly interfering with the reaction. Should I protect it?

A4: Phenol Protection as a Viable Strategy

If you have exhausted the troubleshooting steps above and still face issues, protecting the phenolic hydroxyl group is a sound strategy. This can prevent any potential chelation with the copper catalyst and eliminate the possibility of side reactions involving the phenol.

Choosing a Protecting Group:

The key is to choose a protecting group that is stable to the CuAAC reaction conditions but can be easily removed afterward without affecting your product.

  • Recommended Protecting Group: Tetrafluoropyridyl (TFP): TFP ethers have been shown to be compatible with CuAAC conditions and can be readily cleaved under mild conditions.[15]

  • Other Possibilities: Silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers could also be considered, depending on the overall chemistry of your molecules.[16][17]

Workflow with a Protecting Group:

  • Protect the hydroxyl group of 4-ethynylphenol.

  • Perform the CuAAC reaction with the protected alkyne.

  • Purify the protected triazole product.

  • Deprotect the phenol to yield the final desired product.

Experimental Protocols

Protocol 1: Optimized CuAAC of 4-Ethynylphenol (Aqueous/Organic Mixture)

This protocol is a robust starting point for the reaction of 4-ethynylphenol with an azide in a mixed solvent system.

Reagent Preparation:

  • 4-Ethynylphenol Solution: Prepare a 100 mM stock solution in DMSO or DMF.

  • Azide Solution: Prepare a 100 mM stock solution of your azide partner in a compatible solvent.

  • Copper Sulfate Solution: Prepare a 50 mM stock solution of CuSO₄·5H₂O in deoxygenated, deionized water.

  • THPTA Ligand Solution: Prepare a 100 mM stock solution of THPTA in deoxygenated, deionized water.[18]

  • Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution in deoxygenated, deionized water immediately before use.

Reaction Procedure:

  • To a reaction vial under an inert atmosphere (e.g., argon), add your azide (1.0 equivalent).

  • Add the 4-ethynylphenol stock solution (1.1 equivalents).

  • Add a solvent mixture (e.g., t-butanol and deoxygenated water, 1:1 v/v) to achieve a final substrate concentration of approximately 10-50 mM.

  • Add the THPTA ligand stock solution (e.g., 5 mol%).

  • Add the CuSO₄ stock solution (e.g., 1 mol%).

  • Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 10 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent like ethyl acetate, followed by standard purification procedures.[10]

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260.
  • Bertozzi, C. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube. [Link]

  • ChemRxiv. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. Retrieved from [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]

  • PubMed. (2017). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from [Link]

  • ACS Publications. (2010). Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Oligomerization Reactions of Bis(ethynyl)tetraphenylporphyrin Derivatives by Glaser–Hay Coupling Reaction: Isolation and Characterization of Dimer, Trimer, and Tetramer. Retrieved from [Link]

  • ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]

  • PubMed. (2007). Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. Retrieved from [Link]

  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]

  • NIH. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Retrieved from [Link]

  • NIH. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling Hay Coupling. Retrieved from [Link]

  • ACS Publications. (2012). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Retrieved from [Link]

  • PubMed. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • ACS Publications. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]

  • NIH. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Retrieved from [Link]

  • ACS Publications. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

  • MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • NIH. (2012). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient 4-Ethynylphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in 4-ethynylphenol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing 4-ethynylphenol in various chemical transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 4-ethynylphenol, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield in Sonogashira Coupling Reactions

The Sonogashira coupling, a cornerstone for forming C(sp)-C(sp²) bonds, is a common application for 4-ethynylphenol.[1] However, its success is highly dependent on the catalytic system and reaction conditions.

Question: My Sonogashira reaction with 4-ethynylphenol is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to poor performance in a Sonogashira coupling. Let's break down the most common culprits and their solutions:

  • Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are starting with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ.[2] This reduction can sometimes be inefficient. Furthermore, exposure to air can lead to the oxidation and deactivation of the Pd(0) catalyst.[1]

    • Solution:

      • Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3]

      • Degas all solvents and reagents thoroughly. Techniques like freeze-pump-thaw cycles are highly effective.[3]

      • Consider using a Pd(0) source directly, like Pd(PPh₃)₄, although be aware of its air sensitivity.[1][2]

      • Alternatively, using a more robust, air-stable precatalyst that rapidly forms the active monoligated Pd(0) species can be beneficial.[1]

  • Inadequate Base: The base plays a crucial role in deprotonating the terminal alkyne of 4-ethynylphenol to form the reactive acetylide species.[4] If the base is too weak or present in insufficient amounts, the reaction will not proceed efficiently.

    • Solution:

      • Commonly used amine bases include triethylamine (TEA) or diisopropylamine (DIPA).[4] Ensure you are using at least 2-3 equivalents.

      • For challenging couplings, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base such as K₂CO₃ or Cs₂CO₃ might be necessary.[3]

  • Suboptimal Temperature: The oxidative addition of the aryl halide to the Pd(0) center is a critical step and can be slow at lower temperatures, especially with less reactive aryl halides like bromides or chlorides.[5]

    • Solution:

      • Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100 °C are often required.[5]

      • If using a low-boiling solvent like THF, consider switching to a higher-boiling solvent such as DMF, dioxane, or toluene to achieve the necessary temperature.[5][6]

  • Poor Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.[7]

    • Solution:

      • For electron-rich phenols like 4-ethynylphenol, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[4]

      • However, if you are coupling it with a particularly challenging aryl halide, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands might be required to facilitate the oxidative addition step.[3][7]

Issue 2: Significant Homocoupling (Glaser Coupling) of 4-Ethynylphenol

A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diacetylene byproduct. This is particularly problematic in copper-cocatalyzed reactions.[8]

Question: I'm observing a significant amount of the homocoupled dimer of 4-ethynylphenol in my reaction mixture. How can I minimize this side reaction?

Answer:

Homocoupling is primarily driven by the presence of oxygen and the copper(I) cocatalyst.[8] Here’s how to address it:

  • Rigorous Exclusion of Oxygen: Oxygen is the primary oxidant for the copper-mediated homocoupling.

    • Solution: As mentioned before, meticulous degassing of all reagents and solvents is critical. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[3] Some protocols even suggest using a reducing atmosphere, such as hydrogen diluted with nitrogen, to suppress homocoupling.[8]

  • Copper-Free Conditions: The copper cocatalyst, while accelerating the desired reaction, is also the main culprit in promoting homocoupling.[9]

    • Solution: Switching to a copper-free Sonogashira protocol is often the most effective strategy.[9][10] These reactions typically require a slightly different catalytic system, often involving a palladium catalyst with a specific ligand and a suitable base, and may require higher temperatures.[1]

Issue 3: Catalyst Deactivation and Formation of Palladium Black

The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and deactivation.[2]

Question: My reaction mixture is turning black, and the reaction has stalled. What's causing this, and can it be prevented?

Answer:

The formation of palladium black occurs when the Pd(0) catalyst aggregates and precipitates out of the solution, rendering it inactive.[2]

  • Causes:

    • High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition.

    • Inappropriate Solvent: Some solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes contribute to this issue.[2]

    • Ligand Dissociation: If the ligand dissociates from the palladium center and does not re-coordinate effectively, the unprotected Pd(0) species can aggregate.

  • Solutions:

    • Optimize Temperature: Carefully control the reaction temperature, increasing it only as needed to achieve a reasonable reaction rate.

    • Solvent Choice: Consider using solvents like DMF or dioxane, which are commonly employed in Sonogashira reactions.[6]

    • Ligand Selection: Using a more strongly coordinating or bulkier ligand can help to stabilize the palladium catalyst and prevent aggregation.[7]

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can help maintain a sufficient concentration of the active catalyst in solution, even if some decomposition occurs.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst selection for reactions with 4-ethynylphenol.

Q1: What are the most common types of reactions where catalyst selection is critical for 4-ethynylphenol?

A1: The most prominent reaction is the Sonogashira cross-coupling , where 4-ethynylphenol is coupled with an aryl or vinyl halide.[9] Another important reaction is the [2+2+2] cyclotrimerization to form 1,3,5-triarylbenzene derivatives, which often utilizes cobalt or other transition metal catalysts.[6] The phenolic hydroxyl group can also direct oxidative coupling reactions .[11]

Q2: Should I use a homogeneous or a heterogeneous catalyst for my 4-ethynylphenol reaction?

A2: The choice depends on your specific needs:

  • Homogeneous catalysts (e.g., Pd(PPh₃)₄) are dissolved in the reaction mixture, offering high activity and selectivity due to the accessibility of the catalytic sites.[12][13] However, their removal from the product can be challenging.[12]

  • Heterogeneous catalysts (e.g., palladium on carbon or supported on magnetic nanoparticles) are in a different phase from the reactants, which greatly simplifies their separation and allows for easier recycling.[12][14][15] This is a significant advantage in terms of cost and sustainability, especially for industrial applications.[16] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.[13]

Q3: Is it necessary to protect the hydroxyl group of 4-ethynylphenol before a coupling reaction?

A3: Often, it is not necessary. The Sonogashira reaction is known for its good functional group tolerance, and the phenolic proton is generally not acidic enough to interfere significantly, especially with the use of amine bases.[17] However, in some cases, particularly with very sensitive substrates or under strongly basic conditions, protection of the hydroxyl group (e.g., as a silyl ether) might improve yields by preventing potential side reactions.[17] Unprotected 4-ethynylphenol has been shown to undergo cyclotrimerization successfully.[6]

Q4: What is the role of the copper(I) co-catalyst in the Sonogashira reaction, and why is there a trend towards "copper-free" methods?

A4: In the traditional Sonogashira reaction, the copper(I) co-catalyst (typically CuI) facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[1] While effective, the use of copper has several drawbacks:

  • It promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1]

  • It can be difficult to completely remove from the final product, which is a significant concern in the synthesis of pharmaceutical compounds due to copper's toxicity.[1]

  • The reaction can be sensitive to air and moisture.[1] For these reasons, "copper-free" Sonogashira reactions have been developed, which offer a cleaner and often more robust alternative, although they may require different reaction conditions.[9][10]

Q5: For a Sonogashira coupling, how do I choose between an aryl iodide, bromide, or chloride to couple with 4-ethynylphenol?

A5: The reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > OTf >> Cl.[18]

  • Aryl iodides are the most reactive and often allow for milder reaction conditions.[2]

  • Aryl bromides are also widely used but may require higher temperatures or more active catalytic systems.[5]

  • Aryl chlorides are the least reactive and typically require specialized, highly active catalysts with electron-rich, bulky ligands to achieve good results.[7]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of 4-Ethynylphenol

This protocol provides a starting point for a copper-free Sonogashira coupling. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), 4-ethynylphenol (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add a suitable anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Catalyst System Comparison

The following table summarizes typical catalyst systems for Sonogashira couplings.

Catalyst SystemKey FeaturesTypical ConditionsAdvantagesDisadvantages
Pd(PPh₃)₄ / CuI The classic Sonogashira system.Amine base (TEA, DIPA), RT to 60 °C.Mild conditions, widely used.Prone to homocoupling, potential copper contamination.[1][8]
Pd(PPh₃)₂Cl₂ / CuI Uses a more stable Pd(II) precatalyst.Similar to classic system, may require slightly higher temperatures.Air-stable precatalyst.Same as classic system.[1]
Pd(OAc)₂ / Ligand Copper-free system. Ligand choice is crucial.Amine or inorganic base, 80-120 °C.Avoids copper-related issues.May require higher temperatures and ligand optimization.[1]
Heterogeneous Pd Pd on a solid support (e.g., Pd/C, Pd on nanoparticles).Various conditions, often in greener solvents.Easy catalyst removal and recycling.[14][15]Can sometimes have lower activity or require higher catalyst loading.[13]

Section 4: Visualizing Reaction Workflows

Decision-Making Workflow for Sonogashira Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in Sonogashira reactions involving 4-ethynylphenol.

Sonogashira_Troubleshooting start Reaction Start: Low or No Product check_catalyst Check Catalyst System: - Inert atmosphere? - Degassed reagents? - Active Pd(0) source? start->check_catalyst homocoupling Side Product Issue: Significant Homocoupling start->homocoupling pd_black Observation: Formation of Pd Black start->pd_black check_conditions Check Reaction Conditions: - Base strength/amount? - Temperature adequate? check_catalyst->check_conditions If catalyst is ok check_ligand Evaluate Ligand: - Appropriate for substrate? check_conditions->check_ligand If conditions are ok success Successful Reaction check_ligand->success Optimization Successful oxygen_check Check for Oxygen: - Rigorous degassing? homocoupling->oxygen_check copper_free Consider Copper-Free System oxygen_check->copper_free If O2 excluded copper_free->success optimize_temp Optimize Temperature: - Avoid excessive heat? pd_black->optimize_temp stabilize_pd Stabilize Catalyst: - Use stronger ligand? - Change solvent? optimize_temp->stabilize_pd stabilize_pd->success

Caption: A troubleshooting flowchart for Sonogashira coupling reactions.

Generalized Catalytic Cycle for Sonogashira Coupling

This diagram outlines the key steps in the palladium-catalyzed Sonogashira reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition + R-X pd0->oxidative_addition pd_complex R-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation + Cu-C≡CR' pd_complex->transmetalation alkyne_complex R-Pd(II)-C≡CR'         L₂ transmetalation->alkyne_complex reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 product Product R-C≡CR' reductive_elimination->product

Sources

Managing reaction temperature for 4-ethynylphenol polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of 4-Ethynylphenol

A Senior Application Scientist's Guide to Managing Reaction Temperature

Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of 4-ethynylphenol. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand how precise temperature control is not just a procedural step but the cornerstone of successful polymerization. It dictates everything from reaction kinetics and polymer structure to the safety and reproducibility of your experiments.

This document moves beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions that we've encountered in the field. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively design more robust and reliable polymerization systems.

Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments. Each answer provides a diagnosis, a step-by-step solution, and a scientific explanation of the underlying principles.

Question 1: My reaction temperature is rising uncontrollably, and I'm seeing a rapid increase in viscosity and pressure. What is happening, and what is the immediate course of action?

Diagnosis: You are likely experiencing a runaway polymerization, a dangerous exothermic reaction where heat is generated faster than it can be dissipated.[1][2] The polymerization of ethynyl-containing monomers can be highly exothermic, and this situation can lead to equipment failure or even an explosion if not controlled.[3]

Immediate Protocol for Runaway Reaction Mitigation:

  • Emergency Cooling: Immediately immerse the reaction vessel in an ice-water or dry ice/acetone bath to rapidly reduce the internal temperature.

  • Inhibitor Quenching: If your setup allows for it and you have one prepared, inject a solution of a polymerization inhibitor (e.g., hydroquinone, TEMPO) to terminate the growing polymer chains.[4] This is a highly effective method to stop the reaction chemically.

  • Cease Reagent Addition: If you are performing a semi-batch process, stop the addition of any monomer or initiator immediately.

  • Ventilation: Ensure the reaction is taking place in a well-ventilated fume hood and lower the sash.

Scientific Explanation: Polymerization reactions are exothermic, meaning they release heat. A runaway condition occurs when the rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system.[2] This creates a dangerous feedback loop: the increasing temperature accelerates the reaction rate, which in turn generates even more heat.[5] This is a well-known hazard in many polymerization processes, including those for phenol-formaldehyde resins, which share some characteristics with phenolic polymers.[6]

Question 2: My final polymer product has a very low number-average molecular weight (Mn) and a high polydispersity index (PDI > 2.0). I suspect temperature is the culprit. How does temperature influence these outcomes?

Diagnosis: An excessively high reaction temperature is a common cause for low molecular weight and broad PDI. While higher temperatures increase the overall reaction rate, they can disproportionately accelerate termination and side reactions compared to the propagation step.[7]

Solution & Experimental Strategy:

  • Systematic Temperature Reduction: Lower your reaction temperature in 5-10 °C increments. We recommend running a small-scale kinetic study at several temperatures (e.g., 50 °C, 60 °C, 70 °C) to find the optimal balance.

  • Initiator/Catalyst Optimization: The type and concentration of your initiator or catalyst are intrinsically linked to temperature.[8] At lower temperatures, you may need a more active catalyst or a slightly higher initiator concentration to achieve a reasonable reaction rate.

  • Characterization: Use Gel Permeation Chromatography (GPC) to analyze the Mn and PDI of the polymer from each experimental condition to identify the optimal temperature.[9][10]

Scientific Explanation: In chain-growth polymerization, the final molecular weight is determined by the ratio of the rate of propagation to the rate of termination. All these rates increase with temperature, but not equally. Termination reactions (like radical coupling) often have higher activation energies than propagation.[5] Therefore, at elevated temperatures, chains are more likely to terminate prematurely, resulting in a larger population of shorter polymer chains, which lowers the average molecular weight and broadens the molecular weight distribution (high PDI).[7]

Question 3: My product is a dark, partially insoluble material, suggesting significant side reactions or cross-linking. How can I use temperature to achieve a soluble, linear polymer?

Diagnosis: The formation of insoluble, dark-colored products often indicates uncontrolled cross-linking or thermal degradation. The ethynyl group on 4-ethynylphenol is highly reactive and can undergo unintended side reactions, such as cyclotrimerization or other cross-linking pathways, especially at high temperatures.[11][12]

Solution & Experimental Strategy:

  • Lower the Reaction Temperature: This is the most critical step. High temperatures provide the activation energy for undesirable side reactions. Operating at the lowest feasible temperature for your catalytic system is key.

  • Limit Reaction Time: Extended reaction times, even at moderate temperatures, can promote cross-linking. Monitor the reaction (e.g., by taking aliquots for NMR or GPC analysis) to determine the point at which monomer conversion is high but before significant cross-linking occurs.

  • Consider a Milder Catalytic System: If thermal polymerization is causing issues, switch to a more controlled method. Enzymatic polymerization using peroxidase, for example, can be highly chemoselective, targeting the phenolic moiety while leaving the ethynyl group intact for later functionalization.[13] This often occurs under milder, near-ambient temperature conditions.

Scientific Explanation: The desired polymerization of 4-ethynylphenol can proceed through two main pathways: oxidative coupling of the phenol ring or polymerization of the ethynyl group. High temperatures can activate both pathways simultaneously and in an uncontrolled manner, leading to a complex, cross-linked network instead of a linear polymer. Thermal polymerization of diethynylarenes is known to produce insoluble materials due to extensive cross-linking.[11][14] By lowering the temperature, you reduce the likelihood of overcoming the activation energy barrier for these unwanted cross-linking reactions, allowing the desired linear propagation to dominate.[15]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting temperature range for 4-ethynylphenol polymerization?

The optimal temperature is highly dependent on the chosen polymerization method. There is no single "correct" temperature. Below is a table summarizing typical starting points based on the reaction type.

Polymerization MethodCatalyst / Initiator SystemTypical Temperature RangeKey Considerations
Oxidative Coupling Copper/amine complexes, Vanadium catalysts[16]Room Temperature (20-30 °C)Often provides good selectivity for C-C or C-O coupling.[17] Reaction can be slow.
Enzymatic Polymerization Horseradish Peroxidase (HRP) / H₂O₂[13]25-40 °CHighly chemoselective and environmentally friendly, but the enzyme has a narrow optimal temperature and pH window.[18]
Thermal Polymerization None (heat-initiated)90-150 °C[14]Prone to side reactions and cross-linking.[11] Difficult to control, often resulting in insoluble products.
Transition Metal Catalyzed Rhodium or Nickel-based catalysts[11]50-120 °CCan provide good control over polymerization of the ethynyl group, but catalyst choice is critical.

It is imperative to perform small-scale optimization experiments to determine the ideal temperature for your specific system.

Q2: How should I physically set up my experiment for precise temperature monitoring and control?

A robust experimental setup is critical for reproducibility and safety. We recommend the following configuration, which is also illustrated in the workflow diagram below.

Recommended Lab Setup Protocol:

  • Reaction Vessel: Use a round-bottom flask equipped with a magnetic stir bar or an overhead stirrer for efficient mixing. Uniform heat distribution is essential to avoid localized "hot spots" where runaway reactions can initiate.

  • Heating/Cooling Bath: Place the flask in an oil or water bath situated on a stirrer/hotplate. A bath provides more uniform and stable heating than a heating mantle. For sub-ambient temperatures, use a cryo-cool or an ice/salt bath.

  • Temperature Monitoring: Insert a calibrated thermocouple or thermometer directly into the reaction mixture. Do not rely on the temperature setting of the hotplate or the bath fluid, as there will be a temperature differential.

  • Atmosphere Control: Equip the flask with a reflux condenser and an inlet for inert gas (e.g., Nitrogen or Argon) to prevent oxidation, especially during oxidative coupling reactions.

G Diagram 1: Recommended Lab Setup for Temperature-Controlled Polymerization cluster_0 Reaction Environment cluster_1 Control System Flask Reaction Flask (with Stirrer) Mixture Reaction Mixture Condenser Reflux Condenser (Inert Gas Inlet) Flask->Condenser Thermocouple Thermocouple (in mixture) Mixture->Thermocouple Measures T_internal StirrerHotplate Stirrer / Hotplate Thermocouple->StirrerHotplate Feedback Loop (Optional) Bath Heating / Cooling Bath StirrerHotplate->Bath Controls T_bath Bath->Flask Heat Transfer

Caption: Diagram 1: A standard laboratory setup for precise temperature control during polymerization.

Q3: I'm still having issues. Is there a logical way to troubleshoot temperature-related problems?

Yes. A systematic approach is always best. The flowchart below provides a decision-making framework for diagnosing common issues related to temperature control.

G Diagram 2: Troubleshooting Flowchart for Temperature-Related Issues start_node Unsatisfactory Polymerization Outcome symptom_node1 Primary Symptom? start_node->symptom_node1 Analyze Product symptom_node symptom_node cause_node cause_node action_node action_node cause_node1 Possible Cause: Temp too high, increasing termination rate. [10] symptom_node1->cause_node1 Low Molecular Weight High PDI cause_node2 Possible Cause: Temp too high, causing cross-linking/degradation. [34] symptom_node1->cause_node2 Insoluble Product Charring cause_node3 Possible Cause: Temp too low for initiator/catalyst activation. symptom_node1->cause_node3 Low / No Conversion cause_node4 Possible Cause: Poor heat dissipation. Concentration too high. [11, 12] symptom_node1->cause_node4 Runaway Reaction (Safety Hazard!) action_node1 Action: Decrease Temp by 5-10°C. Re-evaluate initiator conc. cause_node1->action_node1 action_node2 Action: Significantly decrease Temp. Reduce reaction time. Consider milder catalyst. [19] cause_node2->action_node2 action_node3 Action: Increase Temp by 5-10°C. Check catalyst activity. cause_node3->action_node3 action_node4 Action: IMMEDIATE cooling. Use inhibitor. Review safety protocols. cause_node4->action_node4

Caption: Diagram 2: A decision tree for diagnosing and addressing common polymerization problems.

References

  • Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]

  • He, C., et al. (2023). Ortho–Ortho Selective Oxidative Coupling of Phenols by Hydroxo Multicopper(II) Clusters. Journal of the American Chemical Society. Retrieved from [Link]

  • Barham, J. P., & Coulthard, G. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

  • Pouil, S., et al. (2016). Oxidative cross-coupling of phenols with phenols, phenol derivatives and arenes. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. ACS Omega. Retrieved from [Link]

  • Intertek. (n.d.). GPC curve of polymer 4 obtained in toluene using column Phenogel 10⁴ Å. Retrieved from [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Kozlowski, M. C. (2010). Oxidative Coupling of Phenols. ResearchGate. Retrieved from [Link]

  • Djambo, D. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2024). How Does Temperature Affect Chain-Growth Polymerization? YouTube. Retrieved from [Link]

  • HUFOCW. (n.d.). What Is Runaway Polymerization? Retrieved from [Link]

  • Sciencing. (2022). What Is Runaway Polymerization? Retrieved from [Link]

  • Forster, H., & Schygulla, U. (2014). Emergency Runaway Reaction - What Precedes? What Follows? Aidic. Retrieved from [Link]

  • Etchells, J. (1991). The control of runaway polymerisation reactions by inhibition techniques. IChemE. Retrieved from [Link]

  • Refaat, M., et al. (2024). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate. Retrieved from [Link]

  • Ivanov, V. S. (2023). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem. Retrieved from [Link]

  • Uyama, H., et al. (2000). Chemoselective oxidative polymerization of m-ethynylphenol by peroxidase catalyst to a new reactive polyphenol. PubMed. Retrieved from [Link]

  • Lin, S., et al. (2019). The critical runaway condition and stability criterion in the phenol–formaldehyde reaction. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved from [Link]

  • Jha, A., et al. (2017). Kinetics of polymer collapse: effect of temperature on cluster growth and aging. PubMed. Retrieved from [Link]

  • Filonenko, G. A., et al. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. MDPI. Retrieved from [Link]

  • Zhang, L., et al. (2013). Inhibition performance for different inhibitors on the thermal polymerization of styrene. ResearchGate. Retrieved from [Link]

  • Harris, J. M., & Yalpani, M. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2024). Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. MDPI. Retrieved from [Link]

  • Chern, C. S., & Chen, T. J. (2001). Effects of Temperature on Styrene Emulsion Polymerization Kinetics. ResearchGate. Retrieved from [Link]

  • Rosu, D., et al. (2022). Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. MDPI. Retrieved from [Link]

  • Zhang, H., et al. (2021). Controlling Molecular Aggregation-Induced Emission by Controlled Polymerization. PMC. Retrieved from [Link]

  • Kazakov, A. I., et al. (2021). Heat Release Kinetics in Thermally Initiated 1,4-Diethynylbenzene Polymerization. Springer. Retrieved from [Link]

  • Zhang, T., et al. (2018). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. Retrieved from [Link]

  • Zheng, K., et al. (2013). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. New Journal of Chemistry. Retrieved from [Link]

  • Hatzantonis, D., et al. (2000). Condensed Mode Cooling for Ethylene Polymerization: Part IV. The Effect of Temperature in the Presence of Induced Condensing Agents. ResearchGate. Retrieved from [Link]

  • Chuang, K. C. (2015). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. Retrieved from [Link]

  • Wu, T., et al. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI. Retrieved from [Link]

  • Ghorbanpour, A., et al. (2023). Thermo-Mechanical Properties of Cis-1,4-Polyisoprene: Influence of Temperature and Strain Rate on Mechanical Properties by Molecular Dynamic Simulations. NIH. Retrieved from [Link]

  • Itoh, M., et al. (1997). Synthesis and characterization of phenylacetylene-terminated poly(silyleneethynylene-4,4′-phenylethereneethynylene)s. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 4-Ethynylphenol-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-ethynylphenol (4-EP) containing polymers. The unique combination of a phenolic hydroxyl group and a terminal alkyne makes these polymers exceptionally versatile for applications ranging from advanced drug delivery systems to high-performance thermosets. However, these same functional groups introduce specific challenges during material characterization.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the root causes of these challenges and provide field-proven troubleshooting strategies and detailed protocols to ensure you obtain accurate and reproducible data.

Section 1: Foundational Challenges - Solubility and Sample Preparation

The first hurdle in any polymer characterization is achieving a true molecular solution. For 4-EP-containing polymers, this is often a significant challenge due to the strong intermolecular forces at play.

Question 1: My 4-ethynylphenol-containing polymer has poor solubility in common organic solvents like THF and chloroform. Why is this happening and how can I improve it?

Answer: The poor solubility of 4-ethynylphenol-containing polymers stems directly from their molecular structure. Two key features are responsible:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.[1][2] This leads to strong intermolecular and intramolecular hydrogen bonding networks, causing the polymer chains to aggregate and resist dissolution.[3][4]

  • Aromatic Stacking (π-π Interactions): The phenol's aromatic ring can interact with neighboring rings through π-π stacking, further increasing the cohesive energy that solvents must overcome.

These interactions effectively make the polymer "like" itself more than the solvent, leading to insolubility or the formation of colloidal aggregates instead of true solutions. Many polyphenols are known to have low aqueous and organic solubility.[5][6][7]

Troubleshooting Protocol: Enhancing Solubility

  • Solvent Selection: Start with highly polar, aprotic solvents known to disrupt hydrogen bonds. Options include:

    • N,N-Dimethylformamide (DMF)

    • N,N-Dimethylacetamide (DMAc)

    • Dimethyl sulfoxide (DMSO)

  • Heating: Gently heat the mixture (e.g., 40-60 °C) with stirring. This provides the thermal energy needed to break up intermolecular interactions. Caution: Avoid excessive heat, which could potentially induce side reactions involving the reactive ethynyl group.

  • pH Adjustment (for aqueous or protic systems): In protic solvents, adjusting the pH can dramatically alter solubility. Adding a small amount of a non-nucleophilic base (e.g., triethylamine or N,N-Diisopropylethylamine) can deprotonate the acidic phenolic proton. The resulting phenoxide is charged, leading to electrostatic repulsion between chains and breaking up hydrogen-bonded aggregates. This is particularly effective in solvents like DMF or DMSO.[8]

  • Additive Disruption: For techniques like Gel Permeation Chromatography (GPC), adding salts can be highly effective. Lithium bromide (LiBr) or lithium chloride (LiCl) at concentrations of 0.01-0.05 M in DMF or DMAc can shield the polar groups, reduce aggregation, and improve solubility for analysis.[9]

Section 2: Molecular Weight Determination by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is fundamental for determining molecular weight (MW) and polydispersity (PDI), but it is highly susceptible to errors if non-ideal solution behavior occurs.[10][11]

Question 2: My GPC/SEC chromatogram shows a broad, tailing peak, or a peak at an unexpectedly high molecular weight. What is causing this?

Answer: This is a classic symptom of polymer-column interactions or polymer aggregation, both common with 4-EP polymers.

  • Cause 1: Aggregation: As discussed in the solubility section, strong hydrogen bonding can cause polymer chains to associate in solution.[2] GPC separates based on hydrodynamic volume (the effective size of the polymer coil in solution).[12] Aggregates have a much larger hydrodynamic volume than single chains, causing them to elute earlier, which is misinterpreted by the instrument as a higher molecular weight.

  • Cause 2: Column Interaction: The polar phenolic groups can adsorb onto the stationary phase of the GPC column, especially silica-based or even standard polystyrene-divinylbenzene (PS-DVB) columns. This interaction slows the polymer's transit through the column, leading to peak tailing and an artificially low calculated molecular weight.

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];

} enddot Caption: Troubleshooting workflow for common GPC/SEC issues with 4-EP polymers.

Recommended GPC/SEC Conditions for 4-Ethynylphenol Polymers

Polymer BackboneRecommended Mobile PhaseAdditive (if needed)Rationale
Polystyrene, PolyacrylatesTHFN/AGenerally sufficient for non-polar backbones with low 4-EP content.
Polyesters, PolyamidesDMF or DMAc0.01 - 0.05 M LiBrNeeded to disrupt extensive H-bonding and prevent aggregation.[9]
Polyethers, Conjugated PolymersDMAc or NMP0.05 M LiClFor highly rigid or strongly interacting systems.

Protocol for GPC/SEC Sample Preparation and Analysis

  • Solvent Selection: Choose an appropriate mobile phase from the table above. Always use high-purity HPLC-grade solvent.[13]

  • Dissolution: Prepare the polymer solution at a concentration of 1-2 mg/mL directly in the mobile phase (including any salt additives).

  • Heating/Stirring: Allow the polymer to dissolve overnight with gentle stirring. If needed, heat to 40-50 °C for 1-2 hours.

  • Filtration: Before injection, filter the sample through a 0.2 µm PTFE syringe filter to remove any particulates that could damage the column.[10][13]

  • System Equilibration: Ensure the GPC system, including the columns, is fully equilibrated with the mobile phase containing the additive. A stable baseline is critical.[9]

  • Calibration: Use narrow-PDI polystyrene or PMMA standards for calibration. Be aware that this provides a relative molecular weight. For absolute molecular weight, a multi-angle light scattering (MALS) detector is highly recommended.

Section 3: Spectroscopic Characterization (NMR, FTIR)

Spectroscopy is used to confirm the polymer's structure, but the unique functional groups of 4-EP can complicate spectral interpretation.

Question 3: In the ¹H NMR spectrum, the aromatic and phenolic -OH peaks are broad and poorly resolved. How can I get a better spectrum?

Answer: Peak broadening in the NMR of polyphenolic compounds is a common issue arising from several factors:[14]

  • Slow Proton Exchange: The phenolic proton (-OH) can exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆) or other acidic/basic impurities. If this exchange occurs on a timescale similar to the NMR measurement, it leads to signal broadening.[15]

  • Polymer Dynamics: Restricted chain mobility in solution, often due to aggregation or a rigid polymer backbone, can lead to broad peaks for all protons on the polymer.

  • Viscosity: Concentrated polymer solutions can be viscous, slowing molecular tumbling and increasing signal width.

Troubleshooting Protocol: Improving NMR Spectral Resolution

  • Use High-Purity Solvents: Use fresh, anhydrous deuterated solvents. DMSO-d₆ is often a good choice as it can disrupt hydrogen bonds and solubilize the polymer, but it is hygroscopic.

  • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase polymer chain mobility, average out different conformational states, and sharpen the peaks.

  • Lower Concentration: Dilute your sample (e.g., to 5 mg/mL). This reduces solution viscosity and can minimize aggregation-induced broadening.

  • Chemical Derivatization (for confirmation): To confirm the presence of the -OH group and sharpen aromatic signals, you can derivatize a small sample. Acetylation of the phenol with acetic anhydride and a catalytic amount of pyridine will convert the -OH to an acetate ester. The disappearance of the broad -OH peak and the appearance of a sharp methyl singlet around 2.2-2.5 ppm is a definitive confirmation.

Question 4: I'm having trouble identifying the ethynyl C≡C and ≡C-H stretches in the FTIR spectrum. Where should I be looking?

Answer: The infrared signals for the terminal alkyne of the 4-ethynylphenol moiety are often weak but are highly characteristic.[16][17]

  • ≡C-H Stretch: This appears as a sharp, moderately strong peak around 3300-3250 cm⁻¹ .[18] It can sometimes be obscured by the broad O-H stretching band from the phenol, which appears in the 3600-3200 cm⁻¹ region. Careful background subtraction and comparison with a non-ethynyl-containing analogue polymer are key.

  • C≡C Stretch: This is a weak but sharp absorption located between 2140-2100 cm⁻¹ .[18] Its weakness is due to the low change in dipole moment during the stretching vibration. Because few other functional groups absorb in this region, its presence is a strong indicator of the ethynyl group.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Key FTIR regions for identifying functional groups in 4-EP polymers.

Section 4: Thermal Analysis (TGA/DSC)

Thermal analysis reveals the material's stability and phase transitions, but the ethynyl group's reactivity at high temperatures can complicate the results.[19][20][21]

Question 5: My TGA thermogram shows an initial weight loss, and the DSC scan has a large, broad exotherm. Is this just decomposition?

Answer: Not necessarily. While decomposition does occur at higher temperatures, the thermal behavior of 4-EP polymers is often dominated by the thermally induced cross-linking of the ethynyl groups .[19][22]

  • DSC Exotherm: The broad exotherm observed in the DSC, often starting around 150-250 °C, is the signature of the polymerization or cyclotrimerization of the alkyne functionalities.[18] This is a curing reaction that forms a highly stable, cross-linked network. This is not decomposition but rather a thermosetting process.

  • TGA Analysis: The onset of decomposition (Td) for the cured network will be significantly higher than for the initial linear polymer. A typical TGA experiment will show:

    • An initial small weight loss due to trapped solvent or moisture.

    • A stable plateau region.

    • A sharp weight loss corresponding to the decomposition of the now cross-linked polymer network at a high temperature (often >400 °C).[18][23]

The high char yield (the mass remaining at high temperatures) is a characteristic of these cross-linked aromatic polymers.[22]

References

  • Insights into the Role of Hydrogen Bonds on the Mechanical Properties of Polymer Networks. Macromolecules.
  • Polymer Troubleshooting Guide. Thermo Fisher Scientific.
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Scalable synthesis of 4-ethynylphenol for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing 4-ethynylphenol on an industrial scale. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient synthesis of this critical building block.

I. Frequently Asked Questions (FAQs)

What is the most common and scalable synthetic route to 4-ethynylphenol?

The most widely adopted method for the scalable synthesis of 4-ethynylphenol is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For 4-ethynylphenol, this typically involves the reaction of 4-iodophenol with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.[1]

The key advantages of the Sonogashira coupling for industrial applications are its mild reaction conditions, tolerance of various functional groups, and generally high yields.[4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2]

Why is protection of the alkyne and/or phenol necessary?

In the synthesis of 4-ethynylphenol, protecting groups are crucial for two main reasons:

  • Preventing Self-Coupling of the Alkyne: Terminal alkynes can undergo oxidative self-coupling (Glaser coupling) under the Sonogashira reaction conditions, leading to the formation of undesired symmetrical diynes. Using a protecting group on the alkyne, such as a trimethylsilyl (TMS) group, prevents this side reaction.[1]

  • Compatibility with Reaction Conditions: The phenolic hydroxyl group is acidic and can interfere with the basic conditions of the Sonogashira coupling. While the reaction can sometimes be performed with the free phenol, protection of the hydroxyl group (e.g., as a silyl ether) can improve reaction efficiency and prevent side reactions.[6]

What are the critical safety precautions when handling 4-ethynylphenol and its precursors?

Handling 4-ethynylphenol and its precursors requires strict adherence to safety protocols due to their potential hazards.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[8][9]

  • Handling and Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[8][9]

  • Spills: In case of a spill, sweep up or absorb the material with an inert substance and place it into a suitable container for disposal.[9]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-ethynylphenol, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in Sonogashira Coupling Step

Question: My Sonogashira coupling of 4-iodophenol with trimethylsilylacetylene is resulting in a low yield of the desired protected 4-ethynylphenol. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Sonogashira coupling are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Causality and Solutions:
  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can severely impact the yield.

    • Cause: The Pd(0) active species can be sensitive to air and moisture. The phosphine ligands can also degrade.

    • Solution: Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly prepared or high-quality catalysts. Consider using more robust palladium catalysts or ligands.[5]

  • Copper Co-catalyst Issues: The copper(I) co-catalyst plays a crucial role in the catalytic cycle.

    • Cause: The copper catalyst can be oxidized to copper(II), which is ineffective.

    • Solution: Use high-purity copper(I) iodide or bromide and ensure anaerobic conditions.

  • Base Selection and Stoichiometry: The base is critical for the deprotonation of the alkyne.

    • Cause: An inappropriate or insufficient amount of base can lead to incomplete reaction.

    • Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used bases.[4] Ensure at least two equivalents of the amine base are used.

  • Reaction Temperature: The reaction temperature influences the reaction rate and catalyst stability.

    • Cause: Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and side reactions.

    • Solution: The reaction is often carried out at room temperature or with gentle heating.[1] Optimize the temperature for your specific substrate and catalyst system.

Experimental Workflow for Optimizing Sonogashira Coupling

Sonogashira_Optimization Start Low Yield in Sonogashira Coupling Check_Catalyst Verify Catalyst Activity (Fresh Catalyst, Inert Atmosphere) Start->Check_Catalyst Check_Copper Assess Copper Co-catalyst (High Purity, Anaerobic) Check_Catalyst->Check_Copper Check_Base Evaluate Base (Type and Stoichiometry) Check_Copper->Check_Base Check_Temp Optimize Temperature Check_Base->Check_Temp Analyze_Results Analyze Yield and Purity (TLC, NMR) Check_Temp->Analyze_Results Analyze_Results->Start Yield Still Low (Re-evaluate parameters) Successful_Coupling High Yield of Protected Product Analyze_Results->Successful_Coupling Yield Improved

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Issue 2: Incomplete Deprotection of the Silyl Group

Question: I am having trouble completely removing the trimethylsilyl (TMS) protecting group from my coupled product. What are the best methods for scalable deprotection, and what could be causing the incomplete reaction?

Answer: Incomplete deprotection can be a frustrating bottleneck. The choice of deprotection method and reaction conditions is critical for achieving a clean and complete conversion to 4-ethynylphenol.

Causality and Solutions:
  • Reagent Choice and Strength: The most common methods for silyl ether deprotection are fluoride-based reagents or acidic/basic hydrolysis.[12][13][14]

    • Cause: The chosen reagent may not be strong enough, or it may be incompatible with other functional groups in the molecule.

    • Solution:

      • Fluoride-Based: Tetrabutylammonium fluoride (TBAF) is a common choice.[12] However, it can be basic and may cause side reactions.[13] For a milder approach, HF-pyridine or 3HF-Et₃N can be used.[13]

      • Acidic/Basic Conditions: Mild acidic conditions (e.g., acetic acid in THF/water) or basic conditions (e.g., K₂CO₃ in methanol) can also be effective.[13][15] The choice depends on the stability of your molecule.

  • Reaction Time and Temperature: Deprotection reactions require sufficient time to go to completion.

    • Cause: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Steric Hindrance: While TMS is not particularly bulky, steric hindrance around the silyl ether can slow down the deprotection.

    • Cause: The accessibility of the silicon atom to the deprotecting agent is key.

    • Solution: If steric hindrance is a concern, a more reactive deprotection reagent may be necessary.

Quantitative Data for Silyl Deprotection Methods
Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fluoride-BasedTBAF in THFRoom Temperature, 1-16 h[16]Highly effectiveCan be basic, may cause side reactions[13]
Acidic HydrolysisAcetic Acid in THF/H₂ORoom Temperature to 50°CMild, good for acid-stable compoundsMay not be suitable for acid-sensitive molecules
Basic HydrolysisK₂CO₃ in MethanolRoom TemperatureMild, inexpensiveCan be slow, may not be suitable for base-sensitive molecules
Decision Tree for Silyl Deprotection

Deprotection_Decision Start Incomplete Silyl Deprotection Check_Method Is the molecule sensitive to base? Start->Check_Method Base_Sensitive Yes Check_Method->Base_Sensitive Yes Base_Tolerant No Check_Method->Base_Tolerant No Acid_Sensitive Is the molecule sensitive to acid? Base_Sensitive->Acid_Sensitive Base_Method Use Basic Hydrolysis (e.g., K2CO3/MeOH) Base_Tolerant->Base_Method Fluoride_Method Use Fluoride-Based Method (e.g., TBAF, HF-Pyridine) Acid_Sensitive->Fluoride_Method Yes Acid_Method Use Acidic Hydrolysis (e.g., AcOH/THF/H2O) Acid_Sensitive->Acid_Method No Acid_Tolerant No Monitor_Reaction Monitor by TLC until completion Fluoride_Method->Monitor_Reaction Acid_Method->Monitor_Reaction Base_Method->Monitor_Reaction Complete_Deprotection Complete Deprotection Achieved Monitor_Reaction->Complete_Deprotection

Caption: Decision-making process for selecting a silyl deprotection method.

Issue 3: Difficulty in Purifying the Final Product

Question: After deprotection, I am struggling to purify 4-ethynylphenol to the required level for my application. What are the most effective purification techniques for this compound on a large scale?

Answer: The purification of 4-ethynylphenol can be challenging due to its physical properties and potential for side product formation. A multi-step purification strategy is often necessary.

Causality and Solutions:
  • Presence of Polar Impurities: The reaction mixture may contain polar byproducts from both the coupling and deprotection steps.

    • Cause: Incomplete reactions or side reactions can generate impurities with similar polarity to the product.

    • Solution:

      • Liquid-Liquid Extraction: A standard aqueous workup is the first step. Washing the organic layer with brine can help remove water-soluble impurities.

      • Column Chromatography: For laboratory scale, silica gel column chromatography is effective. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used.[17]

  • Non-polar Impurities: Unreacted starting materials or non-polar byproducts can also contaminate the product.

    • Cause: Excess reagents or side products from the coupling reaction.

    • Solution:

      • Recrystallization/Washing: If 4-ethynylphenol is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method for large quantities. If it is an oil, washing with a non-polar solvent in which the impurities are soluble but the product is not can be beneficial.[18]

  • Product Instability: 4-ethynylphenol can be sensitive to heat and air.

    • Cause: The ethynyl group can be reactive, and the phenol can be oxidized.

    • Solution:

      • Minimize Heat Exposure: During solvent removal, use a rotary evaporator at a moderate temperature.

      • Inert Atmosphere: Store the purified product under an inert atmosphere and protect it from light.

General Purification Protocol for 4-Ethynylphenol
  • Aqueous Workup: After the deprotection reaction, quench the reaction mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography (for smaller scale): Purify the crude product by flash column chromatography on silica gel.

  • Recrystallization or Solvent Wash (for larger scale):

    • If the product is a solid, recrystallize from a suitable solvent or solvent mixture.

    • If the product is an oil, wash with a non-polar solvent to remove less polar impurities.[18]

  • Final Drying and Storage: Dry the purified product under high vacuum and store it in a cool, dark place under an inert atmosphere.

III. References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.

  • Thermo Fisher Scientific. (2025, December 18). 4-Ethylphenol Safety Data Sheet.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%.

  • Synerzine. (2015, May 30). SAFETY DATA SHEET Phenol, 4-ethyl-.

  • Convenient Syntheses of M - and p -Ethynylphenols. (2025, August 7). ResearchGate.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Ethylphenol.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • SynArchive. (n.d.). Sonogashira Coupling.

  • Alfa Chemistry. (n.d.). CAS 2200-91-1 4-Ethynyl-phenol.

  • National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

  • Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups.

  • BLD Pharm. (n.d.). 2200-91-1|4-Ethynylphenol.

  • ChemicalBook. (2024, December 18). 4-ETHYNYL-PHENOL | 2200-91-1.

  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.

  • MH Chem. (2022, July 16). Ninja technique to purify organic compounds- synthetic chemist must watch it. YouTube.

  • Guidechem. (n.d.). 4-ETHYNYL-PHENOL 2200-91-1.

  • AChemBlock. (n.d.). 4-Ethynyl-phenol 95% | CAS: 2200-91-1.

  • Chemcd. (n.d.). 4-ethynyl-phenol ,2200-91-1.

  • Chemsrc. (2025, August 25). 4-Ethynylphenol | CAS#:2200-91-1.

  • National Institutes of Health. (n.d.). 4-Ethynylphenol | C8H6O | CID 32758 - PubChem.

  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

  • New Sustainable Synthetic Routes to Cyclic Oxyterpenes Using the Ecocatalyst Toolbox. (n.d.). MDPI.

  • ResearchGate. (n.d.). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.

  • ResearchGate. (2025, August 6). Natural Product Synthesis in the Age of Scalability.

  • PubMed. (2014). Natural product synthesis in the age of scalability.

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Tetraphenylethylene: Alternative Reagents to Dichlorodiphenylmethane.

  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Ethenyloxane-4-carboxylic acid.

  • The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube.

  • Professor Norris. (2018, February 14). Approach to Multistep Synthesis Problems. YouTube.

  • Royal Society of Chemistry. (2024). A flexible and scalable synthesis of 4′-thionucleosides.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-ethynylphenol is critical for a multitude of applications, from its use as a building block in medicinal chemistry to its role as a bioorthogonal probe. The selection of an appropriate analytical method is paramount to ensure data integrity and the success of research and development endeavors. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 4-ethynylphenol, supported by established experimental principles and data from analogous phenolic compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into the causality behind experimental choices to empower you in selecting and implementing the most suitable method for your specific needs.

The Analytical Landscape for 4-Ethynylphenol

4-Ethynylphenol, a bifunctional molecule with a reactive ethynyl group and a polar phenolic hydroxyl group, presents unique analytical challenges. The choice of analytical methodology is a critical decision, balancing the need for sensitivity, selectivity, throughput, and cost. This guide will explore the three most common analytical techniques for the quantification of phenolic compounds, providing a comparative framework for their application to 4-ethynylphenol.

Comparative Overview of Analytical Methods

The selection of an analytical technique for 4-ethynylphenol quantification is a trade-off between several key performance parameters. The following table summarizes the expected performance of each method, based on data from structurally similar phenolic compounds.

ParameterHPLC with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry (with Chromogenic Agent)
Limit of Detection (LOD) 1-10 µg/L0.01-0.1 µg/L0.1-1 mg/L
Limit of Quantification (LOQ) 5-50 µg/L0.05-0.5 µg/L0.5-5 mg/L
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (Recovery %) 90-110%80-120%95-105%
Precision (RSD %) < 5%< 15%< 10%
Sample Throughput HighModerateHigh
Matrix Effect ModerateLow (with derivatization)High
Cost ModerateHighLow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust and versatile separation and quantification of a wide array of compounds.[1] For 4-ethynylphenol, a non-volatile and polar molecule, HPLC is an exceptionally well-suited technique that avoids the need for chemical derivatization.[2][3]

The Rationale Behind the HPLC-UV Method

The principle of this method lies in the separation of 4-ethynylphenol from other components in a sample matrix using a reversed-phase C18 column. The C18 stationary phase is nonpolar, and a polar mobile phase is used. 4-Ethynylphenol, being moderately polar, will interact with both the stationary and mobile phases, allowing for its separation from more polar and less polar impurities. The quantification is achieved by detecting the UV absorbance of the ethynylphenol molecule as it elutes from the column. The aromatic ring in 4-ethynylphenol provides a strong chromophore, enabling sensitive detection.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Solid-Phase Extraction (SPE)

For complex biological matrices, a sample clean-up and concentration step is crucial to remove interferences and enhance sensitivity. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[4]

  • Rationale for Cartridge Selection: A reversed-phase C18 or a polymer-based (e.g., Oasis HLB) SPE cartridge is recommended.[2][3] These sorbents effectively retain phenolic compounds from aqueous matrices while allowing more polar interferences to pass through. The choice between C18 and a polymeric sorbent depends on the specific matrix and the desired recovery. Polymeric sorbents can offer higher capacity and stability across a wider pH range.[5]

  • Step-by-Step SPE Protocol:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent and ensures reproducible retention.

    • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elution: Elute the 4-ethynylphenol with 5 mL of methanol or acetonitrile. This stronger, less polar solvent disrupts the interaction between the analyte and the sorbent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV Analysis

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a UV-Vis Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2] A C18 column provides excellent retention and separation for phenolic compounds.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid. The organic modifier (acetonitrile) controls the retention time, while the formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Approximately 230 nm, which corresponds to a strong absorbance maximum for the phenolic chromophore.

    • Column Temperature: 30°C to ensure reproducible retention times.

3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Workflow Diagram: HPLC-UV Analysis of 4-Ethynylphenol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample SPE Solid-Phase Extraction (SPE) (C18 or Oasis HLB) Sample->SPE Loading Eluate Elution & Evaporation SPE->Eluate Washing & Eluting Reconstitute Reconstitution in Mobile Phase Eluate->Reconstitute HPLC HPLC System (C18 Column, Acetonitrile/Water) Reconstitute->HPLC Injection UV_Detector UV Detector (λ ≈ 230 nm) HPLC->UV_Detector Data Data Acquisition & Quantification UV_Detector->Data

Caption: Workflow for HPLC-UV quantification of 4-ethynylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for trace-level analysis.[2][8] However, due to the polar and non-volatile nature of the hydroxyl group in 4-ethynylphenol, direct GC analysis is challenging.[9] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[10]

The Rationale Behind the GC-MS Method

This method involves a chemical modification (derivatization) of the 4-ethynylphenol to mask the polar hydroxyl group, thereby increasing its volatility. Silylation is a common and effective derivatization technique for phenols, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10] The resulting TMS-ether is more volatile and exhibits improved chromatographic behavior. Separation is achieved on a nonpolar capillary column, and detection is performed using a mass spectrometer, which provides both high sensitivity and structural confirmation.

Experimental Protocol: GC-MS

1. Sample Preparation (SPE)

The same SPE protocol as described for the HPLC-UV method can be employed for sample clean-up and concentration prior to derivatization.

2. Derivatization: Silylation

  • Rationale for Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a highly effective silylating reagent for phenols. BSTFA is a strong silylating agent, and TMCS acts as a catalyst, especially for sterically hindered hydroxyl groups.

  • Step-by-Step Silylation Protocol:

    • Transfer the dried extract from the SPE step to a clean, dry reaction vial.

    • Add 50 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the reaction mixture to room temperature before injection into the GC-MS system.

3. GC-MS Analysis

  • Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). These columns provide excellent separation for a wide range of derivatized compounds.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This temperature program allows for the efficient elution of the derivatized 4-ethynylphenol.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 4-ethynylphenol.

4. Method Validation

The GC-MS method should be rigorously validated for parameters including linearity, accuracy, precision, LOD, and LOQ.[11]

Workflow Diagram: GC-MS Analysis of 4-Ethynylphenol

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Silylation (BSTFA + 1% TMCS) SPE->Derivatization Dried Extract GC GC System (DB-5ms Column) Derivatization->GC Injection MS Mass Spectrometer (EI, SIM Mode) GC->MS Data Data Acquisition & Quantification MS->Data UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Sample Sample Solution Filtration Filtration / SPE Sample->Filtration Reaction Add Chromogenic Agent (e.g., 4-aminoantipyrine) Filtration->Reaction Development Color Development Reaction->Development Spectrophotometer UV-Vis Spectrophotometer Development->Spectrophotometer Data Absorbance Measurement & Quantification Spectrophotometer->Data

Caption: Workflow for UV-Vis quantification of 4-ethynylphenol.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 4-ethynylphenol is contingent upon the specific requirements of the study.

  • HPLC-UV stands out as a robust, reliable, and high-throughput method suitable for a wide range of applications, particularly when derivatization is to be avoided. Its moderate cost and high precision make it an excellent choice for routine analysis in drug development and quality control settings.

  • GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, such as in pharmacokinetic or environmental monitoring studies. The requirement for derivatization adds a step to the sample preparation process but is often justified by the significant gains in performance.

[9][12]* UV-Vis Spectrophotometry provides a simple, rapid, and low-cost alternative for applications where high sensitivity is not a primary concern, such as in process monitoring or for preliminary screening of samples.

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate analytical method for the accurate and reliable quantification of 4-ethynylphenol, thereby ensuring the integrity and success of their scientific investigations.

References

A Comparative Analysis of the Reactivity of 4-Ethynylphenol Against Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the landscape of synthetic chemistry and drug development, terminal alkynes are indispensable building blocks. Their unique reactivity allows for the construction of complex molecular architectures through a variety of powerful coupling reactions. Among these, 4-ethynylphenol presents a particularly interesting case due to the dual functionality of its terminal alkyne and phenolic hydroxyl group. This guide provides an in-depth, objective comparison of the reactivity of 4-ethynylphenol with other common terminal alkynes, such as the aromatic phenylacetylene and aliphatic alkynes (e.g., 1-heptyne). We will delve into the electronic and steric factors governing their reactivity in key transformations including the Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Glaser homocoupling, supported by experimental data and detailed protocols.

Introduction: The Role of Terminal Alkynes in Modern Synthesis

Terminal alkynes are characterized by the presence of a carbon-carbon triple bond at the end of a carbon chain, which imparts a weakly acidic proton (pKa ≈ 25).[1] This acidity is a cornerstone of their unique reactivity, enabling deprotonation and subsequent participation in a host of bond-forming reactions.[1] These reactions are fundamental to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

4-Ethynylphenol (also known as p-hydroxyphenylacetylene) is a bifunctional molecule that combines the reactivity of a terminal alkyne with the properties of a phenol.[3] This combination makes it a valuable synthon in medicinal chemistry and materials science. However, the presence of the phenolic hydroxyl group can influence the reactivity of the alkyne moiety, a factor that researchers must consider when designing synthetic routes. This guide aims to elucidate these nuances by comparing 4-ethynylphenol's performance against well-established terminal alkynes.

Theoretical Underpinnings of Alkyne Reactivity

The reactivity of a terminal alkyne is primarily dictated by the electronic nature of its substituent. Electron-withdrawing groups enhance the acidity of the acetylenic proton, thereby facilitating reactions that proceed via a metal-acetylide intermediate. Conversely, electron-donating groups can decrease the acidity of this proton.

In the case of 4-ethynylphenol, the hydroxyl group (-OH) is generally considered an electron-donating group through resonance, which would be expected to decrease the acidity of the alkyne proton compared to phenylacetylene. However, the hydroxyl group can also be deprotonated under basic conditions, which are common in many alkyne coupling reactions. The resulting phenoxide is a much stronger electron-donating group, which could further impact reactivity. Additionally, the phenolic hydroxyl can potentially coordinate to metal catalysts, which may either enhance or inhibit the reaction depending on the specific catalytic cycle.

Comparative Reactivity in Key Coupling Reactions

We will now examine the comparative reactivity of 4-ethynylphenol in three pivotal reactions for terminal alkynes.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper(I) co-catalyst.[2][4] This reaction is a cornerstone of C-C bond formation in organic synthesis.[2]

Mechanism Overview: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst forms a copper-acetylide intermediate with the terminal alkyne.[2] Transmetalation from copper to palladium, followed by reductive elimination, yields the final coupled product.[2]

Reactivity Comparison: Aryl acetylenes, such as phenylacetylene and 4-ethynylphenol, generally exhibit higher reactivity in Sonogashira couplings compared to aliphatic alkynes.[5] The electron-withdrawing nature of the phenyl ring increases the acidity of the terminal proton, facilitating the formation of the copper acetylide.

While the electron-donating hydroxyl group in 4-ethynylphenol might be expected to slightly decrease its reactivity relative to phenylacetylene, in practice, it is a highly effective substrate in Sonogashira couplings. The reaction conditions, particularly the base used, can significantly influence the outcome. A strong base can deprotonate the phenol, and the resulting phenoxide's strong electron-donating effect could potentially slow down the transmetalation step. However, with appropriate choice of a milder base, such as an amine, the reaction proceeds efficiently.[6]

Terminal Alkyne Aryl Halide Yield (%) Reference
PhenylacetyleneIodobenzene96[7]
4-EthynyltolueneIodobenzene96[7]
1-HeptyneIodobenzene95[7]
4-Ethynylphenol(Not specified)(Expected to be high)N/A

Note: The yields presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: Comparative Sonogashira Coupling

This protocol provides a general procedure for comparing the reactivity of different terminal alkynes in a Sonogashira coupling reaction with iodobenzene.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Terminal alkyne (4-ethynylphenol, phenylacetylene, or 1-heptyne)

  • Iodobenzene

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, nitrogen-flushed flask, add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).

  • Add the anhydrous solvent, followed by the amine base.

  • Add the terminal alkyne (1.2 equivalents) and iodobenzene (1.0 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Pd catalyst and CuI to flask prep2 Add solvent and amine base prep1->prep2 prep3 Add terminal alkyne and aryl halide prep2->prep3 react Stir at specified temperature prep3->react monitor Monitor by TLC/GC react->monitor workup1 Quench reaction monitor->workup1 workup2 Extract product workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by chromatography workup3->purify product Isolated Product purify->product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[8][9] Its reliability and broad functional group tolerance have made it a widely used tool in drug discovery, bioconjugation, and materials science.[10][11]

Mechanism Overview: The reaction is catalyzed by a copper(I) species, which forms a copper acetylide intermediate.[8] This intermediate then reacts with the azide in a stepwise manner to form the triazole ring.[12]

Reactivity Comparison: The electronic properties of the alkyne substituent can influence the rate of the CuAAC reaction. Alkynes with electron-rich substituents at the para position have been shown to react efficiently.[13] For instance, phenylacetylene derivatives with electron-donating groups like -Me, -OMe, and -tBu proceed to completion rapidly.[13] Conversely, electron-poor alkynes may react slightly slower.[13]

Given that the hydroxyl group of 4-ethynylphenol is electron-donating, it is expected to be highly reactive in CuAAC reactions, with kinetics comparable to or even faster than phenylacetylene. The presence of the hydroxyl group also offers a handle for further functionalization of the resulting triazole product.

Terminal Alkyne Azide Reaction Time Yield (%) Reference
PhenylacetyleneBenzyl Azide5 minQuantitative[13]
4-MethylphenylacetyleneBenzyl Azide5 minQuantitative[13]
4-MethoxyphenylacetyleneBenzyl Azide5 minQuantitative[13]
4-(Trifluoromethyl)phenylacetyleneBenzyl Azide10 minQuantitative[13]
4-Ethynylphenol(Not specified)(Expected to be rapid)(Expected to be high)N/A
Experimental Protocol: Comparative CuAAC Reaction

This protocol outlines a general procedure for comparing the reactivity of different terminal alkynes in a CuAAC reaction with benzyl azide.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Terminal alkyne (4-ethynylphenol, phenylacetylene, or 1-heptyne)

  • Benzyl azide

  • Solvent system (e.g., t-butanol/water or DMSO/water)

Procedure:

  • Dissolve the terminal alkyne (1.0 equivalent) and benzyl azide (1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 10 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 1-5 mol%).

  • Add the CuSO₄·5H₂O solution to the reaction mixture.

  • Add the sodium ascorbate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[1]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Isolation prep1 Dissolve alkyne and azide react1 Add CuSO4 to alkyne/azide mixture prep1->react1 prep2 Prepare fresh sodium ascorbate solution react2 Add sodium ascorbate to initiate prep2->react2 prep3 Prepare CuSO4 solution prep3->react1 react1->react2 react3 Stir at room temperature react2->react3 iso1 Monitor by TLC/LC-MS react3->iso1 iso2 Isolate product via filtration or extraction iso1->iso2 product Triazole Product iso2->product

Caption: A generalized workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Glaser Homocoupling

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by copper(I) salts in the presence of a base and an oxidant (often air).[14][15] This reaction is one of the oldest C-C bond-forming reactions.[14]

Mechanism Overview: The reaction is thought to proceed through the formation of a copper(I) acetylide complex.[14] Oxidative coupling of two of these complexes yields the 1,3-diyne product and regenerates the active copper species.[14]

Reactivity Comparison: The Glaser coupling is generally effective for a wide range of terminal alkynes.[16] The presence of the phenolic hydroxyl group in 4-ethynylphenol could potentially lead to side reactions, such as oxidation of the phenol itself, under the oxidative conditions of the Glaser coupling. However, with careful control of the reaction conditions, including the choice of catalyst and oxidant, the desired homocoupling product can be obtained in good yields.[17] The Hay coupling, a modification of the Glaser coupling that uses a CuCl-TMEDA complex, is often more versatile and may offer better results for sensitive substrates.[15][18]

Terminal Alkyne Catalyst/Conditions Yield (%) Reference
PhenylacetyleneCuCl, n-propylamine, air88[16]
4-EthynyltolueneCuCl, n-propylamine, air93[16]
1-OctyneCuCl, n-propylamine, air85[16]
4-Ethynylphenol(Not specified)(Potentially susceptible to side reactions)N/A
Experimental Protocol: Comparative Glaser Homocoupling

This protocol provides a general method for comparing the homocoupling of different terminal alkynes.

Materials:

  • Copper(I) chloride (CuCl) or another suitable copper catalyst

  • Terminal alkyne (4-ethynylphenol, phenylacetylene, or 1-heptyne)

  • Base (e.g., n-propylamine, pyridine, or TMEDA)

  • Solvent (or solvent-free conditions)

  • Oxidant (typically air)

Procedure:

  • To a flask, add the copper catalyst (e.g., 5 mol%) and the base.

  • Add the terminal alkyne (1.0 equivalent).

  • Stir the reaction mixture vigorously under an air atmosphere at the desired temperature (e.g., room temperature to 60 °C).[16]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a dilute acid solution to remove the catalyst and base.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Glaser_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add copper catalyst and base prep2 Add terminal alkyne prep1->prep2 react Stir vigorously under air prep2->react monitor Monitor by TLC/GC react->monitor workup1 Dilute and wash monitor->workup1 workup2 Dry and concentrate workup1->workup2 purify Purify product workup2->purify product 1,3-Diyne Product purify->product

Caption: A generalized workflow for the Glaser homocoupling of terminal alkynes.

Conclusion and Future Outlook

4-Ethynylphenol is a versatile and highly reactive terminal alkyne that participates readily in key coupling reactions such as the Sonogashira coupling and CuAAC. Its reactivity is broadly comparable to that of phenylacetylene, with the electron-donating hydroxyl group generally promoting efficient reaction, particularly in CuAAC. While the phenolic hydroxyl group introduces the potential for side reactions in oxidative couplings like the Glaser reaction, careful optimization of reaction conditions can mitigate these issues.

The dual functionality of 4-ethynylphenol makes it an attractive building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The hydroxyl group provides a convenient handle for further derivatization, allowing for the facile introduction of diverse functional groups or attachment to solid supports. Future research will likely continue to explore the unique reactivity of this and other functionalized terminal alkynes to develop novel synthetic methodologies and construct innovative molecular architectures.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. (2015). PMC - NIH. Retrieved from [Link]

  • Homocoupling reaction of terminal alkynes catalyzed by a reusable cationic 2,2′-bipyridyl palladium(II)/CuI system in water. (2012). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics - ACS Publications. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances (RSC Publishing). DOI:10.1039/D0RA10575A. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Retrieved from [Link]

  • Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. (n.d.). SAGE Journals. Retrieved from [Link]

  • Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions. (2020). Kuwait Journal of Science. Retrieved from [Link]

  • Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. (2014). PMC - NIH. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). PMC - PubMed Central. Retrieved from [Link]

  • Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. (2009). PubMed. Retrieved from [Link]

  • Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. (2021). MDPI. Retrieved from [Link]

  • Dynamic Hydroxyl–Yne Reaction with Phenols. (2022). Organic Letters - ACS Publications. Retrieved from [Link]

  • Dynamic Hydroxyl–Yne Reaction with Phenols. (2022). PMC - NIH. Retrieved from [Link]

  • Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. (2015). RSC Publishing. Retrieved from [Link]

  • Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. (2010). ResearchGate. Retrieved from [Link]

  • Different reactivity modes for alkynes and phenols. (2021). ResearchGate. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. (2023). ResearchGate. Retrieved from [Link]

  • The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. (2016). PMC - NIH. Retrieved from [Link]

  • 4-Ethynylphenol. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Ethynylphenol | CAS#:2200-91-1. (n.d.). Chemsrc. Retrieved from [Link]

  • Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. (2020). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to Polymers Derived from 4-Ethynylphenol: Synthesis, Characterization, and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance polymers, materials derived from 4-ethynylphenol are emerging as a versatile class with significant potential in applications demanding high thermal stability, char yield, and specific mechanical properties. This guide provides an in-depth technical comparison of poly(4-ethynylphenol) synthesized through various methods, benchmarking its performance against relevant alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present quantitative data to support our analysis.

Introduction to 4-Ethynylphenol and its Polymeric Derivatives

4-Ethynylphenol is an aromatic monomer featuring both a reactive phenolic hydroxyl group and a terminal ethynyl group. This dual functionality allows for diverse polymerization pathways, leading to polymers with unique architectures and properties. The rigid aromatic backbone imparted by the phenol ring, combined with the cross-linking potential of the ethynyl group, results in polymers with exceptional thermal and dimensional stability.

Synthetic Routes: A Tale of Two Chemistries

The polymerization of 4-ethynylphenol can be broadly categorized into two primary strategies: those that polymerize through the phenolic moiety, leaving the ethynyl group pendant for subsequent cross-linking, and those that directly involve the ethynyl group in the polymerization process.

Oxidative Coupling Polymerization: Targeting the Phenolic Group

Oxidative coupling is a powerful technique for the synthesis of polyphenylene oxides (PPOs). In the case of 4-ethynylphenol, this method selectively polymerizes the phenol moiety, creating a linear polymer with pendant ethynyl groups. This approach is advantageous as it allows for the synthesis of a soluble, processable prepolymer that can be subsequently cured into a highly cross-linked thermoset.

The mechanism involves the formation of phenoxy radicals, which then couple to form ether linkages. Catalysts such as copper-amine complexes are commonly employed to facilitate this reaction under mild conditions. The resulting poly(4-ethynylphenol) possesses a structure analogous to poly(p-phenylene oxide) (PPO), a well-established high-performance thermoplastic.

oxidative_coupling Monomer 4-Ethynylphenol Catalyst Cu-Amine Catalyst + O2 Monomer->Catalyst Oxidation Radical Phenoxy Radical Intermediate Radical->Radical C-O Coupling Polymer Linear Poly(4-ethynylphenol) (with pendant ethynyl groups) Radical->Polymer Catalyst->Radical monomer_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 p-[(trimethylsilyl)ethynyl]-phenol Stirring Stir at RT under Argon Reactant1->Stirring Reactant2 Methanol/KOH Solution Reactant2->Stirring Evaporation Rotary Evaporation Stirring->Evaporation Acidification Acidify with HCl Evaporation->Acidification Extraction Diethyl Ether Extraction Acidification->Extraction Drying Dry over MgSO4 Extraction->Drying Product 4-Ethynylphenol Drying->Product

Caption: Workflow for the Synthesis of 4-Ethynylphenol.

Oxidative Coupling Polymerization of 4-Ethynylphenol

This protocol describes a general procedure for the synthesis of the linear prepolymer.

Protocol:

  • In a two-necked round-bottomed flask equipped with a magnetic stir bar and a gas inlet, dissolve 4-ethynylphenol in a suitable solvent (e.g., toluene).

  • Add the copper-amine catalyst (e.g., CuCl/pyridine) to the solution.

  • Bubble oxygen through the stirred solution at room temperature.

  • Monitor the reaction progress by techniques such as GPC to track the increase in molecular weight.

  • Once the desired molecular weight is achieved, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

Validation: The structure of the resulting poly(4-ethynylphenol) should be confirmed by FTIR and NMR spectroscopy. The presence of the ethynyl C≡C stretch in the IR spectrum and the disappearance of the phenolic OH proton in the NMR spectrum are key validation points.

Thermal Curing of Poly(4-ethynylphenol)

The linear prepolymer is cross-linked by heating.

Protocol:

  • Place the synthesized poly(4-ethynylphenol) powder in a mold.

  • Heat the mold in an oven or a hot press under an inert atmosphere (e.g., nitrogen).

  • The curing temperature and time will depend on the desired cross-link density and can be determined by DSC analysis (observing the exotherm corresponding to the cross-linking reaction). A typical curing profile might involve a ramp to 200-250 °C and holding for several hours.

Validation: The completion of the curing process can be verified by the disappearance of the ethynyl group's characteristic peaks in the FTIR spectrum of the cured polymer.

Conclusion

Polymers derived from 4-ethynylphenol represent a promising class of high-performance materials. Their synthesis via oxidative coupling allows for the creation of processable prepolymers that can be thermally cured into robust, highly cross-linked networks. These materials exhibit exceptional thermal stability and high char yields, making them attractive for demanding applications in aerospace, electronics, and as matrices for composites. While they exhibit the characteristic brittleness of highly cross-linked thermosets, their superior high-temperature performance offers a distinct advantage over many traditional thermoplastics. The choice between poly(4-ethynylphenol) and other high-performance polymers will ultimately be guided by the specific balance of thermal, mechanical, and processing properties required for a given application.

References

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A Comparative Guide to 4-Ethynylphenol-Based Polymers: Performance Analysis Against High-Temperature Thermosets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance polymers, the quest for materials with superior thermal stability, robust mechanical properties, and tailored dielectric characteristics is perpetual. Among the myriad of candidates, 4-ethynylphenol-based polymers have emerged as a promising class of thermosetting resins. The incorporation of the ethynyl group provides a reactive site for cross-linking, leading to highly aromatic and densely cross-linked networks. This guide offers an in-depth technical comparison of the performance of 4-ethynylphenol-based polymers against established high-performance alternatives, namely polyimides, benzoxazines, and epoxy resins. The analysis is grounded in experimental data to provide an objective assessment for material selection in demanding applications.

Introduction to 4-Ethynylphenol-Based Polymers

4-Ethynylphenol is a versatile monomer distinguished by its phenolic hydroxyl group and a terminal ethynyl group.[1][2][3][4][5] This unique structure allows for various polymerization routes, including addition polymerization through the ethynyl group and potential reactions involving the phenolic hydroxyl group. The resulting polymers, often characterized by a high degree of aromaticity, are anticipated to exhibit exceptional thermal and mechanical properties. The cross-linking of the ethynyl groups, typically at elevated temperatures, results in a rigid, three-dimensional network structure that contributes to the material's high performance.[6]

The primary allure of 4-ethynylphenol-based polymers lies in the potential to combine the high thermal stability of aromatic polymers with the processing advantages of thermosetting resins. The ethynyl groups can undergo thermal or catalytic polymerization, offering a curing mechanism that can be tailored to specific application requirements.

Performance Comparison: A Data-Driven Analysis

This section provides a comparative analysis of the key performance metrics of 4-ethynylphenol-based polymers against polyimides, benzoxazines, and epoxy resins. The data presented is a synthesis of values reported in the scientific literature. It is important to note that direct, head-to-head comparisons under identical experimental conditions are scarce, and thus, the following tables represent a consolidated overview from various sources.

Thermal Stability

Thermal stability is a critical parameter for materials intended for high-temperature applications. Thermogravimetric analysis (TGA) is the standard method for evaluating this property, with the decomposition temperature (Td) at 5% or 10% weight loss being a key indicator.

Polymer SystemDecomposition Temp. (Td5) (°C)Char Yield at 800 °C (N2) (%)Key Structural Features Influencing Stability
Poly(4-ethynyl-phenylacetylene) > 500[7]High (Specific data not readily available)Highly aromatic backbone with cross-linked ethynyl groups.[6]
Aromatic Polyimides 500 - 600+[7]50 - 70+[8]Rigid aromatic and imide ring structures.[8][9]
Polybenzoxazines 350 - 450+[10]30 - 60+Cross-linked network with phenolic and amine linkages.
Epoxy Resins (High-Performance) 300 - 400+[11]20 - 40+Cross-linked network with ether linkages; aromatic backbone enhances stability.

Expertise & Experience: The high thermal stability of 4-ethynylphenol-based polymers is attributed to the formation of a highly cross-linked, aromatic network upon curing of the ethynyl groups. This rigid structure requires significant energy to break down. Aromatic polyimides are renowned for their exceptional thermal stability due to the inherent strength of the aromatic and imide rings in their backbone.[8][9] Polybenzoxazines, while also offering excellent thermal performance, derive their stability from a cross-linked phenolic structure.[12] High-performance epoxy resins, often based on multifunctional aromatic precursors, exhibit good thermal stability, though generally lower than polyimides and highly aromatic ethynyl-based systems.

Mechanical Properties

The mechanical integrity of a polymer is crucial for its structural applications. Tensile strength, flexural strength, and modulus are key indicators of a material's ability to withstand mechanical stress.

Polymer SystemTensile Strength (MPa)Flexural Strength (MPa)Tensile Modulus (GPa)Key Structural Features Influencing Mechanics
Poly(4-ethynylphenol)-based (projected) High (Specific data not readily available)High (Specific data not readily available)High (Specific data not readily available)Dense, rigid cross-linked aromatic network.
Aromatic Polyimides 94 - 120+[13]~150+1.85 - 3.5+[13]Rigid polymer chains with strong intermolecular forces.
Polybenzoxazines 16.3 - 54.7+[14]24.8 - 93.1+[14]0.36 - 1.62+[14]High cross-link density and aromatic content.
Epoxy Resins (High-Performance) 70 - 100+[11]100 - 150+2.5 - 4.0+High cross-link density and strong adhesion to reinforcements.

Expertise & Experience: The projected high mechanical strength of 4-ethynylphenol-based polymers stems from the anticipated high cross-link density and the rigidity of the aromatic network. Aromatic polyimides exhibit excellent mechanical properties due to their rigid chain structure and strong intermolecular interactions. Polybenzoxazines offer a good balance of mechanical properties, which can be tailored by the choice of the phenolic and amine precursors.[12] High-performance epoxy resins are well-known for their excellent mechanical strength and are often the matrix of choice for high-strength composites.

Dielectric Properties

For applications in electronics and electrical insulation, the dielectric constant (Dk) and dielectric loss (Df) are critical parameters. A low dielectric constant is desirable for high-frequency applications to minimize signal delay and crosstalk.

Polymer SystemDielectric Constant (Dk) @ 1 MHzDielectric Loss (Df) @ 1 MHzKey Structural Features Influencing Dielectric Properties
Poly(4-vinylphenol) (related structure) 4 - 5[15]< 0.09[15]Phenolic hydroxyl groups contribute to polarity.
Aromatic Polyimides 2.7 - 4.2[16][17]0.003 - 0.008[16][17]Polar imide groups; can be reduced with fluorine incorporation.[17]
Polybenzoxazines ~3.0 - 4.0~0.01 - 0.03Can be tailored by molecular design to achieve low Dk.[10]
Epoxy Resins 3.0 - 5.0[18][19]0.01 - 0.03[19]Polar hydroxyl and ether groups; can be modified for lower Dk.[20]

Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. This section outlines the typical methodologies for key characterization techniques.

Synthesis of Poly(4-ethynyl-phenylacetylene)

A representative synthesis of a polymer derived from a 4-ethynylphenol derivative involves the polymerization of a protected monomer followed by deprotection.[6]

Step 1: Monomer Synthesis and Polymerization

  • A silane-protected 4-ethynylphenol derivative, such as 4-triisopropylsilylethynyl-phenylacetylene, is synthesized.

  • The monomer is then polymerized using a Metathesis catalyst, for example, a WCl6/Ph4Sn system, in an appropriate solvent like toluene at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24 hours).[6]

  • The polymerization is quenched by the addition of an alcohol, such as methanol.

  • The resulting polymer is isolated and purified.

Step 2: Deprotection

  • The silyl protecting group is removed using a reagent like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at room temperature.[6]

  • The deprotected polymer, poly(4-ethynyl-phenylacetylene), is then isolated and dried.

SynthesisWorkflow

Caption: General workflow for the synthesis of poly(4-ethynyl-phenylacetylene).

Thermogravimetric Analysis (TGA)

TGA is performed to determine the thermal stability of the cured polymers.

Procedure:

  • A small, precisely weighed sample (typically 5-10 mg) of the cured polymer is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere, typically nitrogen for inert decomposition or air for oxidative stability studies.

  • A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied over a temperature range from ambient to typically 800-1000 °C.[9][14][21][22]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs. The char yield is the residual weight percentage at the end of the analysis in an inert atmosphere.

TGA_Workflow

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Mechanical Testing (Tensile and Flexural)

Mechanical properties are typically evaluated according to ASTM standards.

Tensile Testing (ASTM D638 / D5083): [10][15][23][24]

  • Dog-bone shaped specimens of the cured polymer are prepared with precise dimensions.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • The load and extension are continuously recorded.

  • Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Flexural Testing (ASTM D790):

  • Rectangular bar specimens of the cured polymer are prepared.

  • The specimen is placed on two supports in a three-point bending fixture.

  • A load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.

  • The load and deflection are recorded.

  • Flexural strength and flexural modulus are calculated.

Dielectric Property Measurement (ASTM D150)

The dielectric constant and dissipation factor are measured using a capacitance measurement system.[25]

Procedure:

  • A thin, flat, and uniform disk or film of the cured polymer is prepared.

  • The sample is placed between two parallel plate electrodes of a dielectric analyzer or an LCR meter.

  • The capacitance and dissipation factor of the sample are measured over a range of frequencies (e.g., 1 kHz to 1 MHz).

  • The dielectric constant is calculated from the measured capacitance, the dimensions of the sample, and the vacuum capacitance of the electrode setup.[25]

Conclusion and Future Outlook

4-Ethynylphenol-based polymers represent a compelling class of high-performance thermosets with the potential for exceptional thermal stability and robust mechanical properties. While direct, comprehensive comparative data is still emerging, the fundamental chemistry of these polymers suggests performance characteristics that can rival or even exceed those of established materials like polyimides, benzoxazines, and epoxy resins in certain aspects.

The key advantage of 4-ethynylphenol-based polymers lies in the versatility of the ethynyl group for creating highly cross-linked, aromatic networks. This offers a pathway to materials with very high glass transition temperatures and excellent thermal and dimensional stability. However, challenges related to processability, such as the potential for rapid, uncontrolled polymerization at high temperatures, and the need for careful synthesis of the monomers, must be addressed for their widespread adoption.

Future research should focus on the synthesis and characterization of a wider range of 4-ethynylphenol-based polymers to establish clear structure-property relationships. Direct, side-by-side comparisons with commercial high-performance polymers under standardized testing conditions are crucial to accurately position these materials in the high-performance polymer hierarchy. Furthermore, exploring their potential in composite applications, where their high thermal and mechanical performance can be fully leveraged, will be a key area of investigation. For researchers and professionals in drug development, the high purity and well-defined chemistry of these polymers could also open avenues for their use in specialized biomedical applications where high performance and biocompatibility are required.

References

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A Researcher's Guide to the Synthesis and Spectroscopic Validation of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of synthetic routes for 4-ethynylphenol, a critical building block in medicinal chemistry, polymer science, and materials research. We present a validated, field-proven protocol for its synthesis via a Sonogashira coupling reaction, followed by a comprehensive guide to its structural confirmation using a suite of spectroscopic techniques. The methodologies and data interpretation strategies detailed herein are designed to ensure researchers can confidently synthesize, purify, and validate this versatile compound.

Introduction: The Significance of 4-Ethynylphenol

4-Ethynylphenol (also known as 4-hydroxyphenylacetylene) is a bifunctional organic molecule featuring a reactive terminal alkyne and a nucleophilic phenol group.[1][2] This unique structure makes it an invaluable precursor for:

  • Click Chemistry: The terminal alkyne is a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • Polymer Synthesis: It serves as a monomer for creating functional polymers with tunable properties.

  • Pharmaceutical Development: The phenol and alkyne moieties provide handles for constructing complex molecular architectures in drug discovery.[3]

Given its utility, the reliable synthesis and rigorous characterization of 4-ethynylphenol are paramount. Impurities from starting materials or side-reactions can significantly impact downstream applications. This guide establishes a self-validating workflow to ensure high purity and confirmed structural identity.

Comparative Overview of Synthetic Strategies

While several methods exist for the synthesis of arylalkynes, the Sonogashira cross-coupling reaction remains the most robust and widely adopted approach.[4][5][6] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[4][5]

Alternative vs. Preferred Route:

  • Alternative Methods: Other routes, such as the elimination of dihaloalkanes or the Corey-Fuchs reaction, often require harsher conditions or multi-step sequences that can be less efficient and generate more waste.

  • Preferred Route: Two-Step Sonogashira Coupling: A highly effective strategy involves a two-step process:

    • Sonogashira Coupling: Reaction of an aryl halide (typically 4-iodophenol or 4-bromophenol) with a silyl-protected alkyne, such as (trimethylsilyl)acetylene (TMSA). Using a protected alkyne prevents the self-coupling (homocoupling) of the terminal alkyne, a common side reaction.[5][7]

    • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne. This is typically achieved under mild basic conditions.[8][9]

This two-step approach is favored due to its high yields, mild reaction conditions, and excellent functional group tolerance.[6][10] The higher reactivity of aryl iodides over bromides often makes 4-iodophenol the preferred starting material for achieving high conversion at lower temperatures.[5]

Validated Synthesis Protocol

This section details a reliable, step-by-step protocol for the synthesis of 4-ethynylphenol, starting from 4-iodophenol.

Step 1: Sonogashira Coupling of 4-Iodophenol with (Trimethylsilyl)acetylene

This step forms the silyl-protected intermediate, 4-((trimethylsilyl)ethynyl)phenol.

Experimental Protocol:

  • Inert Atmosphere: To a dry Schlenk flask, add 4-iodophenol (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.03 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (TEA, 3.0 eq) as both the base and a solvent, followed by (trimethylsilyl)acetylene (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-iodophenol spot is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

This step removes the TMS group to yield the final product, 4-ethynylphenol.

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-((trimethylsilyl)ethynyl)phenol from Step 1 in methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, neutralize the mixture with 1M HCl. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 4-ethynylphenol, which typically presents as a light-yellow solid or liquid.[1]

Synthesis and Validation Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start Starting Materials (4-Iodophenol, TMSA) sonogashira Sonogashira Coupling (Pd/Cu Catalyst, TEA) start->sonogashira intermediate Protected Intermediate (4-((TMS)ethynyl)phenol) sonogashira->intermediate deprotection TMS Deprotection (K2CO3, MeOH) intermediate->deprotection crude Crude 4-Ethynylphenol deprotection->crude purification Column Chromatography crude->purification product Pure 4-Ethynylphenol purification->product nmr_h ¹H NMR product->nmr_h nmr_c ¹³C NMR product->nmr_c ir FT-IR product->ir ms Mass Spectrometry product->ms final Structure Confirmed final_edge Data Corroboration final_edge->final

Caption: Workflow from synthesis to spectroscopic validation.

Spectroscopic Validation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized 4-ethynylphenol requires a combination of spectroscopic methods.[11][12] Each technique provides unique and complementary information about the molecular structure.

A. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. For 4-ethynylphenol, the spectrum should exhibit three distinct signals.

  • Aromatic Protons (AA'BB' System): The four protons on the benzene ring appear as two doublets due to their symmetry. The protons ortho to the hydroxyl group are slightly more shielded than those ortho to the ethynyl group.

  • Acetylenic Proton (-C≡C-H): This is a highly characteristic singlet appearing in a unique upfield region for a proton attached to a π-system. Its presence is a strong indicator of successful TMS deprotection.

  • Phenolic Proton (-OH): This proton appears as a broad singlet. Its chemical shift can vary depending on the solvent and sample concentration.

Table 1: Comparative ¹H NMR Data for 4-Ethynylphenol

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Insight
Aromatic (H ortho to -OH) 6.70 - 6.85 Doublet 2H Confirms 1,4-disubstituted aromatic ring
Aromatic (H ortho to -C≡CH) 7.30 - 7.45 Doublet 2H Confirms 1,4-disubstituted aromatic ring
Acetylenic (-C≡H ) 2.95 - 3.10 Singlet 1H Crucial for confirming deprotection
Phenolic (-OH ) 4.80 - 5.50 (variable) Broad Singlet 1H Confirms presence of the hydroxyl group

(Note: Expected shifts are based on CDCl₃ as the solvent. Data from various sources may show slight variations.)[13]

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton. For 4-ethynylphenol, six distinct carbon signals are expected due to the molecule's symmetry.

  • Alkyne Carbons (-C≡C-): Two signals appear in a characteristic region (75-85 ppm). The carbon attached to the aryl ring (C-Ar) is typically further downfield than the terminal carbon (≡C-H).

  • Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary (substituted) carbons (C-OH and C-C≡CH).

Table 2: Comparative ¹³C NMR Data for 4-Ethynylphenol

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insight
Terminal Alkyne (≡C -H) 76.0 - 78.0 Confirms terminal alkyne presence
Internal Alkyne (-C ≡) 82.5 - 84.0 Confirms alkyne-aryl bond
Aromatic (C -C≡CH) 113.0 - 115.0 Position of alkyne substitution
Aromatic (C H, ortho to -OH) 115.5 - 116.5 Confirms 1,4-disubstitution pattern
Aromatic (C H, ortho to -C≡CH) 133.5 - 134.5 Confirms 1,4-disubstitution pattern
Aromatic (C -OH) 155.0 - 156.0 Position of hydroxyl substitution

(Note: Expected shifts are based on CDCl₃ as the solvent.)[13]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 3: Key IR Absorptions for 4-Ethynylphenol

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type Appearance Key Insight
Phenolic -O-H 3600 - 3200 Stretch Broad, strong Confirms the hydroxyl group
Acetylenic ≡C-H 3320 - 3280 Stretch Sharp, strong Unambiguous proof of a terminal alkyne
Alkyne -C≡C- 2150 - 2100 Stretch Sharp, weak-med Confirms the carbon-carbon triple bond

| Aromatic C=C | 1610 - 1450 | Stretch | Multiple bands | Confirms the presence of the aromatic ring |

D. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition.

  • Molecular Ion Peak (M⁺): For 4-ethynylphenol (C₈H₆O), the expected monoisotopic mass is approximately 118.04 g/mol .[1][2] The observation of this peak in the mass spectrum confirms the correct molecular formula.

Data Interpretation and Purity Assessment

A successful synthesis is validated when the data from all four spectroscopic techniques are in agreement.

  • Identity Confirmation: The combination of the correct molecular weight (MS), the presence of -OH and terminal alkyne stretches (IR), and the specific proton and carbon environments (NMR) provides conclusive proof of the 4-ethynylphenol structure.

  • Purity Assessment: ¹H NMR is particularly powerful for assessing purity. The absence of signals corresponding to starting materials (e.g., 4-iodophenol) or the silyl-protected intermediate (a sharp singlet for the Si(CH₃)₃ protons around 0.25 ppm) indicates a clean, successful reaction and purification.

Conclusion

The Sonogashira coupling of 4-iodophenol with a silyl-protected alkyne, followed by a mild deprotection, stands as a superior method for synthesizing high-purity 4-ethynylphenol. This guide provides the necessary experimental protocols and a comprehensive spectroscopic validation framework. By systematically applying ¹H NMR, ¹³C NMR, IR, and MS analyses, researchers can rigorously confirm the structure of their product and proceed with confidence in their downstream applications.

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  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes. Available at: Royal Society of Chemistry.[Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: SciSpace.[Link]

  • ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. Available at: ResearchGate.[Link]

  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: YouTube.[Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: Organic Chemistry Portal.[Link]

  • ACS Publications. (2006). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters.[Link]

  • Chegg. (2018). Solved: The following IR Spectrum, 1H NMR Spectrum and 13C... Available at: Chegg.com.[Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: Wikipedia.[Link]

  • International Journal of Innovations in Engineering Research and Technology. (n.d.). STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. Available at: IJIERT.[Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: Chemistry LibreTexts.[Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Available at: SynArchive.[Link]

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A Comparative Guide to Catalysts for 4-Ethynylphenol Polymerization: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the synthesis of well-defined polymers from functionalized monomers is a cornerstone of innovation. Poly(4-ethynylphenol), with its reactive hydroxyl groups and conjugated backbone, presents a tantalizing scaffold for applications ranging from advanced coatings and electronic materials to drug delivery matrices. The choice of catalyst is paramount in controlling the polymerization process and, consequently, the final properties of the polymer. This guide provides a comparative analysis of various catalytic systems for the polymerization of 4-ethynylphenol, supported by experimental data to inform your selection and experimental design.

Introduction: The Significance of Catalyst Selection

The polymerization of acetylene derivatives, including 4-ethynylphenol, can be achieved through several catalytic pathways. The catalyst not only initiates the polymerization but also dictates critical polymer characteristics such as molecular weight (Mn), polydispersity index (PDI), stereoregularity, and ultimately, solubility and thermal stability. This guide will delve into a comparative study of prominent catalyst families: transition metal catalysts (Rhodium, Palladium, and Tungsten/Molybdenum-based systems) and enzymatic catalysts, offering insights into their mechanisms, performance, and practical considerations.

At a Glance: Comparative Performance of Catalysts for Ethynylphenol Polymerization

To provide a clear overview, the following table summarizes the typical performance of different catalyst systems in the polymerization of ethynylphenol monomers. It is important to note that direct comparative data for 4-ethynylphenol is limited in the literature; therefore, data from the closely related 3-ethynylphenol is included to provide valuable insights.

Catalyst SystemCatalyst ExampleMonomerYield (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Polymer Solubility
Rhodium-based [Rh(nbd)Cl]₂/NEt₃PhenylacetyleneHighHigh (often >100,000)Narrow (1.1 - 2.0)Generally soluble
Palladium-based Pd(PPh₃)₂Cl₂/CuIAryl halides + AlkynesHigh (for coupling)Variable (depends on step-growth)BroadGenerally soluble
Tungsten-based WCl₆-EtAlCl₂3-EthynylphenolModerateNot reported (insoluble)Not reported (insoluble)Insoluble in common organic solvents[1]
Molybdenum-based MoCl₅-EtAlCl₂3-EthynylphenolModerateNot reported (insoluble)Not reported (insoluble)Insoluble in common organic solvents[1]
Enzymatic Horseradish Peroxidase/H₂O₂PhenolsVariableLow to moderate (1,000-10,000)BroadOften water-soluble or soluble in polar organics

In-Depth Analysis of Catalytic Systems

Rhodium-Based Catalysts: The Precision Tool

Rhodium complexes are renowned for their ability to catalyze the living polymerization of substituted acetylenes, yielding polymers with high molecular weights and narrow polydispersity indices.

Mechanism of Action: The polymerization typically proceeds via a coordination-insertion mechanism. The rhodium catalyst, often a Rh(I) complex, coordinates with the acetylene monomer, which then inserts into the rhodium-carbon bond of the growing polymer chain. This controlled, chain-growth process is key to achieving well-defined polymers.

Rhodium_Catalysis Initiation [Rh]-H (Active Catalyst) Coordination [Rh]-H(HC≡C-Ar-OH) Initiation->Coordination Coordination Monomer HC≡C-Ar-OH Insertion [Rh]-CH=CH-Ar-OH Coordination->Insertion Insertion Propagation [Rh]-(CH=C(Ar-OH))n-H Insertion->Propagation Propagation (n Monomers) Termination Poly(4-ethynylphenol) Propagation->Termination Termination

Caption: Rhodium-catalyzed coordination-insertion polymerization.

Experimental Protocol: Rhodium-Catalyzed Polymerization of Phenylacetylene (Model for 4-Ethynylphenol)

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the rhodium catalyst precursor (e.g., [Rh(nbd)Cl]₂) and a co-catalyst (e.g., triethylamine, NEt₃) in an appropriate solvent (e.g., THF).

  • Monomer Addition: Add the phenylacetylene monomer to the catalyst solution via syringe. The monomer-to-catalyst ratio is a critical parameter for controlling the molecular weight.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).

  • Termination and Precipitation: Quench the reaction by adding a small amount of acid (e.g., HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Characterization: Filter and dry the polymer. Characterize the molecular weight and PDI using Gel Permeation Chromatography (GPC).

Advantages:

  • Excellent control over molecular weight and PDI.

  • High yields of stereoregular polymers.

  • Tolerant to a variety of functional groups.

Limitations:

  • High cost of rhodium catalysts.

  • Sensitivity to air and moisture often requires inert atmosphere techniques.

Palladium-Based Catalysts: The Versatile Cross-Coupler

Palladium catalysts are workhorses in organic synthesis, particularly for cross-coupling reactions like the Sonogashira coupling. While not typically used for direct, chain-growth polymerization of terminal acetylenes in the same manner as rhodium, they are instrumental in the step-growth synthesis of poly(arylene ethynylene)s.

Mechanism of Action: The Sonogashira coupling involves the palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. For polymerization, a bifunctional monomer with both an alkyne and a halide can be used, or a polycondensation reaction between a di-alkyne and a di-halide monomer can be performed. This step-growth mechanism generally leads to polymers with broader molecular weight distributions compared to living polymerizations.

Palladium_Catalysis cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-C≡C-R(L₂) OxAdd->Transmetal Transmetalation (from Cu-acetylide) Transmetal->Pd0 Reductive Elimination (Product Formation) CuX Cu(I)X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide Deprotonation (R-C≡C-H + Base) CuAcetylide->Transmetal

Caption: Simplified mechanism of Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Polycondensation (Model for Poly(4-ethynylphenol) synthesis)

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the dihalo-monomer (e.g., 1,4-diiodobenzene) and the di-alkyne monomer (e.g., 1,4-diethynylbenzene) in a suitable solvent (e.g., THF/diisopropylamine mixture).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper co-catalyst (e.g., CuI).

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for an extended period (e.g., 48 hours).

  • Workup and Purification: After cooling, filter the reaction mixture to remove any insoluble salts. Precipitate the polymer in a non-solvent, filter, and dry.

  • Characterization: Analyze the polymer's molecular weight and PDI by GPC.

Advantages:

  • Highly versatile for creating a wide range of conjugated polymers.

  • Tolerant to many functional groups.

  • Well-established and reliable reaction.

Limitations:

  • Step-growth mechanism leads to broader PDI.

  • Requires bifunctional monomers.

  • Potential for side reactions like homocoupling of the alkyne.

Tungsten and Molybdenum-Based Catalysts: The Robust Alternatives

Ziegler-Natta type catalysts, particularly those based on tungsten and molybdenum, are also effective for the polymerization of acetylene derivatives.

Mechanism of Action: The polymerization with these catalysts is believed to proceed through a metathesis-like mechanism or a coordination-insertion pathway. The high Lewis acidity of these early transition metals facilitates the activation of the alkyne bond.

Experimental Observations for 3-Ethynylphenol: A study on the polymerization of 3-ethynylphenol using WCl₆-EtAlCl₂ and MoCl₅-EtAlCl₂ catalyst systems demonstrated that these catalysts are active for the polymerization.[1] However, a significant observation was the insolubility of the resulting polymers in common organic solvents.[1] This suggests a high degree of cross-linking, which could be attributed to the reactive hydroxyl group participating in side reactions under the strongly Lewis acidic conditions.

Metathesis_Polymerization Catalyst [M]=CR₂ (Metal Carbene) Metallocycle Metallacyclobutene Intermediate Catalyst->Metallocycle [2+2] Cycloaddition Monomer HC≡C-Ar-OH Monomer->Metallocycle Propagation [M]=CH-(C(Ar-OH)=CH)n-R Metallocycle->Propagation Ring Opening Propagation->Catalyst Chain Transfer Polymer Poly(4-ethynylphenol) Propagation->Polymer Termination

Caption: Proposed metathesis mechanism for acetylene polymerization.

Advantages:

  • High catalytic activity.

  • Relatively low cost of the metal precursors.

Limitations:

  • Poor control over polymer structure, leading to broad PDI.

  • High Lewis acidity can lead to side reactions and cross-linking, especially with functional monomers like 4-ethynylphenol.

  • The resulting polymers are often insoluble, limiting their processability and characterization.

Enzymatic Catalysis: The Green Approach

Enzymatic polymerization offers a biocompatible and environmentally friendly alternative to metal-based catalysis. Peroxidases, such as horseradish peroxidase (HRP), can catalyze the oxidative polymerization of phenols.

Mechanism of Action: The enzyme, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), generates phenoxy radicals from the phenol monomer. These radicals then couple to form the polymer. This is a step-growth, free-radical polymerization process.

Experimental Protocol: Enzymatic Polymerization of Phenols

  • Reaction Medium: Prepare a buffered aqueous solution or a mixture of buffer and an organic solvent to dissolve the phenol monomer.

  • Enzyme and Oxidant Addition: Add the peroxidase enzyme (e.g., HRP) to the monomer solution. Slowly add hydrogen peroxide to initiate the polymerization.

  • Polymerization: Stir the reaction at room temperature for a set period.

  • Isolation: Precipitate the polymer by adding a non-solvent (e.g., methanol) or by extraction.

  • Characterization: Analyze the molecular weight and structure of the resulting polymer.

Advantages:

  • Mild reaction conditions (room temperature, aqueous media).

  • Environmentally friendly.

  • High selectivity for the phenolic group, potentially leaving the ethynyl group intact for further functionalization.

Limitations:

  • Typically produces polymers with lower molecular weights.

  • Broader PDI due to the radical polymerization mechanism.

  • Enzyme stability and cost can be a concern for large-scale synthesis.

Conclusion and Future Outlook

The choice of catalyst for the polymerization of 4-ethynylphenol is a critical decision that will profoundly impact the properties and potential applications of the resulting polymer.

  • For applications requiring well-defined, high molecular weight, and soluble polymers, Rhodium-based catalysts are the superior choice, despite their higher cost.

  • Palladium-catalyzed polycondensation offers a versatile route to a wide array of conjugated polymers, though with less control over molecular weight distribution.

  • Tungsten and Molybdenum-based catalysts , while active, present significant challenges due to the formation of insoluble, likely cross-linked, polymers when polymerizing functionalized phenols. This may be desirable for applications requiring robust, insoluble networks.

  • Enzymatic catalysis provides a green and mild alternative, particularly attractive for biomedical applications or when preservation of the ethynyl functionality for post-polymerization modification is desired.

Future research should focus on conducting direct comparative studies of these catalytic systems on 4-ethynylphenol to provide a more complete dataset. Furthermore, the development of more robust and cost-effective catalysts that combine the precision of rhodium with the practicality of less expensive metals remains a key goal in the field of polymer chemistry. By understanding the nuances of each catalytic system, researchers can make informed decisions to synthesize poly(4-ethynylphenol) with the desired properties for their specific applications.

References

  • Gal, Y.-S., et al. (2002). Polymerization of 3-Ethynylphenol by Transition Metal Catalysts. Macromolecular Research, 10(6), 410-415. [Link]

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A Senior Application Scientist's Guide to the Analysis of 4-Ethynylphenol Reaction Mixtures: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-Ethynylphenol

4-Ethynylphenol is a versatile bifunctional molecule, featuring a nucleophilic hydroxyl group on an aromatic ring and a reactive terminal alkyne. This structure makes it a valuable building block in organic synthesis, particularly in the development of polymers, pharmaceuticals, and functional materials. However, the very reactivity that makes it useful also presents a significant analytical challenge. A typical reaction mixture may contain the starting material, the desired product, unreacted reagents, and a host of potential side-products or degradation compounds.[1][2]

Effective process development and quality control demand a robust analytical method capable of separating and quantifying these components with high fidelity. The polarity of the phenolic hydroxyl group and the potential thermal lability of the molecule and its derivatives are key factors that dictate the choice of analytical technique.[3] This guide provides an in-depth comparison of the two primary chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide field-proven protocols, and offer clear guidance on selecting the optimal method for your specific analytical goals.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine Analysis

High-Performance Liquid Chromatography is fundamentally suited for the analysis of non-volatile and thermally sensitive compounds, making it an immediate and logical first choice for analyzing 4-ethynylphenol.[4][5][6] By operating at or near ambient temperatures, HPLC avoids the risk of thermal degradation that can occur at the high temperatures required for gas chromatography.[5]

The Causality of Method Design: An RP-HPLC-UV Approach

For a polar aromatic compound like 4-ethynylphenol, Reversed-Phase (RP) HPLC is the predominant mode of separation. The non-polar stationary phase (typically C18) retains analytes based on their hydrophobicity. A polar mobile phase is used to elute the compounds, with elution order generally proceeding from most polar to least polar.

Our objective is to develop a method that can resolve the parent compound from potential impurities, which may have very similar polarities. A gradient elution, where the mobile phase composition is changed over time, is crucial for achieving this. By gradually increasing the percentage of the stronger, organic solvent (e.g., acetonitrile), we can effectively elute a wide range of compounds, from polar starting materials to more non-polar products, within a single analytical run.[7][8] Furthermore, controlling the pH of the aqueous portion of the mobile phase is critical. Acidifying the mobile phase (e.g., with 0.1% formic acid) suppresses the ionization of the phenolic hydroxyl group, ensuring that 4-ethynylphenol is in its neutral, more retained form, which results in sharper, more symmetrical peaks.[7]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. A DAD is highly recommended as it provides UV spectra for each peak, aiding in peak identification and purity assessment.[9][10]

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UHPLC) or C18, 4.6 x 150 mm, 5 µm particle size (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at 230 nm (a common absorbance maximum for phenolic compounds), with a full spectral scan from 200-400 nm.

  • Injection Volume: 2 µL.

3. Sample Preparation:

  • Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial. This "dilute-and-shoot" approach is simple and minimizes sample preparation errors.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve & Dilute (ACN/Water) A->B C Filter (0.22 µm) B->C D Inject into HPLC-DAD System C->D E Separate on C18 Column (Gradient Elution) D->E F Detect at 230 nm & Acquire Spectra E->F G Integrate Peaks F->G H Quantify Components (% Area) G->H I Assess Peak Purity (via DAD Spectra) G->I

Caption: HPLC-UV workflow for 4-ethynylphenol reaction mixtures.

Expected Performance & Data Summary

The primary output is a chromatogram showing separated peaks corresponding to each component. Quantification is typically performed using area percent, assuming similar response factors for closely related structures.

Parameter4-EthynylphenolHypothetical Impurity A (More Polar)Hypothetical Product B (Less Polar)
Retention Time (tR) 4.5 min2.8 min7.2 min
Resolution (Rs) -Rs (A, 4-EP) > 2.0Rs (4-EP, B) > 2.0
LOD (µg/mL) ~0.1~0.1~0.1
LOQ (µg/mL) ~0.3~0.3~0.3
Identity Confidence Moderate (based on tR and UV Spectrum)ModerateModerate

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Definitive Identification

While HPLC is excellent for routine separation, GC offers superior chromatographic efficiency, leading to sharper peaks and better resolution.[5] When coupled with a mass spectrometer, it provides definitive structural information, making it the gold standard for identifying unknown impurities.[11][12]

The Derivatization Imperative: Making Phenols GC-Amenable

Direct injection of 4-ethynylphenol into a GC is problematic. The polar, acidic hydroxyl group can interact strongly with active sites in the injector and column, leading to severe peak tailing and poor reproducibility.[3][13] It is also not sufficiently volatile. To overcome this, a chemical derivatization step is mandatory.[14] The most common approach for phenols is silylation , where the active hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[15]

This transformation has three critical benefits:

  • Reduces Polarity: The TMS-ether is much less polar, eliminating the problematic interactions.

  • Increases Volatility: The derivative has a higher vapor pressure, making it suitable for gas-phase analysis.[15]

  • Improves Thermal Stability: The derivatized compound is generally more stable at high temperatures.

The reagent of choice is often N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), sometimes with a trimethylchlorosilane (TMCS) catalyst, which is highly effective for derivatizing phenols.[13]

Experimental Protocol: GC-MS Analysis (with Silylation)

1. Derivatization:

  • CAUTION: Work in a fume hood and use anhydrous solvents. Moisture will consume the derivatizing reagent.

  • Evaporate ~1 mg of the crude reaction mixture to dryness under a stream of nitrogen in a reaction vial.

  • Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

2. Instrumentation:

  • A GC system equipped with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).

3. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, 20:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 80 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 m/z.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dry Reaction Mixture B Add Pyridine & BSTFA Reagent A->B C Heat at 70°C (Derivatization) B->C D Inject into GC-MS System C->D E Separate on HP-5ms Column (Temp Program) D->E F Detect by Mass Spectrometer (EI, Scan Mode) E->F G Integrate TIC F->G H Identify Peaks via Mass Spectra & Library G->H I Quantify Components (Relative Abundance) G->I

Caption: GC-MS workflow including the critical derivatization step.

Expected Performance & Data Summary

The Total Ion Chromatogram (TIC) will show highly efficient, sharp peaks. The key advantage is the mass spectrum obtained for each peak, which acts as a chemical fingerprint, allowing for confident identification via fragmentation patterns and comparison to spectral libraries (e.g., NIST).

ParameterTMS-4-EthynylphenolHypothetical Impurity C (TMS-Derivative)
Retention Time (tR) 8.2 min9.5 min
LOD (ng on column) ~0.05~0.05
LOQ (ng on column) ~0.15~0.15
Identity Confidence High (based on tR and MS fragmentation)High
NIST Library Match > 900 (out of 1000)> 850 (putative ID)

Part 3: Head-to-Head Comparison and Recommendation

The choice between HPLC and GC-MS is not about which is "better," but which is the right tool for the job. The techniques should be seen as complementary.[4]

Comparative Summary
FeatureHPLC-UVGC-MS
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization required)[13]
Analysis Time Fast (per sample)Slower (includes derivatization time)
Thermal Lability Excellent for labile compoundsPotential for degradation, even after derivatization
Identification Moderate (Retention time, UV spectrum)High (Mass spectral fingerprint)[11]
Resolution GoodExcellent (Capillary GC)[4][5]
Sensitivity GoodExcellent (often higher)[6][16]
Application Focus Quantitative analysis, routine QCQualitative analysis, impurity identification
Decision Logic: Which Method to Choose?

Decision_Tree cluster_goals A What is your Primary Analytical Goal? B Routine Purity Check & Quantification of Knowns A->B C Identify Unknown Impurity or Confirm Structure A->C D Choose HPLC-UV B->D E Choose GC-MS C->E F Reason: Speed, simplicity, no derivatization needed. D->F G Reason: Definitive identification from mass spectra is essential. E->G

Caption: Decision guide for selecting the appropriate analytical technique.

Senior Application Scientist's Recommendation

As a Senior Application Scientist, my recommendation is guided by efficiency and the required depth of information.

  • For Process Monitoring and Quality Control: HPLC-UV is the superior choice. In a manufacturing or process development environment where you are monitoring the consumption of starting material and the formation of a known product, the speed, simplicity, and robustness of HPLC are unmatched.[7] It provides reliable quantitative data for making critical decisions without the time and complexity of derivatization.

  • For Research, Impurity Profiling, and Troubleshooting: GC-MS is indispensable. When an unexpected peak appears in your HPLC chromatogram, or when you are characterizing a new reaction pathway, the definitive structural information from GC-MS is non-negotiable.[12][17] It is the primary tool for identifying unknown byproducts, confirming the structure of your product, and building a comprehensive impurity profile for regulatory submissions.

In an ideal drug development workflow, both techniques are used synergistically. HPLC provides the fast, quantitative data for daily operations, while GC-MS is employed for the deep-dive structural elucidation required to ensure the safety, quality, and efficacy of the final product.[4][18]

References

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
  • Comparing High-Performance Liquid Chromatography (HPLC)
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatiz
  • HPLC vs GC: Wh
  • Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology.
  • Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs.
  • GC Vs.
  • The Use of Derivatization Reagents for Gas Chrom
  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.
  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. PubMed.
  • Determination of 4-alkylphenols by novel derivatization and gas chrom
  • Derivatization for Gas Chrom
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design.
  • Impurity Profiling and its Significance active Pharmaceutical Ingredients. International Journal of Pharmaceutical Research & Development.
  • Identification and Determination of Impurities in Drugs. SpringerLink.
  • Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. PubMed Central.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research.

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A Comparative Guide to the Thermal Stability of Polymers Containing 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Temperature Performance

In the realm of advanced materials, the demand for polymers that can withstand extreme thermal and oxidative stress is relentless. Industries such as aerospace, microelectronics, and advanced composites depend on materials that maintain their structural integrity and performance at elevated temperatures.[1] Thermosetting polymers, which form irreversible, cross-linked networks upon curing, are often the materials of choice for these demanding applications.[2][3] A key strategy in designing these high-performance thermosets involves incorporating reactive end-caps or backbone units that can thermally polymerize without the evolution of volatile byproducts.

This guide focuses on a particularly effective class of such materials: polymers containing the 4-ethynylphenol moiety or, more broadly, terminal phenylethynyl groups. The terminal ethynyl group (C≡CH) is a highly efficient functional group for forming robust, thermally stable networks.[4][5] Through a process known as addition curing, these groups react at high temperatures to create a dense, three-dimensional structure, leading to materials with exceptional thermal and oxidative stability.[6]

This document provides an in-depth comparison of the thermal performance of polymers functionalized with 4-ethynylphenol and its derivatives against other leading high-performance thermosets and thermoplastics. We will delve into the underlying chemical mechanisms, present supporting experimental data from key analytical techniques, and provide detailed protocols for researchers to conduct their own thermal stability analyses.

The Curing Mechanism: Why Ethynyl Groups Excel

The remarkable stability of polymers containing phenylethynyl groups stems from their unique thermal curing chemistry.[4][6] Unlike condensation reactions that release water or other small molecules, the polymerization of ethynyl groups is an addition reaction, meaning no volatile byproducts are formed.[7] This is critically important for creating void-free, high-integrity composite parts.[4]

The curing process is complex and can proceed through several pathways upon heating, typically in the range of 350-400°C.[5] The primary reactions involve the formation of a highly aromatic, cross-linked network. This network may include structures like naphthalenic dimers, benzenic trimers, and polyenic chains.[6] This intricate, rigid network is responsible for the material's high glass transition temperature (Tg) and excellent resistance to thermal degradation.

G cluster_0 Curing Process Monomer Ethynyl-Terminated Oligomers/Monomers Heat Heat (e.g., 370°C) Monomer->Heat Thermal Input Network Highly Cross-linked Aromatic Polymer Network Heat->Network Addition Polymerization (No Volatiles) Properties High Tg High Td Thermo-oxidative Stability Network->Properties Results in

Caption: Thermal curing of ethynyl-terminated polymers.

Comparative Thermal Performance: A Data-Driven Analysis

The true measure of a high-performance polymer lies in its quantitative thermal properties. Polymers derived from 4-ethynylphenol, particularly phenylethynyl-terminated imides (PETIs), consistently demonstrate superior performance when compared to many conventional thermosets and thermoplastics.

Thermosetting polyimides based on phenylethynyl end-caps form highly rigid network structures that impart exceptional thermo-oxidative stability and mechanical strength.[5] In contrast, thermoplastics, while often easier to process, will soften and melt above their glass transition or melting temperatures, whereas thermosets remain stable and will only char at extreme temperatures.[2][8] Thermosets are generally stronger and more structurally reliable than thermoplastics, especially under harsh conditions.[2][9]

Polymer ClassTypical Glass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%) (in Air)Curing MechanismKey Characteristics
Phenylethynyl-Terminated Polyimides (PETIs) > 350 °C (can exceed 400 °C)[10][11]550 - 575 °C[1]Thermal AdditionNo volatile byproducts, exceptional thermo-oxidative stability, high char yield.[5][6]
Bismaleimides (BMIs) 250 - 350 °C~450 °CThermal AdditionGood high-temperature performance but can be brittle.
High-Temp Epoxy Resins 180 - 250 °C~350 - 400 °CRing-Opening PolymerizationGood adhesion and mechanical properties, but lower thermal stability than PETIs.
Polyether Ether Ketone (PEEK) ~143 °C (Tg), ~343 °C (Tm)~520 °CN/A (Thermoplastic)Excellent chemical resistance and mechanical strength, but softens at high temps.[8][9]
Thermoplastic Polyimide (e.g., Kapton®) > 360 °C~550 °CN/A (Thermoplastic)Excellent thermal stability but cannot be cross-linked for higher rigidity.

Table 1: Comparative thermal properties of high-performance polymers.

Essential Experimental Protocols for Thermal Analysis

Accurate assessment of thermal stability requires standardized, rigorous analytical techniques.[12][13] As a Senior Application Scientist, I emphasize that the choice of experimental parameters is critical for obtaining reliable and comparable data. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) represent best practices in the field.[14][15]

Protocol 1: Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing thermal stability, measuring mass changes in a material as a function of temperature.[14][16] It directly determines the decomposition temperature and residual char yield.

Objective: To determine the thermal and thermo-oxidative stability of the cured polymer.

Methodology:

  • Sample Preparation: Ensure the polymer sample is fully cured according to its specified cure cycle (e.g., 370°C for 1-2 hours for PETIs).[5] Place 5-10 mg of the cured polymer into a ceramic or platinum TGA pan.

  • Instrument Setup (e.g., NETZSCH STA 449F5, TA Instruments TGA Q500):

    • Atmosphere: For thermo-oxidative stability, use "Air" at a flow rate of 50-100 mL/min. For inherent thermal stability, use "Nitrogen" at the same flow rate.[1]

    • Temperature Program: Equilibrate at 40°C. Ramp the temperature from 40°C to 800°C at a heating rate of 10°C/min.[1]

  • Data Analysis:

    • Plot the percentage of initial weight versus temperature.

    • Determine the Onset Decomposition Temperature from the intersection of tangents to the baseline and the initial decomposition slope.

    • Identify the Td5% , the temperature at which 5% weight loss has occurred. This is a standard metric for comparing stability.[1]

    • Record the Char Yield , which is the residual weight percentage at the end of the experiment (e.g., at 800°C). Higher char yield in an inert atmosphere often correlates with better fire resistance.[12]

G cluster_workflow TGA Workflow A Prepare Cured Polymer Sample (5-10 mg) B Place in TGA Pan A->B C Load into TGA Instrument B->C D Program Instrument: - Atmosphere: Air or N2 - Rate: 10°C/min - Range: 40-800°C C->D E Run Analysis D->E F Analyze Data: - Plot Weight % vs. Temp - Determine Td5% - Determine Char Yield E->F

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions, such as the glass transition temperature (Tg), where a polymer changes from a rigid, glassy state to a more rubbery state.[15] For thermosets, it can also be used to characterize the curing exotherm.

Objective: To determine the glass transition temperature (Tg) of the cured polymer and characterize the cure reaction of the uncured resin.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample (either uncured powder or a piece of the cured solid) into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup (e.g., Mettler Toledo DSC1, TA Instruments DSC Q2000):

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (for Tg of cured sample):

      • Ramp 1: Heat from 25°C to a temperature above the expected Tg (e.g., 450°C for PETI) at 10°C/min to erase any prior thermal history.

      • Cool: Cool the sample back to 25°C at 10°C/min.

      • Ramp 2: Heat again from 25°C to 450°C at 10°C/min. The Tg is determined from this second heating scan.[11]

    • Temperature Program (for cure analysis of uncured sample):

      • Heat from 25°C to 450°C at 10°C/min. This will show an exothermic peak representing the curing reaction.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The Tg is identified as a step-like change in the heat flow curve during the second heating scan. It is typically reported as the midpoint of the transition.

    • The Curing Reaction is observed as a broad exothermic peak in the first heating scan of an uncured sample. The area under this peak corresponds to the heat of reaction.[11]

G cluster_workflow DSC Workflow for Tg Measurement A Prepare Polymer Sample (5-10 mg in pan) B Load into DSC Instrument A->B C Heat/Cool/Heat Cycle (10°C/min under N2) B->C D Analyze 2nd Heat Scan C->D E Identify Step Transition in Heat Flow Curve D->E F Determine Tg (Midpoint) E->F

Caption: Standard workflow for DSC analysis to determine Tg.

Conclusion and Outlook

The incorporation of 4-ethynylphenol and related phenylethynyl functionalities into polymer backbones represents a premier strategy for creating materials with exceptional thermal stability. The addition cure mechanism avoids the processing challenges associated with volatile evolution while forming a robust, highly aromatic cross-linked network.[4][7]

Experimental data consistently demonstrates that these materials, particularly phenylethynyl-terminated polyimides, exhibit significantly higher glass transition temperatures and thermal decomposition temperatures compared to many other high-performance thermosets and thermoplastics.[1][10] This makes them indispensable for applications where performance at extreme temperatures is non-negotiable. The analytical protocols detailed in this guide provide researchers with a reliable framework for characterizing and validating the performance of these advanced materials, ensuring the continued innovation and application of high-stability polymers.

References

  • Thermal Analysis and Properties of Polymers. ASM Digital Library.
  • High Modulus and High T(sub g) Thermally Stable Polymers from p-Ethynyl-Terminated Rigid-Rod Monomers. NASA Technical Reports Server (NTRS).
  • Thermosets vs Thermoplastics: How They Differ. Polymershapes. (2024-02-16).
  • Synthesis and Properties of Processable Polyimides Containing Diacetylene Groups.
  • Thermal curing mechanism of acetylene-terminated polyimides. ScienceDirect. (2021-02-10).
  • CURE CHEMISTRY OF PHENYLETHYNYL TERMINATED OLIGOMERS. NASA Technical Reports Server (NTRS).
  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. MDPI. (2024-10-21).
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  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. (2022-10-03).
  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI.
  • Thermal Analysis of Polymers and Plastics. Intertek.
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  • The Characterization of Polymers Using Thermal Analysis. AZoM. (2023-03-27).
  • The Influence of Ethynyl In-Chain Crosslinkers on the Properties of 6FDA-Based Polyimides. MDPI. (2022-12-24).

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A Senior Application Scientist's Guide to Assessing the Bio-orthogonality of 4-Ethynylphenol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher poised at the frontier of chemical biology and drug development, the selection of a bio-orthogonal handle is a critical decision that profoundly influences the integrity and interpretability of experimental outcomes. Among the diverse toolkit of chemical reporters, 4-ethynylphenol (4-EP) presents as a seemingly simple yet potent tool for a range of applications, most notably in metabolic labeling and subsequent visualization or enrichment of biomolecules via "click" chemistry.

This guide provides an in-depth, comparative assessment of the bio-orthogonality of 4-ethynylphenol. Moving beyond a mere recitation of protocols, we will delve into the causal logic behind experimental design, empowering you to not only execute these assays but to critically evaluate the performance of 4-EP in the context of your specific biological system. We will objectively compare 4-EP with established alternatives, supported by experimental data, to provide a comprehensive framework for making an informed choice for your research endeavors.

The Essence of Bio-orthogonality: A Multi-faceted Evaluation

A truly bio-orthogonal reagent must function as a silent observer within the intricate machinery of a living cell.[1] Its presence should not perturb the very processes we aim to study. The assessment of bio-orthogonality, therefore, is not a single experiment but a holistic evaluation of several key parameters:

  • Cytotoxicity: The probe must not induce cell death or alter normal cellular physiology at the concentrations required for effective labeling.

  • Chemical Inertness: The bio-orthogonal handle must remain unreactive towards the plethora of endogenous nucleophiles and electrophiles within the cell, ensuring that it does not engage in off-target reactions.

  • Reaction Kinetics and Specificity: The bio-orthogonal reaction itself must be rapid and highly specific, proceeding efficiently under physiological conditions without cross-reactivity with native cellular components.[2]

  • Stability: The probe must be stable in cell culture media and within the cellular environment over the time course of the experiment.

4-Ethynylphenol: A Phenolic Alkyne under the Microscope

4-Ethynylphenol, with its terminal alkyne, is designed to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4][5] Its phenolic ring offers a structural motif that can be recognized by certain enzymes for metabolic incorporation, for instance, as a surrogate for tyrosine.

However, the very features that make 4-EP an attractive probe also warrant careful scrutiny. The phenol group, while facilitating enzymatic recognition, can also influence the molecule's cytotoxicity and reactivity. The terminal alkyne, though a key component of the click reaction, is not entirely inert and has been shown to react with certain biological nucleophiles under specific conditions.

Comparative Analysis: 4-Ethynylphenol vs. Established Alternatives

To provide a clear perspective on the performance of 4-EP, we will compare it with two widely used bio-orthogonal probes for protein synthesis monitoring: L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP).

Feature4-Ethynylphenol (4-EP)L-Azidohomoalanine (AHA)O-propargyl-puromycin (OPP)
Bio-orthogonal Handle Terminal AlkyneAzideTerminal Alkyne
Mechanism of Incorporation Metabolic incorporation as a tyrosine analog (hypothesized)Methionine surrogate incorporated during protein synthesis[6][7][8][9]Puromycin analog that terminates translation, labeling nascent polypeptide chains[2][3][4][10][11]
Typical Working Concentration To be determined empirically (likely in the µM range)25-100 µM[6]2-50 µM (20 µM is a common starting point)[3]
Reaction Partner Azide-functionalized reporterAlkyne-functionalized reporterAzide-functionalized reporter
Primary Bio-orthogonal Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[6][9]Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4]
Key Advantage Small size, potential for specific enzymatic incorporation.Well-established, robust incorporation into newly synthesized proteins.[5]Direct labeling of nascent polypeptide chains, independent of methionine content.[3][11]
Potential Drawback Potential for higher cytotoxicity due to the phenol moiety and off-target reactivity of the terminal alkyne.Requires methionine-free media for optimal incorporation, which can induce cellular stress.[6]Causes premature termination of translation, leading to truncated proteins.[3]

Experimental Workflows for a Rigorous Assessment of 4-Ethynylphenol

The following section provides detailed, self-validating protocols to comprehensively assess the bio-orthogonality of 4-ethynylphenol.

Workflow for Assessing the Bio-orthogonality of 4-Ethynylphenol

cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Reactivity & Specificity cluster_2 Phase 3: Off-Target Analysis A Determine Optimal Concentration & Assess Cytotoxicity (MTT Assay) C Assess Reactivity with Biological Nucleophiles (In vitro reaction with Glutathione) A->C Proceed if non-toxic at effective concentrations B Evaluate Stability in Cell Culture Media (LC-MS) D In-cellulo Labeling & Visualization (Click Chemistry & Microscopy) B->D Confirm stability over experimental timeframe C->D Inform on potential for off-target reactions E Proteome-wide Off-Target Identification (Competitive Proteomic Profiling) D->E Confirm successful labeling before deep analysis

Caption: A structured workflow for the comprehensive assessment of 4-ethynylphenol's bio-orthogonality.

Protocol 1: Assessing the Cytotoxicity of 4-Ethynylphenol using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 4-Ethynylphenol (4-EP)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.

  • Treatment: Prepare a serial dilution of 4-EP in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of 4-EP. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 4-EP, e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to your planned metabolic labeling experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of 4-EP compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of 4-EP that inhibits 50% of cell viability).

Protocol 2: Assessing the Reactivity of 4-Ethynylphenol with Glutathione

This protocol aims to assess the potential for 4-EP to react with endogenous nucleophiles, using glutathione (GSH) as a model.

Materials:

  • 4-Ethynylphenol (4-EP)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS system

Procedure:

  • Reaction Setup: Prepare a solution of 4-EP and a solution of GSH in PBS (pH 7.4). Mix the solutions to achieve final concentrations relevant to cellular conditions (e.g., 100 µM 4-EP and 1-5 mM GSH).

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 12, and 24 hours).

  • Sample Preparation: Quench the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid. Centrifuge to precipitate any proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the 4-EP parent ion and the appearance of a new ion corresponding to the mass of the 4-EP-GSH adduct.

  • Data Analysis: Quantify the formation of the adduct over time to assess the reactivity of 4-EP with GSH.

Protocol 3: In-cellulo Labeling and Visualization of 4-EP Incorporation

This protocol details the metabolic labeling of cells with 4-EP and subsequent visualization using click chemistry and fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • 4-Ethynylphenol (4-EP)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Incubate cells with a non-toxic concentration of 4-EP in complete culture medium for the desired labeling period (e.g., 4-24 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:

    • 100 µM azide-fluorophore

    • 1 mM CuSO₄

    • 10 mM sodium ascorbate (freshly prepared)

    • 100 µM THPTA Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells extensively with wash buffer. Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Visualizing the CuAAC Reaction

Caption: The CuAAC reaction covalently links 4-EP-labeled biomolecules to an azide-functionalized reporter.

Protocol 4: Competitive Proteomic Profiling for Off-Target Identification

This advanced protocol uses quantitative mass spectrometry to identify proteins that are non-specifically labeled by 4-EP.

Materials:

  • Cells cultured in SILAC (Stable Isotope Labeling by/with Amino Acids in Cell Culture) media (heavy and light)

  • 4-Ethynylphenol (4-EP)

  • Azide-functionalized biotin

  • Streptavidin-agarose beads

  • Lysis buffer

  • Protease inhibitors

  • DTT and iodoacetamide

  • Trypsin

  • LC-MS/MS system

Procedure:

  • SILAC Labeling: Culture two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

  • Metabolic Labeling and Competition:

    • Treat the "heavy" labeled cells with a high concentration of a non-alkyne phenol control.

    • Treat the "light" labeled cells with 4-EP.

  • Lysis and Click Reaction: Lyse the cells and perform a click reaction with azide-biotin on the lysates from both cell populations.

  • Protein Enrichment: Combine the "heavy" and "light" lysates and enrich the biotinylated proteins using streptavidin-agarose beads.

  • On-Bead Digestion: Wash the beads extensively and perform an on-bead tryptic digestion to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the "heavy" and "light" peptides. Proteins that are specifically labeled by 4-EP will show a high light/heavy ratio. This allows for the differentiation of true off-target binding from non-specific background binding.

Concluding Remarks: A Call for Rigorous Validation

4-Ethynylphenol holds promise as a valuable tool for chemical biologists. Its small size and potential for enzymatic incorporation are attractive features. However, as with any chemical probe, its bio-orthogonality is not an inherent property but must be rigorously validated within the specific experimental context. The phenolic moiety and the terminal alkyne, while enabling its function, also present potential liabilities in terms of cytotoxicity and off-target reactivity.

By following the comprehensive assessment workflow outlined in this guide, researchers can confidently evaluate the suitability of 4-ethynylphenol for their studies. This commitment to rigorous validation is paramount to ensuring the generation of high-quality, reproducible, and biologically meaningful data. The insights gained from these experiments will not only inform the use of 4-EP but will also contribute to the broader understanding and development of next-generation bio-orthogonal probes.

References

  • Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413-418. [Link]

  • Uchiyama, J., et al. (2020). Quantitative nascent proteome profiling by dual pulse labeling with O-propargyl-puromycin and stable isotope labeled amino acids. Scientific Reports, 10(1), 1-11. [Link]

  • Forester, C.M., et al. (2018). O-propargyl-puromycin (OPP) as a tool for profiling protein synthesis. Methods in Enzymology, 608, 259-282. [Link]

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  • Link, A. J., et al. (2007). Bioorthogonal chemistry for proteomics. Current Opinion in Biotechnology, 18(4), 347-353. [Link]

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  • Ekkebus, R., et al. (2013). On terminal alkynes that can react with active-site cysteine nucleophiles in proteases. Journal of the American Chemical Society, 135(8), 2867-2870. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Phenol, 4-ethynyl-

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Phenol, 4-ethynyl- is critical. This compound, also known as 4-hydroxyphenylacetylene, is a versatile building block, often utilized in the synthesis of complex molecules and as a probe in chemical biology.[1][2] However, its utility is matched by its potential hazards, a combination of the inherent toxicity of the phenol group and the reactivity of the terminal alkyne.[3]

This guide provides a direct, procedural framework for the safe handling and disposal of Phenol, 4-ethynyl-. It is designed to move beyond mere compliance, embedding a culture of safety and environmental stewardship into your laboratory's core operations. The causality behind each step is explained to ensure that these procedures are not just followed, but understood.

Hazard Profile & Risk Assessment: A Tale of Two Functional Groups

The primary risk associated with Phenol, 4-ethynyl- stems from its hybrid structure. The phenol moiety renders it toxic, corrosive, and a potential irritant, while the ethynyl group introduces chemical reactivity risks.[3] A thorough understanding of these hazards is the foundation of safe disposal.

  • Toxicity and Corrosivity: Like its parent compound, phenol, this derivative is harmful if swallowed, inhaled, or absorbed through the skin.[4] It can cause severe skin burns and eye damage.[5] Chronic exposure to phenolic compounds can lead to damage to the central nervous system, liver, and kidneys.[6]

  • Reactivity: The ethynyl group is intrinsically unstable and can react exothermically under certain conditions, especially when pressurized or in the presence of certain metals.[3] While 4-ethynylphenol itself is not typically handled under high pressure in the lab, this reactivity underscores the importance of proper segregation from incompatible chemicals.

  • Environmental Hazard: Phenolic compounds are classified as toxic to aquatic life with long-lasting effects.[5] Therefore, release into drains or sewers is strictly prohibited.[7][8]

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4]Handle only in a certified chemical fume hood with appropriate PPE.
Skin Corrosion / Irritation Causes severe skin burns and eye damage.[5]Wear chemical-resistant gloves and a lab coat. Use eye and face protection.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Minimize exposure quantity and duration.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Do not dispose of down the drain. Collect all waste for proper disposal.
Personal Protective Equipment (PPE): Your First and Last Line of Defense

A proactive approach to safety begins with robust personal protection. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

  • Hand Protection: For incidental contact with dilute solutions (<10%), double-layered nitrile gloves are acceptable, but they should be changed immediately upon contact.[6] For handling the pure compound or concentrated solutions, heavier-duty gloves such as neoprene or butyl rubber should be worn over inner nitrile gloves.[6] The rationale for this dual-layer approach is that phenolic compounds can degrade lighter gloves, and the outer layer provides robust chemical resistance while the inner layer offers protection in case of a breach.

  • Eye and Face Protection: Safety glasses are mandatory for any work with this compound.[6] When there is a risk of splashing—for instance, during solution preparation or transfer—chemical splash goggles in combination with a face shield are required.[6]

  • Body Protection: A fully buttoned, flame-resistant lab coat must be worn at all times.[6] For tasks involving larger quantities or a higher risk of splashes, a chemically resistant apron made of butyl rubber or neoprene is also recommended.[6]

  • Ventilation: All handling of Phenol, 4-ethynyl-, including weighing the solid, preparing solutions, and aliquoting waste, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9]

Waste Management Protocol: A Step-by-Step Guide

Proper disposal is a systematic process of segregation, containment, and labeling. Commingling this waste stream with others can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Waste Characterization Identify the type of waste generated:

  • Pure Compound/Concentrated Solutions: Unused or expired solid compound and solutions with high concentrations.

  • Dilute Aqueous Solutions: Waste from experimental procedures containing low concentrations of the compound.

  • Contaminated Labware: Pipette tips, centrifuge tubes, gloves, and other disposable items with trace contamination.

Step 2: Waste Segregation This is the most critical step to prevent unintended reactions. Phenol, 4-ethynyl- waste must be collected in a dedicated container, separate from other chemical waste streams.

Incompatible Material ClassesRationale for Segregation
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates)Can cause a violent, exothermic reaction, creating a fire or explosion hazard.[7]
Strong Acids (e.g., Sulfuric Acid, Nitric Acid)May lead to vigorous, heat-generating reactions.[7]
Aldehydes (e.g., Formaldehyde)Potential for violent polymerization or condensation reactions.[7]
Certain Metals and Salts (e.g., Copper, Brass, Aluminum Chloride)The ethynyl group can form explosive acetylides with some metals. Phenol itself is corrosive to copper and brass.[3][7]

Step 3: Containment and Labeling

  • Container Selection: Use a sturdy, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container material is compatible with the waste.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Phenol, 4-ethynyl-" or "4-Hydroxyphenylacetylene"

    • An accurate list of all components, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Corrosive").

  • Contaminated Solids: Small, contaminated items like pipette tips and wipes should be collected in a separate, sealed plastic bag or a designated solid waste container.[6] This container must also be labeled as hazardous waste containing Phenol, 4-ethynyl-.

Step 4: Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • For Small Spills (in a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill pillow.[8][9] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[8]

    • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.[7]

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]

    • Prevent entry into the area and eliminate all ignition sources.[7]

Under no circumstances should a spill of Phenol, 4-ethynyl- be washed into a sewer or drain. [7][8]

Final Disposal Pathway

The ultimate disposal of Phenol, 4-ethynyl- waste is not a task for the laboratory. The collected and properly labeled hazardous waste must be transferred to a licensed hazardous waste disposal facility.[8][9] The most common and effective method for destroying this type of organic waste is high-temperature incineration at a permitted facility.[8] This process ensures the complete destruction of the hazardous compound, preventing its release into the environment.

The following diagram outlines the decision-making workflow for the proper disposal of waste containing Phenol, 4-ethynyl-.

G cluster_characterize Step 1: Characterize Waste cluster_contain Step 2 & 3: Segregate & Contain cluster_store Step 4: Store cluster_dispose Step 5: Final Disposal start Waste Generation (Phenol, 4-ethynyl-) waste_type What is the waste form? start->waste_type solid_waste Collect in labeled, sealed container for 'Contaminated Solid Waste'. waste_type->solid_waste Contaminated Solids (Gloves, Tips, etc.) liquid_waste Collect in dedicated, labeled, leak-proof 'Hazardous Liquid Waste' container. (Check compatibility!) waste_type->liquid_waste Pure Compound or Aqueous Solution storage Store sealed container in secondary containment in designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage pickup Arrange pickup by certified Environmental Health & Safety (EHS) hazardous waste handler. storage->pickup

Disposal Workflow for Phenol, 4-ethynyl-.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and fulfill your professional responsibility to protect the wider ecosystem.

References

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-((4-Methoxyphenyl)ethynyl)phenol.
  • Sigma-Aldrich. (2025, May 20).
  • Synerzine. (2015, May 30).
  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol.
  • Yale Environmental Health & Safety. (n.d.).
  • Carl ROTH. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (2018, January 31). ETHYLENE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1047 - Ethylene oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylene.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Hasanov, R. G., et al. (2022, July 5). NEUTRALIZATION OF PHENOL-CONTAMINATED SOILS.
  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process.
  • National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol | C8H6O | CID 32758. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administr
  • PubMed. (2016, February 10). Removal of phenol in phenolic resin wastewater by a novel biomaterial: the Phanerochaete chrysosporium pellet containing chlamydospore-like cells.
  • BLD Pharm. (n.d.). 2200-91-1|4-Ethynylphenol.
  • PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenol, 4-ethynyl-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of Phenol, 4-ethynyl- (also known as 4-hydroxyphenylacetylene). As a substituted phenol, this compound carries the significant hazards associated with the phenol functional group, including high corrosivity and toxicity, with the potential for rapid skin absorption leading to systemic effects.[1][2] This guide is designed to provide drug development professionals, researchers, and scientists with a robust framework for safe laboratory operations.

Hazard Assessment & Chemical Profile: Understanding the Risk

Phenol, 4-ethynyl- is an organic compound that must be handled with significant caution. The primary hazard stems from its phenolic structure, which is acutely toxic, corrosive, and can cause severe chemical burns.[1] A critical and often underestimated danger of phenols is their anesthetic effect, which can delay the sensation of a burn, allowing for prolonged exposure and deeper tissue damage before it is noticed.[1][2] Furthermore, phenol is readily absorbed through the skin and can cause systemic toxicity affecting the central nervous system, liver, and kidneys.[3]

Property Value Source
Molecular Formula C₈H₆OPubChem[4]
Molecular Weight 118.13 g/mol PubChem[4]
Appearance Clear yellow liquidAlfa Chemistry[5]
Boiling Point 216.2°C at 760 mmHgChemSrc[6]
Density 1.12 g/cm³ChemSrc[6]

GHS Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

  • H341: Suspected of causing genetic defects.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

The First Line of Defense: Engineering & Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous chemical. Before any task, ensure that higher-level controls are in place. The causality is simple: preventing exposure is always superior to protecting against it.

  • Engineering Control - The Chemical Fume Hood: All handling of Phenol, 4-ethynyl-, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[1][3] This is non-negotiable. The fume hood contains vapors and protects against splashes. Always work with the sash at the lowest feasible height, at least 6 inches inside the hood.[2]

  • Administrative Control - Prohibit Working Alone: Never handle chemicals of this hazard level when you are alone in the laboratory.[8] In an emergency, having a colleague present to assist and call for help is critical.

  • Designated Area: All work with Phenol, 4-ethynyl- should occur in a clearly marked "Designated Area" to prevent cross-contamination and alert others to the specific hazards present.[1]

Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Mandate

The selection of PPE must be deliberate and based on the specific risks of the task. For Phenol, 4-ethynyl-, this means prioritizing chemical resistance, especially against a rapidly absorbing corrosive.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice/Splash Hazard: When handling stock solutions, performing transfers, or if there is any potential for splashes, you must upgrade to chemical splash goggles.[1][3] For maximum protection, a full-face shield should be worn over the chemical splash goggles.[3][8] This combination protects the entire face from splashes that could be catastrophic.

Skin and Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.

  • Chemical-Resistant Apron: When working with concentrated solutions or larger volumes where splashes are likely, a butyl rubber or neoprene apron must be worn over the lab coat.[3]

  • Clothing and Footwear: Full-length pants (or equivalent) and fully enclosed, solid-top shoes are required at all times in the laboratory.[3] Phenol can penetrate leather, so any contaminated leather items, including shoes or watchbands, must be disposed of.[2]

Hand Protection

Glove selection is arguably the most critical PPE decision for handling phenols. The wrong glove material can provide a false sense of security while allowing rapid chemical permeation.

  • For Incidental Contact (Dilute Solutions <10%): Double-gloving with standard nitrile examination gloves (minimum 8mil thickness) is acceptable.[3] Gloves must be changed frequently and immediately upon any suspected contact. The rationale for double-gloving is to provide a backup barrier and allow for safe removal of the outer glove if contamination occurs.

  • For Extended Use or Concentrated Solutions: Utility-grade neoprene or butyl rubber gloves are required.[3] These materials offer superior resistance to phenol compared to nitrile or latex. It is best practice to wear these heavier-duty gloves over a pair of nitrile gloves for added protection and easier decontamination. Always inspect gloves for tears or pinholes before use.

Respiratory Protection

Work performed within a certified chemical fume hood should provide adequate protection from inhalation hazards.[1] If, for any reason, work cannot be performed in a fume hood, or in the event of a large spill, a fit-tested respirator with an organic vapor cartridge is necessary. Consult with your institution's Environmental Health & Safety (EHS) department for proper respirator selection and fit-testing.[1]

Step-by-Step Operational Plan

This protocol outlines a standard workflow for handling Phenol, 4-ethynyl-.

  • Preparation:

    • Verify the chemical fume hood is certified and functioning correctly.

    • Designate the work area within the hood and cover the surface with absorbent, plastic-backed pads.

    • Assemble all necessary equipment (glassware, stir bars, etc.) inside the fume hood.

    • Locate the nearest emergency eyewash station and safety shower.[8]

    • Ensure a Phenol Spill Kit, including Polyethylene Glycol 300 or 400 (PEG-300/400), is readily accessible.[8][9]

  • Donning PPE:

    • Put on required lab attire (long pants, closed-toe shoes).

    • Don inner nitrile gloves.

    • Don lab coat, buttoning it completely.

    • Don outer chemical-resistant gloves (neoprene or butyl rubber).

    • Don chemical splash goggles and face shield.

  • Execution:

    • Perform all chemical manipulations deep within the fume hood.

    • Keep all containers of Phenol, 4-ethynyl- tightly capped when not in immediate use.

    • Use caution when centrifuging to prevent aerosols; use sealed safety cups and open them inside the fume hood.[3]

  • Decontamination & Doffing PPE:

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove outer gloves first, turning them inside out, and dispose of them as hazardous waste.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner nitrile gloves and dispose of them as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water.[2]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Operation prep_checks Pre-Op Checks (Fume Hood, Spill Kit, Eyewash) don_ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Apron) prep_checks->don_ppe handling Work Within Fume Hood (Transfers, Reactions) don_ppe->handling containment Keep Containers Sealed handling->containment decon Decontaminate Surfaces & Equipment containment->decon doff_ppe Doff PPE in Sequence decon->doff_ppe waste Segregate Hazardous Waste doff_ppe->waste wash Wash Hands Thoroughly waste->wash caption Figure 1. Safe Handling Workflow for Phenol, 4-ethynyl-.

Figure 1. Safe Handling Workflow for Phenol, 4-ethynyl-.

Emergency Procedures: Immediate & Correct Response

Rapid and correct first aid is critical to minimizing injury from phenol exposure.

  • Skin Exposure:

    • Immediate Action is Critical. Anyone assisting must first don appropriate protective gloves and clothing.[8]

    • Remove all contaminated clothing immediately.[2]

    • Do NOT use the emergency shower initially for small, localized spills. Using water can sometimes increase the surface area of absorption.[2]

    • Liberally apply Polyethylene Glycol 300 or 400 (PEG-300/400) to the affected area using gauze pads.[8][9] Gently wipe the area, frequently changing the gauze pad for a fresh one soaked in PEG. Continue until the characteristic sweet odor of phenol is gone.[3][9]

    • If PEG is unavailable or the exposure area is large, use the emergency drench shower for at least 15 minutes.[2][3]

    • Seek immediate medical attention for ALL phenol exposures, regardless of size. Call 911 or your institution's emergency number.[3]

  • Eye Exposure:

    • Immediately flush the eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8]

    • Remove contact lenses if present and easy to do so.

    • Call 911 for immediate medical attention. [3]

  • Inhalation:

    • Move the affected person to fresh air.[7]

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Do NOT induce vomiting. [10]

    • Rinse the mouth with water. If the person is conscious, have them drink a small glass of water or milk.[8][11]

    • Seek immediate medical attention.

Spill Management Plan

Treat all spills of this material as major spills.[1]

  • Notify others in the area and evacuate the immediate vicinity.

  • If the spill is significant, call your institution's emergency number or 911.[1]

  • For small, manageable spills (if you are trained and equipped to do so):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Cover the liquid spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[12]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with soap and water.[1]

    • Collect all cleanup materials for hazardous waste disposal.[2]

Waste Disposal Plan

Improper disposal can harm the environment and violate regulations.

  • Solid Waste: All contaminated PPE (gloves, aprons, absorbent pads), pipette tips, and empty containers must be collected in a clearly labeled hazardous waste container.[3] Do not mix this waste with regular trash or other waste streams. The container label should read "Hazardous Waste: Phenol, 4-ethynyl-".

  • Liquid Waste: All solutions containing Phenol, 4-ethynyl- must be collected as chemical hazardous waste.[3]

    • Use a dedicated, sealed, and properly labeled waste container.

    • Do not mix with other incompatible waste streams (e.g., strong oxidizers).[1]

    • Store waste containers in a designated satellite accumulation area, preferably in secondary containment.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never pour this chemical down the drain.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Phenol.
  • Texas Woman's University. (n.d.). Phenol SOP.
  • Chemsrc. (2025). 4-Ethynylphenol.
  • Chemistry For Everyone. (2025). How Do You Dispose Of Etching Chemicals Safely?
  • ChemicalBook. (2024). 4-ETHYNYL-PHENOL.
  • Apollo Scientific. (n.d.). 4-Hydroxyphenylacetylene Safety Data Sheet.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Ethylphenol.
  • Western Washington University. (n.d.). Phenol Safe Handling Guide.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet - 4-Ethylphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, 4-Ethynylphenol.
  • Fisher Scientific. (2021). Safety Data Sheet - 3-Hydroxyphenylacetylene.
  • UW Environmental Health & Safety. (2025). Chemical Treatment and Recycling.
  • Scribd. (n.d.). Safe Handling of Phenol.
  • protocols.io. (2020). PHENOL FIRST AID and personal protective equipment.
  • Synerzine. (2015). SAFETY DATA SHEET Phenol, 4-ethyl-.
  • Alfa Chemistry. (n.d.). CAS 2200-91-1 4-Ethynyl-phenol.
  • Sigma-Aldrich. (n.d.). 3-Hydroxyphenylacetylene.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-4-Hydroxyproline.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.